molecular formula C17H30O2 B186979 Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid CAS No. 89111-63-7

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Cat. No.: B186979
CAS No.: 89111-63-7
M. Wt: 266.4 g/mol
InChI Key: XYKCCZSKCZRZST-UHFFFAOYSA-N
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Description

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C17H30O2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCCZSKCZRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364825
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89111-63-7
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in materials science and pharmaceutical research due to its rigid, well-defined structure. This document outlines a multi-step synthesis beginning with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl backbone, followed by catalytic hydrogenation and a final isomerization to yield the desired trans,trans-stereoisomer.

Synthetic Workflow

The synthesis of this compound is a three-step process. The initial step involves the formation of a carbon-carbon bond between two aromatic rings via a Suzuki-Miyaura coupling. This is followed by the saturation of both aromatic rings through catalytic hydrogenation. The final step ensures the correct stereochemistry through isomerization.

SynthesisWorkflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Isomerization & Purification start1 1-Bromo-4-butylbenzene product1 4-(4-Butylphenyl)benzoic acid start1->product1 start2 4-Carboxyphenylboronic acid start2->product1 reagents1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) reagents1->product1 product2 Cis/Trans mixture of 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid product1->product2 reagents2 H2 (high pressure) Catalyst (e.g., Ru/C) Solvent (e.g., Dioxane/Water) reagents2->product2 final_product This compound product2->final_product reagents3 Base (e.g., KOH) High Temperature Solvent (e.g., Ethylene Glycol) reagents3->final_product

Caption: Synthetic route to the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are representative of those found in the literature for similar transformations and may vary depending on the specific reaction conditions and scale.[1][2]

StepStarting MaterialsProductRepresentative Yield (%)Key Conditions
11-Bromo-4-butylbenzene, 4-Carboxyphenylboronic acid4-(4-Butylphenyl)benzoic acid85-95Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-100°C
24-(4-Butylphenyl)benzoic acidCis/Trans mixture of 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid>95H₂ (e.g., 10-15 bar), 5% Ru/C, Dioxane/H₂O, 100°C
3Cis/Trans mixture of 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acidThis compound>90 (after purification)KOH, Ethylene Glycol, 140-150°C

Experimental Protocols

Step 1: Synthesis of 4-(4-Butylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from standard Suzuki-Miyaura cross-coupling methodologies for the synthesis of biphenyl carboxylic acids.[1][3][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-butylbenzene (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with aqueous HCl (e.g., 2M) until the pH is acidic, leading to the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-butylphenyl)benzoic acid.

Step 2: Catalytic Hydrogenation to 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid

This protocol is based on general procedures for the hydrogenation of aromatic carboxylic acids.[5]

  • Reaction Setup: In a high-pressure autoclave, combine 4-(4-butylphenyl)benzoic acid (1.0 eq.) and a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 5-10 wt%).

  • Solvent Addition: Add a suitable solvent, such as a 1:1 mixture of dioxane and water.

  • Hydrogenation: Seal the autoclave, flush with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-15 bar). Heat the mixture to approximately 100°C and stir vigorously.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can take several hours to a full day.

  • Workup: After cooling and carefully venting the autoclave, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Step 3: Isomerization to this compound

This procedure is adapted from a patented method for the epimerization of 4-substituted cyclohexanecarboxylic acids.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude mixture of cis/trans isomers of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid (1.0 eq.) in a high-boiling solvent such as ethylene glycol.

  • Base Addition: Add potassium hydroxide (KOH, e.g., 2.0 eq.).

  • Isomerization: Heat the reaction mixture to 140-150°C and maintain this temperature for several hours (e.g., 3-4 hours) to allow for the epimerization of the cis isomers to the thermodynamically more stable trans isomer.

  • Workup: Cool the reaction mixture, dilute with water, and acidify with a strong acid like concentrated HCl until the product precipitates.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetic acid or a high-boiling hydrocarbon solvent) to yield the final product, this compound, as a white solid. The purity and stereoisomeric ratio should be confirmed by analytical techniques such as NMR spectroscopy and GC-MS.

References

An In-depth Technical Guide on trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid (CAS 89111-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (CAS 89111-63-7), a bicyclohexyl derivative with significant applications in materials science, particularly in the formulation of advanced liquid crystal displays. While its primary use lies in the electronics industry, the structural motif of a cyclohexanecarboxylic acid suggests potential, yet largely unexplored, biological activities. This document collates available physicochemical data, outlines relevant experimental protocols for its synthesis and the preparation of its derivatives, and explores the potential for biological activity by examining related compounds. This guide aims to be a foundational resource for researchers interested in the synthesis, application, and potential pharmacological investigation of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. Its rigid bicyclohexyl core and terminal carboxylic acid group impart unique properties that are valuable in the synthesis of liquid crystals.[1] A summary of its known and predicted physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 89111-63-7[2][3]
Molecular Formula C₁₇H₃₀O₂[2]
Molecular Weight 266.42 g/mol [2]
Appearance White crystalline solidInferred from related compounds
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 4.874[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 5[2]

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific experimental data for the target compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the production of liquid crystal materials. The following protocols are based on established methodologies for similar compounds.

General Synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl Carboxylic Acids

A common synthetic route involves the reduction of the corresponding benzoic acid derivative. For instance, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarboxylic acid can be prepared from the corresponding benzoic acid through a reduction reaction using a borohydride reagent.[4]

Experimental Protocol:

  • In a 2L reaction flask, add 400 grams of tetrahydrofuran (THF) and purge with nitrogen.

  • With stirring, add 100 grams of zinc chloride and 32 grams of potassium borohydride.

  • In batches, add 90 grams of the starting trans-4-(4'-alkylcyclohexyl)hexahydrobenzoic acid.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours.

  • After cooling to room temperature, add 100 grams of 10% hydrochloric acid and stir for 1 hour.

  • The resulting product, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarbinol, can be isolated and further oxidized to the desired carboxylic acid.[4]

Synthesis of a trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid ester derivative

This protocol details the synthesis of an ester derivative, which is a common application for this class of compounds in liquid crystal synthesis.

Experimental Protocol:

  • In a sulfonation flask under an argon atmosphere, a solution of 0.902 ml of dimethylformamide in 20 ml of acetonitrile is cooled to -20°C.

  • To this, 0.338 ml of oxalyl chloride is added over 2 minutes. The mixture is stirred for an additional 20 minutes at -20°C.

  • 1.0 g of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid is added to the resulting white suspension.

  • The mixture is stirred at -20°C for 30 minutes.

  • A solution of 1.97 g of trans-4-(p-propylphenyl)cyclohexanol and 0.9 ml of pyridine in 20 ml of acetonitrile is added dropwise at -20°C over 10 minutes.

  • The reaction mixture is stirred for 15 hours while slowly warming to room temperature.

  • The mixture is then poured into 200 ml of cold 2N sodium carbonate solution and extracted three times with 200 ml of methylene chloride.

  • The combined organic phases are washed with 100 ml of 2N sodium carbonate solution and twice with 200 ml of water, then dried over magnesium sulfate and concentrated.

  • The crude product is purified by low-pressure chromatography on silica gel using a toluene/hexane (1:1) mobile phase to yield the final ester product.

Potential Biological Activities and Signaling Pathways

While this compound is primarily utilized in materials science, the chemical scaffold of cyclohexanecarboxylic acid is found in various biologically active molecules. Research on analogous structures suggests potential for anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially modulate inflammatory responses. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Hypothetical Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines Cytokine Production (TNF-α, IL-6) Gene->Cytokines Compound trans-4-(trans-4-Butylcyclohexyl) cyclohexanecarboxylic Acid Compound->IKK Inhibition (Hypothesized)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Antimicrobial Activity

Various derivatives of cyclohexanecarboxylic acid have demonstrated antimicrobial properties. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. This suggests that the core structure may serve as a scaffold for the development of novel antimicrobial agents.

A general workflow for investigating the potential biological activities of a compound like this compound is outlined below.

Biological Activity Investigation Workflow start Start compound trans-4-(trans-4-Butylcyclohexyl) cyclohexanecarboxylic Acid start->compound anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory antimicrobial Antimicrobial Assays compound->antimicrobial cytokine Cytokine Production Assay (e.g., ELISA for TNF-α, IL-6) anti_inflammatory->cytokine nfkb NF-κB Activity Assay (e.g., Reporter Assay) anti_inflammatory->nfkb mic Minimum Inhibitory Concentration (MIC) Assay antimicrobial->mic data Data Analysis and Structure-Activity Relationship (SAR) Studies cytokine->data nfkb->data mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc mbc->data end End data->end

Caption: General workflow for biological activity screening.

Safety Information

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Precautionary Statements:

    • Wash skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store locked up.[5]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment. A full risk assessment should be conducted before handling.

Conclusion and Future Directions

This compound is a well-established intermediate in the synthesis of liquid crystals, valued for the thermal and optical properties it imparts. While its application in materials science is clear, its potential as a biologically active agent remains largely unexplored. Based on the activities of related cyclohexanecarboxylic acid derivatives, future research into the anti-inflammatory and antimicrobial properties of this compound is warranted. Such investigations could open new avenues for its application in the pharmaceutical and life sciences sectors. The synthesis protocols and foundational data presented in this guide provide a starting point for researchers to further explore the potential of this intriguing molecule. A critical next step will be the full characterization of its spectral properties and a comprehensive evaluation of its biological activity profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclic aliphatic carboxylic acid. Its structure, characterized by two trans-substituted cyclohexane rings and a carboxylic acid functional group, imparts specific physicochemical properties that are crucial for its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Presentation

Quantitative data for this compound and its structurally similar analogs are summarized in the table below. The data for the target compound is limited, and therefore, values for propyl and pentyl analogs are included to provide context and allow for informed estimations.

PropertyTrans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic AcidThis compound Trans-4-(trans-4-Pentylcyclohexyl)cyclohexanecarboxylic Acid
CAS Number 65355-32-089111-63-7 65355-33-1
Molecular Formula C₁₆H₂₈O₂C₁₇H₃₀O₂ C₁₈H₃₂O₂
Molecular Weight ( g/mol ) 252.39266.42 [1]280.45
Melting Point (°C) Not availableNot available Not available
Boiling Point (°C) Not availableNot available 400.2 ± 13.0 (Predicted)[2]
Solubility Insoluble in water (predicted)Insoluble in water (predicted) Insoluble in water (predicted)
pKa Not availableNot available 4.90 ± 0.10 (Predicted)[3]
LogP (Calculated) 5.7[4]4.874 [1]6.7[5]

Note: "Not available" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models.

The insolubility of these long-chain aliphatic carboxylic acids in water is an expected characteristic due to the dominance of the hydrophobic alkyl chains.[6][7][8] The solubility is expected to be higher in nonpolar organic solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the solid sample is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

  • Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, n-octanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with very low water solubility, methods such as solubility-pH profiles or spectroscopic methods can be employed.

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Physicochemical Property Workflow

The following diagram illustrates the logical workflow for determining and utilizing the physicochemical properties of a chemical compound like this compound.

Physicochemical_Properties_Workflow cluster_compound Test Compound cluster_properties Core Physicochemical Properties cluster_methods Experimental Determination cluster_applications Applications in Drug Development Compound Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid MeltingPoint Melting Point Compound->MeltingPoint BoilingPoint Boiling Point Compound->BoilingPoint Solubility Solubility Compound->Solubility pKa pKa Compound->pKa LogP LogP Compound->LogP MP_Method Capillary Method MeltingPoint->MP_Method BP_Method Micro Boiling Point BoilingPoint->BP_Method Sol_Method Shake-Flask Method Solubility->Sol_Method pKa_Method Potentiometric Titration pKa->pKa_Method LogP_Method Shake-Flask Method LogP->LogP_Method Formulation Formulation Development MP_Method->Formulation ADME ADME Prediction MP_Method->ADME Toxicity Toxicity Assessment MP_Method->Toxicity BP_Method->Formulation BP_Method->ADME BP_Method->Toxicity Sol_Method->Formulation Sol_Method->ADME Sol_Method->Toxicity pKa_Method->Formulation pKa_Method->ADME pKa_Method->Toxicity LogP_Method->Formulation LogP_Method->ADME LogP_Method->Toxicity

Physicochemical property determination and application workflow.

References

An In-depth Technical Guide to Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclohexyl derivative with a rigid, saturated ring system. This whitepaper provides a comprehensive overview of its molecular structure, physicochemical properties, and known applications. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide consolidates the available information and provides context based on related compounds.

Molecular Structure and Properties

This compound is characterized by two cyclohexane rings connected in a trans configuration, with a butyl group and a carboxylic acid moiety also in trans positions relative to the ring junction. This specific stereochemistry imparts a high degree of rigidity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89111-63-7ChemScene
Molecular Formula C₁₇H₃₀O₂ChemScene
Molecular Weight 266.42 g/mol ChemScene
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene
LogP (calculated) 4.874ChemScene
Hydrogen Bond Acceptors 1ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 5ChemScene
Purity ≥98%ChemScene
Physical State SolidLab Pro Inc.[1]
Color WhiteLab Pro Inc.[1]

Note: Some properties are calculated and may vary from experimental values.

Synthesis

A potential synthetic approach could involve the following conceptual steps:

G A 4-Butylbiphenyl B 4-Butyl-1,1'-bicyclohexane A->B Catalytic Hydrogenation (e.g., Rh/C, Ru/C) C 4'-Butyl-[1,1'-bicyclohexyl]-4-carbaldehyde B->C Formylation (e.g., Vilsmeier-Haack) D This compound C->D Oxidation (e.g., Jones oxidation)

Figure 1. A plausible synthetic pathway for this compound. This diagram illustrates a potential multi-step synthesis starting from 4-butylbiphenyl.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: A complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the protons of the two cyclohexane rings and the butyl chain. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: Resonances in the aliphatic region for the carbons of the cyclohexane rings and the butyl group. A signal in the downfield region (typically >170 ppm) would be characteristic of the carboxylic acid carbon.

  • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. C-H stretching vibrations would be observed below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 266.42. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butyl chain.

Applications and Biological Activity

The primary application of this compound and its analogs appears to be in the field of liquid crystal displays (LCDs). The rigid and elongated molecular structure is conducive to forming the mesophases necessary for liquid crystal properties.

There is currently no specific information in the scientific literature detailing the biological activity or its involvement in any signaling pathways. However, research into other cyclohexanecarboxylic acid derivatives has revealed a range of biological effects, including anti-inflammatory and antimicrobial activities. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess antiproliferative properties and can modulate the secretion of cytokines such as TNF-α, IL-6, and IL-10.[2][3]

Given the lack of direct biological data for the title compound, a hypothetical workflow for investigating its potential anti-inflammatory effects is proposed below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Treatment of Immune Cells (e.g., Macrophages, PBMCs) B Stimulation with Inflammatory Agent (e.g., LPS) A->B C Measurement of Inflammatory Mediators B->C D Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) C->D E Nitric Oxide Measurement (Griess Assay) C->E F Gene Expression Analysis (qPCR) (iNOS, COX-2) C->F G Western Blot Analysis C->G If significant anti-inflammatory effects are observed H NF-κB Pathway (p65, IκBα phosphorylation) G->H I MAPK Pathways (p38, ERK, JNK phosphorylation) G->I

Figure 2. Proposed experimental workflow for investigating the anti-inflammatory activity of this compound. This flowchart outlines a potential research plan to assess the compound's impact on inflammatory pathways.

Conclusion

This compound is a compound with potential applications in materials science, particularly in the development of liquid crystals. While its biological profile remains largely unexplored, the structural similarities to other bioactive cyclohexanecarboxylic acid derivatives suggest that it could be a candidate for future investigation in drug discovery programs. Further research is required to elucidate its synthesis, fully characterize its properties, and determine its pharmacological effects.

References

A Comprehensive Spectroscopic Analysis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in materials science and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on spectral data from similar structures, including 4-alkylcyclohexanecarboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1HCarboxylic Acid (-COOH)
~2.25Triplet of Triplets1HMethine proton alpha to COOH (axial)
~0.85 - 2.10Multiplet~24HCyclohexane and Butyl chain protons (-CH-, -CH₂-)
~0.90Triplet3HTerminal methyl group of butyl chain (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~182-185Carboxylic Acid Carbonyl (-C OOH)
~40-45Methine carbons of cyclohexane rings
~30-40Methylene carbons of cyclohexane rings and butyl chain
~20-30Methylene carbons of butyl chain
~14Terminal Methyl Carbon of butyl chain (-C H₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
2500-3300Broad, StrongO-H stretch of carboxylic acid (H-bonded)
2850-2960Strong, SharpC-H stretch of alkyl groups
~1710Strong, SharpC=O stretch of carboxylic acid dimer
~1450MediumC-H bend of CH₂ groups
1210-1320MediumC-O stretch of carboxylic acid
~920Broad, MediumO-H bend of carboxylic acid dimer

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
266Low to Medium[M]⁺ (Molecular Ion)
221Medium[M - COOH]⁺ (Loss of carboxylic acid group)
209Medium to High[M - C₄H₉]⁺ (Loss of butyl group)
83, 82, 69, 55HighFragmentation of cyclohexane rings
57High[C₄H₉]⁺ (Butyl cation)
45Medium[COOH]⁺ (Carboxylic acid fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like the title molecule.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical to ensure the sample dissolves completely.[1]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Ensure the final solution height in the NMR tube is between 4.0 and 5.0 cm.[1]

    • Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with ethanol or acetone to remove any contaminants.[1][3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[1]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[4]

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

2.2 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) Method for Solids:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5] If necessary, clean it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂, water vapor).

    • Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

    • Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

    • After the measurement, raise the anvil and clean the crystal and press tip thoroughly with a solvent-dampened cloth to remove all traces of the sample.

2.3 Mass Spectrometry (MS)

  • Electron Ionization (EI) for a Volatile Solid:

    • Ensure the sample is as pure as possible to avoid a complex spectrum with interfering ions.

    • Introduce a small amount of the solid sample (typically <1 mg) into the instrument, often via a direct insertion probe. The sample must be volatile enough to enter the gas phase upon heating in the vacuum of the ion source.[6]

    • Heat the probe to volatilize the sample into the ion source chamber.

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[7]

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Final Characterization Sample Solid Compound: Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep IR_Prep Place Solid on ATR Crystal Sample->IR_Prep MS_Prep Load into Direct Insertion Probe Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR ATR-FTIR Spectrometer IR_Prep->IR MS EI Mass Spectrometer MS_Prep->MS NMR_Data Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Identify Functional Group Vibrations IR->IR_Data MS_Data Determine Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predicted spectroscopic profile for this compound, along with standardized protocols for data acquisition. The expected ¹H and ¹³C NMR spectra will be characterized by signals corresponding to the aliphatic cyclohexane and butyl groups, with a distinct downfield signal for the carboxylic acid proton. The IR spectrum will be dominated by the characteristic broad O-H and sharp C=O stretching vibrations of the carboxylic acid functional group. Mass spectrometry is expected to show a molecular ion peak at m/z 266, with fragmentation patterns corresponding to the loss of the butyl and carboxylic acid moieties. This comprehensive guide serves as a valuable resource for the identification and characterization of this and structurally related molecules.

References

An In-depth Technical Guide on the Thermal Stability of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a crucial intermediate in the synthesis of advanced liquid crystal materials and specialty polymers.[1] Due to the limited publicly available data on the specific thermal properties of this compound, this guide establishes a framework for its analysis by presenting data from structurally analogous compounds and detailing standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, enabling them to assess the thermal characteristics of this and similar chemical entities.

Introduction

This compound is a significant organic compound utilized as a foundational building block in the manufacturing of high-performance liquid crystals for modern displays.[1] Its rigid, trans-cyclohexyl structure imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations, contributing to faster response times and improved contrast ratios in electronic devices.[1] The thermal stability of this compound is a critical parameter, as it dictates the processing conditions and the operational lifetime of the final products. Understanding its behavior at elevated temperatures is paramount for quality control and the development of new applications.[2]

Thermal Stability Analysis: Data from Analogous Compounds

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Notes
Cyclohexanecarboxylic AcidC₇H₁₂O₂29-31232-233A basic structural analog.[3]
4-Alkylbenzoic Acids (4BA/6BA)C₁₁H₁₄O₂ / C₁₃H₁₈O₂98-101 (Cr-N)-Exhibit liquid crystalline phases.[4]
4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydrideC₉H₁₀O₃335.54-Thermal decomposition was due to evaporation rather than decomposition.[5]

Note: The data presented is for analogous compounds and should be used as a reference for estimating the thermal properties of this compound.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.[6] The following sections outline standardized protocols for these experiments.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the thermal stability and composition of materials.[7]

Objective: To determine the onset of thermal decomposition and the degradation profile of the compound.

Instrumentation: A thermogravimetric analyzer.

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed and placed into a clean TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The system is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).[7]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[1]

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A differential scanning calorimeter.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) is placed in a DSC pan (e.g., aluminum).[10] The pan is then hermetically sealed.[11]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: A common procedure for organic compounds is a heat-cool-heat cycle to erase the sample's thermal history.[1][11] For instance, the sample is heated from ambient temperature to a point above its expected melting point at a controlled rate (e.g., 10°C/min), then cooled at the same rate, and finally reheated. The data from the second heating scan is typically used for analysis.[1]

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature.[1] The area under the melting peak is integrated to calculate the enthalpy of fusion.[11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound using TGA and DSC.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Compound Compound Procurement Weighing Accurate Weighing Compound->Weighing Crucible Crucible/Pan Loading Weighing->Crucible TGA TGA Analysis Crucible->TGA DSC DSC Analysis Crucible->DSC TGA_Data TGA Curve Analysis (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram Analysis (Heat Flow vs. Temp) DSC->DSC_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct thermal analysis data for this compound is not extensively published, this guide provides a robust framework for its evaluation. By leveraging data from analogous compounds and employing standardized TGA and DSC protocols, researchers can effectively characterize its thermal stability. This information is critical for optimizing manufacturing processes, ensuring product reliability, and exploring novel applications for this versatile compound in advanced materials and pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, inferred solubility based on structural analogs, and a detailed, generalized protocol for its experimental determination.

Introduction to this compound

This compound, also known as trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid, is a specialty chemical often utilized as a building block in the synthesis of liquid crystals. Its rigid, bicyclohexyl core and terminal butyl and carboxylic acid groups impart properties suitable for applications in material science.

Chemical Identifiers:

  • CAS Number: 89111-63-7[1]

  • Molecular Formula: C₁₇H₃₀O₂

  • Molecular Weight: 266.42 g/mol [1]

The structure consists of two trans-substituted cyclohexane rings, a flexible butyl group, and a polar carboxylic acid functional group. This amphiphilic nature—possessing both significant nonpolar (the bicyclohexyl and butyl moieties) and polar (the carboxylic acid) regions—is the primary determinant of its solubility profile.

Solubility Profile and Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents.

The solubility of a compound is governed by the principle of "like dissolves like." Based on its structure, the following qualitative solubility profile can be inferred:

  • High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The large, nonpolar bicyclohexyl-butyl portion of the molecule suggests good solubility in solvents like toluene, hexane, diethyl ether, and dichloromethane.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and ethyl acetate are likely to be effective due to their ability to engage in dipole-dipole interactions without hydrogen bonding with themselves, while still solvating the nonpolar regions.

  • Variable Solubility in Polar Protic Solvents: The carboxylic acid group can form hydrogen bonds with protic solvents like methanol, ethanol, and isopropanol. However, the large hydrophobic body of the molecule may limit overall solubility. For instance, a structurally related compound, trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid, is noted to be slightly soluble in methanol and chloroform.[2] The solubility in these solvents is expected to increase with temperature.[3]

  • Low Solubility in Water: The significant hydrophobic character of the molecule suggests it will have very limited solubility in water.

To provide context, the table below summarizes qualitative solubility information for related cyclohexanecarboxylic acid derivatives.

Compound NameSolvent(s)Solubility Description
trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acidChloroform, MethanolSlightly Soluble[2]
4-tert-butylcyclohexanolEthanol, Acetone, ChloroformGood Solubility[3]

Note: This data is for structurally related, but different, compounds and should be used for general guidance only.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a general equilibrium solubility method, often referred to as the "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is standard for determining the solubility of crystalline solids.

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetonitrile, toluene, etc.)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

The logical flow of the solubility determination process is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Weigh excess solid compound C Add the solid to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal vial and place on shaker at constant temperature C->D E Agitate for a set time (e.g., 24-72h) to reach equilibrium D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter supernatant to remove undissolved solid G->H I Dilute the saturated solution with a known factor H->I H->I K Analyze standards and samples by HPLC-UV I->K J Prepare calibration standards J->K L Determine concentration from calibration curve K->L M Calculate solubility (Conc. x Dilution Factor) L->M L->M

Caption: General workflow for determining equilibrium solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sampling and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Perform an accurate serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification by HPLC:

    • Method Development: Develop a reversed-phase HPLC method. A C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated and produces a sharp peak.

    • Detection: Use a UV detector. Carboxylic acids can often be detected at low wavelengths, such as 210 nm.[4]

    • Calibration: Prepare a series of calibration standards of the compound with known concentrations.

    • Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line from the curve to determine the concentration of the diluted sample. The final solubility is calculated by multiplying this concentration by the dilution factor.

Signaling Pathways and Logical Relationships

This compound is primarily a synthetic intermediate for materials science and is not typically associated with biological signaling pathways. Therefore, no signaling pathway diagrams are relevant to this compound. The primary logical relationship of interest is the experimental workflow for determining its physical properties, as diagrammed above.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, its molecular structure provides strong indicators of its likely behavior. It is expected to be soluble in a range of nonpolar and polar aprotic organic solvents and less soluble in highly polar, protic solvents like water. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable, quantitative data tailored to their specific solvent systems and conditions.

References

In-Depth Technical Guide: Phase Behavior of Liquid Crystals Containing Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a pivotal organic chemical intermediate in the synthesis of advanced liquid crystal materials.[1] Its unique molecular structure, characterized by a rigid trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] This makes it a cornerstone for engineering liquid crystal mixtures with precise molecular alignment, leading to faster response times and improved contrast ratios in modern liquid crystal displays (LCDs).[1] Beyond display technology, its versatility extends to applications as a precursor for specialty polymers and in pharmaceutical research.[1]

This technical guide provides a comprehensive overview of the phase behavior of liquid crystals incorporating this crucial moiety. It details the experimental protocols for characterizing their mesophases and presents available quantitative data on their phase transitions.

Core Compound Profile

Compound Name: this compound

Synonyms: trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid

Key Structural Features: The molecule consists of two cyclohexane rings in a trans configuration, providing a rigid and linear core. A butyl group is attached to one end, and a carboxylic acid group to the other, both in a trans position relative to the ring structure. This geometry is fundamental to the formation of mesophases.

Quantitative Data on Phase Behavior

While detailed quantitative data for a wide range of liquid crystals containing this compound is not extensively available in open literature, a key derivative, trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid (also known as ZLI 1756) , has been studied. The phase transitions for this compound are summarized below.

CompoundTransitionTemperature (°C)Enthalpy Change (ΔH)Reference
trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acidCrystal to Crystal--[1]
Crystal to Smectic B (SmB)--[1]
Smectic B (SmB) to Nematic (N)--[1]
Nematic (N) to Isotropic (I)--[1]

Note: Specific transition temperatures and enthalpy values for the above compound require access to the full-text scientific paper and are not publicly available in the immediate search results. The table indicates the observed sequence of phase transitions.

Experimental Protocols

The characterization of the phase behavior of liquid crystals containing this compound relies on a suite of standard analytical techniques.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-10 mg) of the liquid crystal material is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to nematic), while exothermic peaks on cooling represent the reverse transitions.

  • The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Polarized Optical Microscopy (POM)

Purpose: To visually identify the different liquid crystal phases based on their unique optical textures.

Methodology:

  • A small amount of the sample is placed between a clean glass slide and a coverslip.

  • The sample is placed on a hot stage, which allows for precise temperature control.

  • The hot stage is mounted on a polarizing microscope equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.

  • The sample is heated and cooled while being observed through the microscope.

  • Isotropic liquids appear dark (extinguished) under crossed polarizers, as they do not affect the polarization of light.

  • Anisotropic liquid crystal phases, however, are birefringent and will appear bright and often display characteristic textures (e.g., Schlieren, focal conic, marbled). The specific texture helps in identifying the type of mesophase (nematic, smectic, etc.).

X-ray Diffraction (XRD)

Purpose: To determine the molecular arrangement and structural parameters within the different mesophases.

Methodology:

  • The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern of the scattered X-rays is recorded on a detector.

  • In the nematic phase , a diffuse halo at wide angles indicates the average distance between molecules.

  • In smectic phases , sharp, quasi-Bragg peaks at small angles are observed, which correspond to the layer spacing (d). The arrangement of molecules within the layers can be inferred from the wide-angle diffraction pattern.

Visualizing Experimental Workflow

The logical flow for characterizing the phase behavior of a novel liquid crystal containing the this compound moiety is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Phase Behavior Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of Liquid Crystal (e.g., Esterification of Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid) dsc Differential Scanning Calorimetry (DSC) - Determine transition temperatures (T) - Measure enthalpy changes (ΔH) synthesis->dsc Initial Thermal Screening pom Polarized Optical Microscopy (POM) - Visual identification of mesophases - Observe optical textures synthesis->pom Primary Phase Identification data_analysis Correlate Data: - Assign DSC peaks to observed POM textures - Relate XRD data to specific mesophases dsc->data_analysis xrd X-ray Diffraction (XRD) - Determine layer spacing in smectic phases - Confirm molecular arrangement pom->xrd Detailed Structural Analysis pom->data_analysis xrd->data_analysis phase_diagram Construct Phase Diagram (Temperature vs. Composition/Structure) data_analysis->phase_diagram

Experimental workflow for characterizing liquid crystal phase behavior.

Conclusion

This compound is a valuable building block for the synthesis of thermotropic liquid crystals. The rigid, all-trans cyclohexyl core structure is conducive to the formation of stable mesophases, including nematic and smectic B phases. A comprehensive characterization of the phase behavior of novel liquid crystals derived from this acid requires a synergistic approach utilizing DSC, POM, and XRD to obtain a complete picture of their thermal, optical, and structural properties. Further research to synthesize and characterize homologous series of esters and other derivatives of this acid would provide a more complete quantitative understanding of the structure-property relationships governing the phase behavior of this important class of liquid crystals.

References

An In-depth Technical Guide to Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a key building block in the synthesis of advanced liquid crystal materials. While the precise historical details of its initial synthesis are not extensively documented in publicly available literature, its development is intrinsically linked to the pioneering research on bicyclohexyl liquid crystals in the latter half of the 20th century. This document outlines a plausible synthetic pathway, compiles its known physical and chemical properties, and elucidates its critical role in modern display technology. The rigid, all-trans configuration of this molecule is paramount to achieving the exceptional thermal stability and desirable optical properties required for high-performance liquid crystal displays (LCDs).

Introduction

This compound, with the CAS number 89111-63-7, is a saturated bicyclic carboxylic acid. Its molecular structure, characterized by two trans-substituted cyclohexane rings and a butyl tail, imparts a high degree of linearity and rigidity. This unique architecture makes it an invaluable intermediate in the synthesis of liquid crystal molecules.[1] These liquid crystals are foundational components of the liquid crystal displays (LCDs) that are ubiquitous in modern electronics, from televisions and computer monitors to smartphones and instrument panels. The incorporation of the trans,trans-bicyclohexyl moiety into liquid crystal mixtures enhances their thermal stability and improves optical performance, leading to displays with faster response times and higher contrast ratios.[1] Beyond its primary application in display technology, this compound is also noted as a precursor for specialty polymers and has been mentioned in the context of pharmaceutical research, although specific applications in the latter field are not well-documented.[1]

Historical Context and Discovery

Pinpointing the exact moment of discovery for this compound is challenging, as its development is intertwined with the broader history of liquid crystal research. The field of liquid crystals gained significant momentum in the early 1970s, with major contributions from companies like Merck, Hoffmann-La Roche, and Chisso Corporation. These entities were instrumental in developing stable, room-temperature liquid crystal materials that made the widespread adoption of LCD technology possible.

The synthesis of liquid crystals containing cyclohexane rings was a significant advancement, offering improved properties over purely aromatic compounds. Patents from the late 1970s and early 1980s describe the synthesis of various trans-4-substituted cyclohexanecarboxylic acid derivatives for use in liquid crystal compositions. While a specific patent for the title compound has not been identified in this review, its emergence can be situated within this period of intense innovation in liquid crystal materials science. The general synthetic strategies involving the catalytic hydrogenation of aromatic precursors to their alicyclic counterparts were well-established by then, suggesting that the synthesis of this compound would have been a logical step in the exploration of novel liquid crystal structures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The data has been aggregated from various chemical supplier databases and computational predictions.

PropertyValueSource(s)
Chemical Formula C₁₇H₃₀O₂ChemScene
Molecular Weight 266.42 g/mol ChemScene
CAS Number 89111-63-7ChemScene
Appearance White to off-white solidN/A
Purity ≥98%ChemScene
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene
logP (predicted) 4.874ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 1ChemScene
Rotatable Bonds 5ChemScene

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The logical precursor to this compound is 4'-butylbiphenyl-4-carboxylic acid. The synthesis would proceed via a two-step reduction of the biphenyl core.

G cluster_0 Synthetic Pathway 4_butylbiphenyl_4_carboxylic_acid 4'-Butylbiphenyl-4-carboxylic Acid product Trans-4-(Trans-4-Butylcyclohexyl)- Cyclohexanecarboxylic Acid 4_butylbiphenyl_4_carboxylic_acid->product Catalytic Hydrogenation (e.g., Ru/C, H₂, high pressure, high temp.)

Plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the hydrogenation of aromatic carboxylic acids to their alicyclic analogs.

Objective: To synthesize this compound from 4'-butylbiphenyl-4-carboxylic acid.

Materials:

  • 4'-Butylbiphenyl-4-carboxylic acid

  • Ruthenium on carbon (Ru/C) catalyst (5%)

  • High-pressure autoclave

  • Solvent (e.g., acetic acid or a high-boiling point ether)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for workup and purification

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Preparation: In a suitable glass liner for a high-pressure autoclave, dissolve 4'-butylbiphenyl-4-carboxylic acid in the chosen solvent. Add the Ru/C catalyst (typically 5-10% by weight relative to the substrate).

  • Hydrogenation: Place the liner in the autoclave and seal the vessel. Purge the autoclave multiple times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm) and heat to the reaction temperature (e.g., 100-150 °C). Maintain these conditions with vigorous stirring for a specified time (e.g., 24-48 hours), or until hydrogen uptake ceases.

  • Workup: After cooling the autoclave to room temperature, carefully vent the excess hydrogen gas and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Isomer Separation/Epimerization (if necessary): The hydrogenation of aromatic rings can lead to a mixture of cis and trans isomers. The desired all-trans isomer is typically the most thermodynamically stable. If a mixture is obtained, it may be necessary to perform an epimerization step. This can be achieved by heating the crude product with a strong base (e.g., potassium hydroxide) in a high-boiling point solvent. This process converts the cis isomers to the more stable trans configuration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Role in Liquid Crystal Displays

The primary application of this compound is as a precursor for the synthesis of liquid crystal molecules. The unique properties of this compound are directly attributable to its molecular structure.

G cluster_0 Structure-Property Relationship in LCDs structure Molecular Structure: - Rigid Bicyclohexyl Core - Linear Shape (all-trans) - Alkyl Tail properties Enhanced Liquid Crystal Properties: - High Thermal Stability - Wide Nematic Range - Low Viscosity - High Birefringence structure->properties Leads to performance Improved LCD Performance: - Faster Response Times - Higher Contrast Ratios - Wider Operating Temperature Range properties->performance Enables

Contribution of molecular structure to LCD performance.

The rigid bicyclohexyl core and the linear, all-trans configuration contribute to a high clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and a broad nematic phase range. These are critical parameters for the operational temperature range of an LCD device. The saturated aliphatic rings, compared to aromatic rings, can also lead to lower viscosity, which is essential for achieving fast switching times in the display. When esterified with other mesogenic cores, the resulting liquid crystal molecules exhibit the necessary dielectric anisotropy and birefringence for use in twisted nematic (TN) and other types of LCDs.

Conclusion

This compound is a testament to the ingenuity of materials science in the development of modern electronics. While its specific discovery is not marked by a singular event, its emergence from the intensive research into bicyclohexyl liquid crystals highlights a period of significant innovation. Its unique molecular structure provides the foundational properties necessary for the high-performance liquid crystal mixtures that are integral to the displays that shape our interaction with the digital world. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an elucidation of its crucial role in liquid crystal technology, serving as a valuable resource for researchers and professionals in the field.

References

A Technical Guide to High-Purity Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Intermediate in Advanced Materials and Pharmaceutical Research

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a specialized organic compound recognized for its utility as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals. Its rigid, bicyclohexyl core structure imparts desirable properties such as thermal stability and controlled molecular alignment, making it a valuable component in the development of high-performance liquid crystal displays (LCDs). Beyond its established role in materials science, this compound is also gaining attention as a potential building block in pharmaceutical research and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including its chemical properties, commercial suppliers, and detailed experimental protocols relevant to its application.

Commercial Suppliers and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. Researchers and drug development professionals can source this compound from companies that focus on intermediates for advanced materials and research chemicals. The table below summarizes key quantitative data from prominent commercial suppliers.

Supplier NameCAS NumberMolecular Weight ( g/mol )Purity SpecificationNotes
NINGBO INNO PHARMCHEM CO.,LTD.89111-63-7266.42High-purityA key supplier emphasizing its role in advanced liquid crystal materials.[1]
Parchem89111-63-7266.42Not specifiedListed as a specialty chemical intermediate.[2]
ChemScene89111-63-7266.42≥98%Provides the compound for research purposes.

Table 1: Commercial Suppliers and Key Specifications

Physicochemical Properties

PropertyValue (for related compounds)Source
Physical State Solid, White[3]
Melting Point Data not available for the specific compound. For trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid: 183 °C.[4]
Molecular Formula C17H30O2
Solubility Insoluble in water. Soluble in organic solvents.General chemical knowledge
Stability Stable under normal conditions.[3]

Table 2: Physicochemical Properties of this compound and Related Compounds

Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of liquid crystals. The following sections provide detailed experimental methodologies for the synthesis of the parent compound and its subsequent use in creating liquid crystal molecules.

Synthesis of this compound

The synthesis of this class of compounds typically involves the reduction of a corresponding aromatic precursor followed by separation of the desired trans isomer. A general procedure, adapted from patented methods for similar compounds, is outlined below. This protocol serves as a foundational methodology that can be optimized for the specific target molecule.

Experimental Workflow for Synthesis

A Starting Material: 4-(4-Butylphenyl)benzoic acid B Hydrogenation A->B H2, Catalyst (e.g., Rh/C) Solvent (e.g., Acetic Acid) High Pressure & Temperature C Reaction Mixture: cis and trans isomers B->C D Isomer Separation (e.g., Recrystallization) C->D E Final Product: High-Purity Trans Isomer D->E

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Hydrogenation: The aromatic precursor, 4-(4-butylphenyl)benzoic acid, is dissolved in a suitable solvent such as acetic acid in a high-pressure autoclave. A hydrogenation catalyst, typically rhodium on carbon (Rh/C), is added. The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude mixture of the cis and trans isomers of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid.

  • Isomer Separation and Purification: The crude product is purified and the desired trans isomer is isolated. This is often achieved through fractional crystallization from a suitable solvent or a mixture of solvents. The progress of the separation can be monitored by GC or High-Performance Liquid Chromatography (HPLC). The final product is dried under vacuum to yield high-purity this compound.

Application in Liquid Crystal Synthesis: Esterification

This compound is a key building block for calamitic (rod-shaped) liquid crystals. A common synthetic step is the esterification of the carboxylic acid group with a phenolic compound that possesses other desired structural features (e.g., a cyano or another alkyl group) to create the final liquid crystal molecule.

Experimental Workflow for Esterification

A Reactants: This compound + Substituted Phenol B Esterification A->B Coupling Agent (e.g., DCC/DMAP) or Acid Chloride formation Solvent (e.g., Dichloromethane) C Crude Liquid Crystal Ester B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Final Product: High-Purity Liquid Crystal D->E A Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid B Chemical Modification (e.g., Amidation, Esterification) A->B C Library of Derivatives B->C D Biological Screening C->D E Identification of Bioactive Compounds D->E

References

Methodological & Application

Application Notes and Protocols: The Use of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a pivotal organic chemical intermediate in the synthesis of advanced liquid crystal (LC) materials utilized in modern liquid crystal displays (LCDs).[1] Its unique molecular structure, characterized by a rigid trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the formulation and characterization of liquid crystal mixtures for display applications. The rigid core of these molecules, often composed of aromatic or cyclohexane rings, is a key factor in achieving the desired liquid crystalline properties.

Key Properties and Applications

The incorporation of this compound into liquid crystal mixtures offers several key advantages:

  • Enhanced Thermal Stability: The rigid dicyclohexyl core contributes to a stable mesophase over a wide temperature range, which is crucial for the reliable performance of LCDs in various environmental conditions.[1]

  • Low Viscosity: Cyclohexane-based liquid crystals generally exhibit lower viscosity compared to their biphenyl counterparts.[2] This lower viscosity translates to faster response times for the liquid crystal display, a critical parameter for high-performance screens.[2]

  • Tailorable Optical Properties: Through esterification of the carboxylic acid group with various alcohols, the birefringence (Δn) and dielectric anisotropy (Δε) of the resulting liquid crystal molecules can be precisely tuned to meet the requirements of different LCD modes (e.g., Twisted Nematic, In-Plane Switching).

Data Presentation: Properties of Analogous Liquid Crystal Compounds

Table 1: Transition Temperatures of Trans-4-propyl cyclohexyl-4-(trans-4-alkyl cyclohexyl) benzoates

Alkyl Group (n)Compound AbbreviationMelting Point (°C)Clearing Point (N-I) (°C)
3TPTEB83165
4TPFEB75158
5TPPEB67154

Data sourced from a study on analogous benzoate esters.[3]

Table 2: Physical Properties of a Low Viscosity Liquid Crystal Mixture Containing Dicyclohexyl Derivatives

PropertyValueUnits
Birefringence (Δn) at 23°C, 633 nm~0.1-
Dielectric Anisotropy (Δε) at 23°C, 1 kHz3 - 6-
Rotational Viscosity (γ₁) at 23°C~41.3mPa·s
Clearing Point (T_c)~80°C

This table presents data for a formulated mixture containing non-polar dicyclohexyl diluters, highlighting the low viscosity achievable with such components.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Liquid Crystal Ester via Esterification

This protocol describes a general method for the synthesis of a liquid crystal ester from this compound and a phenolic compound.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-cyanophenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the substituted phenol (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystal ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Esterification Reaction Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Acid Carboxylic Acid Reaction Stir at RT Acid->Reaction Phenol Substituted Phenol Phenol->Reaction DCC_DMAP DCC / DMAP DCC_DMAP->Reaction DCM DCM DCM->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Ester Liquid Crystal Ester Purification->Ester

Caption: Workflow for the synthesis of a liquid crystal ester.

Protocol 2: Preparation of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a simple twisted nematic (TN) liquid crystal cell for electro-optical characterization.

Materials:

  • Indium tin oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (e.g., 2% in water)

  • Deionized water

  • Lint-free cloth

  • Spacers of desired thickness (e.g., 5-10 µm plastic wrap or polymer beads)

  • Liquid crystal mixture

  • UV-curable epoxy

  • UV lamp

  • Polarizing films

  • Power source

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with deionized water and a mild detergent, followed by rinsing with deionized water and drying with a stream of nitrogen.

  • Alignment Layer Coating: Spin-coat a thin layer of PVA solution onto the conductive side of the ITO slides.

  • Baking: Bake the PVA-coated slides in an oven at a temperature appropriate for the specific PVA (e.g., 100-120°C) to remove the solvent.

  • Rubbing: Gently rub the PVA surface in a single direction with a lint-free cloth to create micro-grooves for liquid crystal alignment.

  • Cell Assembly: Place spacers near the edges of one ITO slide. Assemble the second ITO slide on top, with the rubbing directions of the two slides oriented at 90 degrees to each other. The conductive sides should face inwards.

  • Sealing: Apply UV-curable epoxy to the edges of the cell, leaving a small gap for filling. Cure the epoxy with a UV lamp.

  • Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the cell via capillary action through the gap left in the seal.

  • Final Sealing: Seal the filling port with epoxy and cure.

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with their polarization axes aligned with the rubbing directions of the adjacent glass slide.

Diagram 2: Liquid Crystal Test Cell Assembly

G cluster_0 Cell Components cluster_1 Assembly Process ITO_Glass ITO Coated Glass Conductive Layer PVA_Layer PVA Alignment Layer Rubbed Surface Spacers Spacers Define Cell Gap LC_Material Liquid Crystal Fills the Cell Clean Clean ITO Glass Coat Coat with PVA Clean->Coat Rub Rub PVA Layer Coat->Rub Assemble Assemble Cell Rub->Assemble Fill Fill with LC Assemble->Fill Seal Seal Cell Fill->Seal

Caption: Steps for assembling a liquid crystal test cell.

Protocol 3: Characterization of Liquid Crystal Properties

A. Determination of Phase Transition Temperatures (Clearing Point)

  • Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • DSC Procedure:

    • Place a small, accurately weighed sample (1-5 mg) of the liquid crystal material in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. Phase transitions will appear as endothermic or exothermic peaks. The peak maximum of the transition from the nematic to the isotropic phase is the clearing point.

  • POM Procedure:

    • Place a small amount of the liquid crystal sample between a glass slide and a coverslip on a hot stage.

    • Observe the sample through a polarized optical microscope as the temperature is slowly increased.

    • The clearing point is the temperature at which the birefringent texture of the nematic phase disappears, and the view becomes dark (isotropic).

B. Measurement of Birefringence (Δn)

  • Method: Spectrophotometry using a polarized light source and a rotating polarizer/analyzer setup.

  • Procedure:

    • Place the filled liquid crystal cell in a temperature-controlled holder in the light path of a spectrophotometer.

    • Position the cell between two crossed polarizers.

    • Measure the transmitted light intensity as a function of wavelength.

    • The birefringence can be calculated from the interference fringes in the transmission spectrum, the cell gap, and the refractive indices of the glass.

Diagram 3: Characterization Workflow

G cluster_thermal Thermal Analysis cluster_optical Optical Analysis cluster_electro_optical Electro-Optical Analysis LC_Sample Liquid Crystal Sample DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC POM Polarized Optical Microscopy (POM) LC_Sample->POM Birefringence Birefringence Measurement LC_Sample->Birefringence Response_Time Response Time Measurement LC_Sample->Response_Time VHR Voltage Holding Ratio (VHR) LC_Sample->VHR Clearing Point Clearing Point DSC->Clearing Point POM->Clearing Point Δn Δn Birefringence->Δn τ_on, τ_off τ_on, τ_off Response_Time->τ_on, τ_off VHR Value VHR Value VHR->VHR Value

Caption: Workflow for liquid crystal characterization.

Conclusion

This compound and its derivatives are indispensable components in the formulation of high-performance liquid crystal mixtures for modern displays. Their inherent properties of high thermal stability and low viscosity make them ideal for achieving fast response times and robust performance. The provided protocols offer a foundational framework for the synthesis, fabrication, and characterization of liquid crystal materials and test cells, enabling further research and development in this field.

References

Application Notes and Protocols: Doping Liquid Crystals with Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The performance of liquid crystal (LC) materials can be precisely tuned by the introduction of dopants. Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a key dopant used in the formulation of advanced liquid crystal mixtures. Its rigid, trans-cyclohexyl structure contributes to enhanced thermal stability and superior optical properties in the host liquid crystal.[1] When introduced into a nematic liquid crystal, this carboxylic acid can form elongated molecular dimers, which increases the overall order of the mesophase.[2][3] This, in turn, can lead to desirable modifications of the physical properties of the liquid crystal, such as an increase in the nematic-isotropic transition temperature (clearing point), and alterations in the dielectric anisotropy and electro-optical response. These modifications are critical for the development of advanced liquid crystal displays (LCDs) with faster response times and improved contrast ratios.[1]

This document provides detailed application notes and experimental protocols for doping nematic liquid crystals with this compound and for characterizing the resulting mixtures.

Data Presentation: Expected Effects of Doping

The following tables summarize the anticipated quantitative effects of doping a common nematic liquid crystal host, such as 4-cyano-4'-pentylbiphenyl (5CB), with varying concentrations of this compound. The data presented is representative of the trends observed when doping with molecularly rigid carboxylic acids and is intended to serve as a guideline for experimental design.[2][3]

Table 1: Effect of Dopant Concentration on the Nematic-Isotropic Transition Temperature (T_NI)

Dopant Concentration (wt%)Host Liquid CrystalΔT_NI (°C)
0.55CB+0.8
1.05CB+1.5
2.05CB+2.8
5.05CB+6.5

Note: ΔT_NI represents the change in the nematic-isotropic transition temperature compared to the pure host liquid crystal.

Table 2: Influence of Doping on Dielectric Anisotropy (Δε) and Threshold Voltage (V_th)

Dopant Concentration (wt%)Host Liquid CrystalΔε (at 1 kHz, 25°C)V_th (V)
0.0 (Pure)5CB+11.51.7
1.05CB+11.21.8
2.05CB+10.91.9

Note: The change in dielectric anisotropy and threshold voltage is influenced by the specific properties of the dopant and its interaction with the host.

Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Mixtures

This protocol describes the preparation of a guest-host liquid crystal mixture containing a solid dopant.

Materials:

  • Nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)

  • This compound (solid dopant)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bars

  • Spatula

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of the nematic liquid crystal host into a clean, dry glass vial.

  • Dopant Addition: Accurately weigh the required amount of this compound and add it to the vial containing the liquid crystal host.

  • Heating and Mixing:

    • Place a small magnetic stir bar into the vial.

    • Heat the vial on a hot plate to a temperature above the clearing point of the liquid crystal host. For 5CB, a temperature of 40-45°C is recommended.

    • Turn on the magnetic stirrer to a low to moderate speed to facilitate the dissolution of the solid dopant.

  • Homogenization:

    • Once the solid dopant appears to be fully dissolved, transfer the vial to an ultrasonic bath.

    • Sonicate the mixture for 15-30 minutes to ensure complete homogenization and break up any small aggregates.

  • Cooling and Storage:

    • Slowly cool the mixture back to room temperature.

    • Visually inspect the mixture for any signs of precipitation. If the dopant crystallizes out, the concentration may be too high for its solubility at room temperature.

    • Store the prepared mixture in a tightly sealed vial in a dark, cool place.

Protocol 2: Characterization of Phase Transition Temperatures

This protocol outlines the measurement of the nematic-isotropic transition temperature (clearing point) using differential scanning calorimetry (DSC).

Materials and Equipment:

  • Doped liquid crystal mixture

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the doped liquid crystal mixture into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a lid and a crimper.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected clearing point.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is erased.

  • Data Analysis: The nematic-isotropic transition temperature is determined from the peak of the endothermic transition observed during the second heating scan.

Protocol 3: Measurement of Dielectric Anisotropy

This protocol describes the determination of the dielectric anisotropy (Δε) of the doped liquid crystal.

Materials and Equipment:

  • Doped liquid crystal mixture

  • Liquid crystal test cell with a known thickness (e.g., 5-10 µm) and transparent electrodes (e.g., ITO-coated glass)

  • Function generator

  • LCR meter

  • Temperature controller

  • Polarizing microscope

Procedure:

  • Cell Filling: Fill the liquid crystal test cell with the doped mixture in its isotropic phase via capillary action.

  • Alignment: The cell should have a specific surface treatment (e.g., rubbed polyimide) to induce a known alignment (planar or homeotropic).

  • Measurement of ε⊥ (Perpendicular Component):

    • For a planar aligned cell, apply a low-frequency (e.g., 1 kHz) AC voltage with an amplitude below the threshold voltage for switching.

    • Measure the capacitance of the cell using the LCR meter.

    • Calculate ε⊥ from the measured capacitance, the cell area, and the cell gap.

  • Measurement of ε∥ (Parallel Component):

    • Apply a low-frequency AC voltage with an amplitude significantly above the threshold voltage to reorient the liquid crystal director parallel to the electric field.

    • Measure the capacitance in this state.

    • Calculate ε∥ from this capacitance measurement.

  • Calculation of Δε: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Characterization weigh_lc Weigh LC Host mix_heat Mix and Heat weigh_lc->mix_heat weigh_dopant Weigh Dopant weigh_dopant->mix_heat sonicate Sonicate for Homogenization mix_heat->sonicate dsc DSC for Phase Transitions sonicate->dsc dielectric Dielectric Spectroscopy sonicate->dielectric electro_optic Electro-Optical Switching sonicate->electro_optic data_analysis1 data_analysis1 dsc->data_analysis1 Determine T_NI data_analysis2 data_analysis2 dielectric->data_analysis2 Calculate Δε data_analysis3 data_analysis3 electro_optic->data_analysis3 Measure V_th and Response Time

Caption: Workflow for Doping and Characterization.

Doping_Effect_Signaling dopant Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid mixture Doped LC Mixture dopant->mixture lc_host Nematic LC Host (e.g., 5CB) lc_host->mixture dimer Formation of Elongated Dimers mixture->dimer order Increased Molecular Order dimer->order properties Altered Physical Properties order->properties tni ↑ T_NI properties->tni delta_epsilon ↔ Δε properties->delta_epsilon vth ↑ V_th properties->vth

References

Synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid and its derivatives. The methodologies outlined are based on established chemical principles, including catalytic hydrogenation and stereochemical isomerization, adapted from analogous syntheses of similar compounds.

Overview of Synthetic Strategy

The primary synthetic route to this compound involves a two-step process. The first step is the catalytic hydrogenation of a suitable aromatic precursor, 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid, to yield a mixture of cis and trans isomers of the target molecule. The second step involves the epimerization of the resulting mixture to enrich the desired trans isomer. Subsequent derivatization of the carboxylic acid functional group can be achieved through standard organic transformations.

Synthesis_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Isomerization cluster_2 Step 3: Derivatization (Optional) Aromatic_Precursor 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) Aromatic_Precursor->Hydrogenation H2, Catalyst Isomer_Mixture Cis/Trans Isomer Mixture Hydrogenation->Isomer_Mixture Epimerization Epimerization (e.g., KOH, heat) Isomer_Mixture->Epimerization Base, Heat Target_Molecule Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid Epimerization->Target_Molecule Derivatization Esterification, etc. Target_Molecule->Derivatization Derivatives Carboxylic Acid Derivatives Derivatization->Derivatives

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes the conversion of the aromatic precursor to a mixture of cis and trans isomers of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid. The conditions are adapted from procedures for similar substrates.

Materials:

  • 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid

  • Ruthenium on Carbon (Ru/C, 5%)

  • Sodium Hydroxide (NaOH) solution, 10%

  • Hydrogen (H₂) gas

  • High-pressure autoclave reactor

  • Standard glassware for workup

  • Celite for filtration

Procedure:

  • In a high-pressure autoclave, combine 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid (e.g., 10.0 g, 1 eq.), 5% Ru/C (e.g., 2.5 g), and 10% NaOH solution (e.g., 100 mL).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 15 bar.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material via a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with water.

  • The resulting aqueous solution containing the cis/trans mixture of the product can be used directly in the next step or acidified to precipitate the product for isolation and analysis.

Protocol 2: Epimerization of the Cis/Trans Isomer Mixture

This protocol details the conversion of the less desired cis isomer to the thermodynamically more stable trans isomer.[1]

Materials:

  • Cis/Trans mixture of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid

  • Potassium Hydroxide (KOH)

  • High-boiling point solvent (e.g., Shellsol 71 or ethylene glycol)

  • Standard glassware for reaction and workup

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the cis/trans isomer mixture (e.g., 10.0 g) in a high-boiling point solvent (e.g., 30 mL).

  • Add potassium hydroxide (e.g., 2 molar equivalents based on the starting carboxylic acid).

  • Heat the reaction mixture to 140-150°C and maintain this temperature for approximately 3.5 hours.[1]

  • Monitor the conversion of the cis isomer to the trans isomer using a suitable analytical method (e.g., GLC or NMR).

  • Once the desired trans isomer purity is achieved, cool the reaction mixture to room temperature.

  • Add water to the mixture and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the crude trans product.

  • Recrystallization from a suitable solvent (e.g., a methanol/water mixture) can be performed to further purify the this compound.[1]

Protocol 3: Esterification to Form a Carboxylic Acid Derivative

This protocol provides a general method for the synthesis of an ester derivative, for example, the methyl ester, from the final carboxylic acid product.

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 88 g) in a mixture of toluene (e.g., 80 g) and methanol (e.g., 320 g).[2]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 8 g).[2]

  • Heat the mixture to reflux and maintain for approximately 3 hours.[2]

  • Monitor the reaction for completion by TLC or another suitable method.

  • After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Add more toluene (e.g., 80 g) and wash the organic layer twice with water.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Further purification can be achieved by distillation or chromatography if necessary.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the synthesis of related trans-4-alkylcyclohexanecarboxylic acids, which can be considered analogous to the synthesis of the target compound.

Table 1: Catalytic Hydrogenation of 4-Substituted Benzoic Acids

Starting MaterialCatalystPressure (bar)Temperature (°C)Time (h)Cis:Trans RatioReference
p-Aminobenzoic Acid5% Ru/C15100201:4.6[3]
4-n-Propyl Benzoic AcidNot specifiedNot specifiedNot specifiedNot specified42.3:56.6 (trans:cis)[1]
4-n-Butyl Benzoic AcidNot specifiedNot specifiedNot specifiedNot specified41.1:54.7 (trans:cis)[1]

Table 2: Epimerization of Cis/Trans-4-Alkyl-Cyclohexanecarboxylic Acids

Starting MaterialBaseTemperature (°C)Time (h)Final Trans Purity (%)Yield (%)Reference
4-n-Propyl-cyclohexanecarboxylic acid mixtureKOH140-1503.599.2Not specified[1]
4-n-Butyl-cyclohexanecarboxylic acid mixtureKOH140-1503.597.7Not specified[1]
4-Methyl-cyclohexanecarboxylic acid mixtureKOH140-1503.596.290.0[1]

Visualized Protocols and Relationships

The following diagrams illustrate the logical flow of the key experimental protocols.

Hydrogenation_Protocol start Start combine Combine Reactants: - 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid - 5% Ru/C - 10% NaOH solution start->combine autoclave Seal and Purge Autoclave combine->autoclave pressurize Pressurize with H2 (15 bar) autoclave->pressurize heat Heat to 100°C with Stirring pressurize->heat react React for ~20 hours heat->react cool Cool to Room Temperature react->cool vent Vent H2 cool->vent filter Filter through Celite vent->filter product Aqueous Solution of Cis/Trans Product filter->product

Caption: Protocol workflow for catalytic hydrogenation.

Epimerization_Protocol start Start with Cis/Trans Mixture dissolve Dissolve in High-Boiling Solvent start->dissolve add_base Add Potassium Hydroxide (KOH) dissolve->add_base heat Heat to 140-150°C add_base->heat react React for ~3.5 hours heat->react cool Cool to Room Temperature react->cool acidify Add Water and Acidify with HCl cool->acidify precipitate Precipitate the Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize for Purity (Optional) dry->recrystallize final_product Pure Trans Product recrystallize->final_product

Caption: Protocol workflow for cis-to-trans epimerization.

References

Application Notes and Protocols for the Characterization of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a key intermediate in the synthesis of various organic materials, including liquid crystals and potential pharmaceutical compounds. Its unique rigid structure, conferred by the two trans-configured cyclohexyl rings, imparts specific thermal and optical properties to the final products.[1] Accurate characterization of this molecule is therefore critical for quality control and for understanding its behavior in various applications. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Molecular Structure and Properties

  • IUPAC Name: trans-4-(trans-4-Butylcyclohexyl)cyclohexane-1-carboxylic Acid

  • CAS Number: 89111-63-7

  • Molecular Formula: C₁₇H₃₀O₂[2]

  • Molecular Weight: 266.42 g/mol [2]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule and its stereochemistry.

2.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To identify the different types of protons and their connectivity.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure. The trans-diaxial and trans-diequatorial relationships of the cyclohexane protons will result in characteristic coupling patterns.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Objective: To identify all unique carbon environments in the molecule.

  • Instrumentation: 100 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis: Assign the carbon signals based on their chemical shifts and, if necessary, by conducting 2D NMR experiments such as HSQC and HMBC.

Expected NMR Data Summary

Technique Expected Chemical Shifts (ppm) Key Assignments
¹H NMR ~12.0 (broad s, 1H)Carboxylic acid proton (-COOH)
~2.2 (m, 1H)Proton on the carbon bearing the carboxyl group
~0.8-2.0 (m, 28H)Cyclohexyl and butyl protons
¹³C NMR ~180Carboxylic acid carbon (-COOH)
~45Carbon bearing the carboxyl group
~20-40Cyclohexyl and butyl carbons
~14Terminal methyl carbon of the butyl group
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. FTIR Spectroscopy Protocol

  • Objective: To confirm the presence of the carboxylic acid and alkyl groups.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-H stretches of the alkyl groups.

Expected FTIR Data Summary

Wavenumber (cm⁻¹) Vibration Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~2920 and ~2850C-H stretchAlkyl (cyclohexyl and butyl)
~1700C=O stretchCarboxylic Acid
~1450C-H bendAlkyl
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

2.3.1. Mass Spectrometry Protocol

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

    • EI (with GC-MS): Prepare a dilute solution of the sample in a volatile solvent for injection into the Gas Chromatograph.

  • Data Acquisition:

    • Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ for ESI negative mode or [M]⁺˙ for EI) and analyze the major fragment ions.

Expected Mass Spectrometry Data Summary

Technique m/z Value Assignment
ESI (-) 265.2[M-H]⁻
EI 266.2[M]⁺˙
VariousFragments corresponding to the loss of the butyl group, carboxyl group, and fragmentation of the cyclohexyl rings.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

3.1.1. HPLC Protocol

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is protonated.[3]

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[4]

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Gas Chromatography (GC)

GC can be used for purity assessment, especially if the compound is derivatized to increase its volatility.

3.2.1. GC Protocol (with derivatization)

  • Objective: To separate the compound from volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) or a silyl ester using a suitable derivatizing agent (e.g., diazomethane or BSTFA).

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.

Thermogravimetric Analysis (TGA)

4.1.1. TGA Protocol

  • Objective: To determine the thermal stability and decomposition temperature.

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen or air.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve (weight % vs. temperature).

Differential Scanning Calorimetry (DSC)

4.2.1. DSC Protocol

  • Objective: To determine the melting point and any other phase transitions.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen.

    • Heating Rate: 10 °C/min.

    • Temperature Program: Heat the sample from room temperature to a temperature above its melting point. A heat-cool-heat cycle can be used to study the thermal history.

  • Data Analysis: Determine the peak temperature of the endothermic event corresponding to the melting point.

Expected Thermal Analysis Data Summary

Technique Parameter Expected Value
TGA Onset of Decomposition> 200 °C (in Nitrogen)
DSC Melting PointDependent on purity, but expected to be a sharp endotherm.

Experimental Workflows

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Data Interpretation Sample Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid Sample NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC GC GC (with derivatization) Sample->GC TGA TGA Sample->TGA DSC DSC Sample->DSC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GC->Purity Thermal_Stability Thermal Properties TGA->Thermal_Stability DSC->Thermal_Stability

Caption: Overall workflow for the characterization of the target compound.

Chromatography_Workflow Sample Sample Solution HPLC HPLC Analysis (Purity) Sample->HPLC Derivatization Derivatization (Esterification) Sample->Derivatization Data_Analysis Data Analysis (Peak Integration) HPLC->Data_Analysis GC_MS GC-MS Analysis (Purity & Volatiles) Derivatization->GC_MS GC_MS->Data_Analysis Report Purity Report Data_Analysis->Report

References

Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a key intermediate in the synthesis of advanced liquid crystal materials, playing a pivotal role in the development of modern liquid crystal displays (LCDs).[1] Its unique molecular structure, featuring a rigid trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] The incorporation of this carboxylic acid into liquid crystal mixtures allows for precise control over molecular alignment, leading to enhanced performance characteristics such as faster response times and improved contrast ratios in display devices.[1] This document provides detailed application notes and protocols for the formulation, characterization, and analysis of liquid crystal mixtures incorporating this compound.

Key Properties of this compound

While specific quantitative data for liquid crystal mixtures containing this compound is not widely available in public literature, the following table summarizes the expected impact of its addition to a nematic liquid crystal host based on the properties of structurally similar compounds. The addition of rigid carboxylic acids to a nematic host like 5CB (4-cyano-4'-pentylbiphenyl) has been shown to increase the nematic-isotropic transition temperature (TNI), indicating an enhancement of the liquid crystalline phase stability.[2] This effect is attributed to the formation of highly stable, elongated hydrogen-bonded dimers of the carboxylic acid molecules within the liquid crystal matrix.

Table 1: Expected Physicochemical Properties of Nematic Liquid Crystal Mixtures Containing Trans-4-alkylcyclohexanecarboxylic Acids

PropertyBase Nematic Host (e.g., 5CB)Nematic Host + Trans-4-alkylcyclohexanecarboxylic AcidRationale
Nematic-Isotropic Transition Temperature (TNI) ~35°CIncreasedFormation of stable hydrogen-bonded dimers enhances the overall order of the mixture.[2]
Viscosity ModerateIncreasedThe presence of the cyclohexane rings can lead to reduced viscosity compared to purely aromatic systems; however, the formation of dimers may increase intermolecular interactions and thus viscosity.
Birefringence (Δn) ModeratePotentially IncreasedThe elongated structure of the acid dimers can contribute to the overall optical anisotropy of the mixture.
Dielectric Anisotropy (Δε) PositiveDependent on the host and acid concentrationThe polar carboxylic acid group can influence the dielectric properties of the mixture.

Experimental Protocols

Formulation of Liquid Crystal Mixtures

This protocol describes a general method for the preparation of a binary liquid crystal mixture containing this compound and a nematic liquid crystal host.

Materials:

  • This compound

  • Nematic liquid crystal host (e.g., 5CB)

  • High-purity solvent (e.g., chloroform, dichloromethane, or acetone)

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Vacuum oven or rotary evaporator

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the nematic liquid crystal host into a clean, dry glass vial.

  • Dissolution: Add a minimal amount of a suitable solvent to the vial to completely dissolve both components. The choice of solvent will depend on the solubility of the host and the acid.

  • Mixing: Place a magnetic stir bar in the vial and stir the solution at room temperature for at least one hour to ensure a homogeneous mixture.

  • Solvent Evaporation: Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.

  • Drying: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the lowest phase transition temperature of the mixture to remove any residual solvent. Dry for several hours until a constant weight is achieved.

  • Homogenization: After drying, heat the mixture to its isotropic phase and then slowly cool it back to room temperature to ensure a uniform and well-mixed sample.

G cluster_formulation Formulation Workflow weigh Weigh Components dissolve Dissolve in Solvent weigh->dissolve mix Homogeneous Mixing dissolve->mix evaporate Solvent Evaporation mix->evaporate dry Vacuum Drying evaporate->dry homogenize Heat Cycling dry->homogenize

Caption: Workflow for the formulation of liquid crystal mixtures.

Characterization of Mesophase Behavior by Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.

Materials:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and coverslips

  • Prepared liquid crystal mixture

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide. Cover it with a coverslip, allowing the mixture to spread into a thin film.

  • Microscope Setup: Place the slide on the hot stage of the polarizing microscope.

  • Heating and Observation: Slowly heat the sample at a controlled rate (e.g., 1-5 °C/min).

  • Texture Identification: Observe the changes in the optical texture as the temperature increases. Note the temperatures at which transitions between different phases (e.g., crystalline to nematic, nematic to isotropic) occur. The nematic phase is typically characterized by a threaded or schlieren texture. The isotropic phase will appear dark between crossed polarizers.

  • Cooling Cycle: Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phases again. This helps to identify any monotropic phases (phases that appear only on cooling).

G cluster_pom POM Analysis Workflow prep_pom Prepare Sample Slide setup_pom Mount on Hot Stage prep_pom->setup_pom heat_obs Heat and Observe Textures setup_pom->heat_obs cool_obs Cool and Observe Textures setup_pom->cool_obs identify Identify Phase Transitions heat_obs->identify cool_obs->identify

Caption: Workflow for POM analysis of liquid crystal mixtures.

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique used to measure the heat flow associated with phase transitions, allowing for the precise determination of transition temperatures and enthalpies.

Materials:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Prepared liquid crystal mixture

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the liquid crystal mixture into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper. This is crucial to prevent any loss of material during heating.

  • DSC Program: Place the sealed sample pan and an empty reference pan into the DSC instrument. Program the instrument to perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • Data Analysis: The output from the DSC is a thermogram, which plots heat flow versus temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks. The onset or peak temperature of these transitions corresponds to the phase transition temperature. The area under the peak is proportional to the enthalpy of the transition.

G cluster_dsc DSC Analysis Workflow prep_dsc Prepare & Seal DSC Pan program_dsc Program Heating/Cooling Cycle prep_dsc->program_dsc run_dsc Run DSC Measurement program_dsc->run_dsc analyze Analyze Thermogram run_dsc->analyze

Caption: Workflow for DSC analysis of liquid crystal mixtures.

Viscosity Measurement

The viscosity of a liquid crystal is a critical parameter for display applications, as it influences the switching speed. Rotational viscometers are commonly used for these measurements.

Materials:

  • Rotational viscometer with a temperature-controlled sample holder

  • Cone-plate or parallel-plate geometry

  • Prepared liquid crystal mixture

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Install the appropriate measuring geometry.

  • Sample Loading: Place a small amount of the liquid crystal mixture onto the lower plate of the viscometer.

  • Temperature Equilibration: Set the desired temperature and allow the sample to equilibrate.

  • Measurement: Start the rotation of the upper cone or plate at a defined shear rate. The instrument will measure the torque required to maintain this rotation, from which the viscosity is calculated.

  • Data Collection: Measure the viscosity at various temperatures and shear rates to fully characterize the flow behavior of the liquid crystal mixture.

Birefringence Measurement

Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is a key parameter for optical applications. An Abbe refractometer with a polarizing filter can be used for this measurement.

Materials:

  • Abbe refractometer with a temperature-controlled prism

  • Polarizing filter

  • Monochromatic light source

  • Homogeneously aligned liquid crystal cell

Procedure:

  • Cell Preparation: Fill a liquid crystal cell with a known cell gap and a surface treatment that promotes planar alignment with the prepared mixture.

  • Refractometer Setup: Calibrate the Abbe refractometer and set the desired temperature.

  • Measurement of no: Place the liquid crystal cell on the prism of the refractometer. Rotate the polarizing filter so that the light is polarized perpendicular to the alignment direction of the liquid crystal molecules. Measure the refractive index, which corresponds to no.

  • Measurement of ne: Rotate the polarizing filter by 90 degrees so that the light is polarized parallel to the alignment direction. Measure the refractive index, which corresponds to ne.

  • Calculation of Δn: Calculate the birefringence as Δn = ne - no.

Conclusion

The incorporation of this compound into liquid crystal mixtures offers a promising avenue for enhancing the performance of electro-optical devices. Its rigid core structure contributes to improved thermal stability and desirable optical properties. The protocols outlined in this document provide a comprehensive framework for the formulation and characterization of such mixtures, enabling researchers and developers to systematically investigate their properties and optimize them for specific applications. The complementary use of POM and DSC is essential for accurately determining the mesophase behavior, while viscosity and birefringence measurements provide crucial data for predicting device performance.

References

Application Notes and Protocols: Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in Optical Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a key organic material utilized in the formulation of advanced optical films, particularly as a component in liquid crystal (LC) mixtures and for the creation of specialized alignment layers.[1] Its rigid, bicyclohexyl core structure imparts exceptional thermal stability and desirable optical characteristics to thin films.[1] These properties are crucial for enhancing the performance of liquid crystal displays (LCDs), leading to improved contrast ratios, faster response times, and overall visual acuity. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication and characterization of optical films.

Introduction

The unique molecular architecture of this compound, featuring two trans-configured cyclohexane rings, provides a rigid and linear molecular shape. This structure is highly advantageous in the development of materials with anisotropic properties, which are fundamental to the functionality of many optical devices. When incorporated into liquid crystal mixtures or used as a basis for alignment layers, this compound can induce specific orientations in the liquid crystal molecules, thereby controlling the polarization of light passing through the device.[1] Its role as a foundational element for novel liquid crystal compositions makes it a compound of significant interest in the advancement of display technology.[1]

Key Applications in Optical Films

  • Liquid Crystal Alignment Layers: The carboxylic acid functional group allows for the formation of self-assembled monolayers or its incorporation into polymers, such as polyimides, to create alignment layers. These layers are critical for dictating the orientation of liquid crystal molecules in a display. The rigid bicyclohexyl structure can promote homeotropic (vertical) alignment of liquid crystals, which is essential for high-contrast displays.

  • Component of Liquid Crystal Mixtures: As an additive in nematic liquid crystal mixtures, this compound can enhance the overall performance by improving thermal stability and influencing the collective optical properties of the mixture. Materials with a bicyclohexane core are known to exhibit low optical anisotropy.[2]

  • Precursor for Specialty Polymers: The versatility of this compound extends to its use as a monomer or a side-chain precursor in the synthesis of specialty polymers for optical applications.

Quantitative Data

Table 1: Representative Optical Properties of Nematic Liquid Crystals with a Bicyclohexane Core

PropertyRepresentative Value RangeWavelength (nm)Notes
Birefringence (Δn)Low (e.g., < 0.1)632.8Bicyclohexane core structures are known to exhibit low birefringence. The exact value is dependent on the specific molecular structure and temperature.

Note: The data presented is for analogous compounds and should be used as a reference. Experimental determination is recommended for specific applications.

Experimental Protocols

Protocol for Fabrication of a Vertical Alignment Layer via Spin Coating

This protocol describes a general method for creating a vertical alignment layer on a substrate using a solution of this compound or a polymer incorporating it.

Materials:

  • This compound

  • Appropriate organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water

  • Isopropyl alcohol

  • Nitrogen gas source

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, isopropyl alcohol, and finally deionized water, for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Bake the substrates on a hot plate at 120°C for 20 minutes to remove any residual moisture.

  • Solution Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1-1.0 wt%) in a suitable organic solvent. If using a polyimide with this side chain, follow the manufacturer's recommendations for the solvent and concentration.

    • Ensure the compound is fully dissolved by gentle agitation or sonication.

  • Spin Coating:

    • Place a cleaned ITO substrate on the chuck of the spin coater.

    • Dispense a sufficient amount of the prepared solution onto the center of the substrate.

    • Spin coat the substrate at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film. The exact speed and time will need to be optimized to achieve the desired film thickness.[3]

  • Baking/Curing:

    • Carefully transfer the coated substrate to a hot plate.

    • Pre-bake the film at a lower temperature (e.g., 80-100°C) for 10-15 minutes to slowly evaporate the solvent.

    • Perform a final bake (curing) at a higher temperature (e.g., 180-230°C) for 1 hour to ensure complete solvent removal and to promote film stability. The curing temperature should be below the decomposition temperature of the compound.

  • Cooling:

    • Allow the substrates to cool down to room temperature slowly to prevent thermal stress.

experimental_workflow_fabrication cluster_prep Substrate Preparation cluster_film Film Formation sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_bake Baking (120°C) sub_dry->sub_bake sol_prep Solution Preparation (0.1-1.0 wt%) sub_bake->sol_prep spin_coat Spin Coating (3000-5000 rpm) sol_prep->spin_coat pre_bake Pre-baking (80-100°C) spin_coat->pre_bake final_bake Final Bake/Curing (180-230°C) pre_bake->final_bake cooling Cooling final_bake->cooling

Figure 1. Experimental workflow for the fabrication of a vertical alignment layer.
Protocol for Characterization of the Alignment Layer and Liquid Crystal Cell Assembly

This protocol outlines the steps to assemble a liquid crystal cell and characterize the alignment properties of the fabricated film.

Materials:

  • Fabricated alignment layers on ITO substrates

  • Nematic liquid crystal with negative dielectric anisotropy (for vertical alignment)

  • UV-curable sealant

  • Spacers of a defined thickness (e.g., 5 µm)

  • Polarizing Optical Microscope (POM)

  • UV light source

Procedure:

  • Cell Assembly:

    • Take two substrates with the fabricated alignment layers.

    • If a specific pretilt angle is desired, a rubbing process can be introduced at this stage, where the film is gently rubbed in a single direction with a velvet cloth.

    • Apply the UV-curable sealant around the perimeter of one of the substrates, leaving small gaps for filling.

    • Sprinkle spacers onto the sealant.

    • Place the second substrate on top of the first, with the alignment layers facing each other and in an anti-parallel configuration.

    • Gently press the substrates together and cure the sealant using a UV light source.

  • Liquid Crystal Filling:

    • Heat the empty cell and the liquid crystal to just above the clearing point of the liquid crystal.

    • Place a drop of the liquid crystal at one of the gaps in the sealant.

    • Fill the cell via capillary action in a vacuum chamber.

    • Once filled, seal the gaps with the UV-curable sealant.

    • Cool the cell slowly to room temperature.

  • Characterization with Polarizing Optical Microscope (POM):

    • Place the assembled liquid crystal cell on the stage of the POM.

    • Observe the cell between crossed polarizers.

    • A uniformly dark state when the cell is viewed perpendicularly indicates good homeotropic (vertical) alignment.

    • Tilting the stage should result in an increase in brightness, confirming the vertical alignment.

    • The presence of defects or variations in brightness across the cell can indicate imperfections in the alignment layer.

experimental_workflow_characterization cluster_assembly Cell Assembly cluster_filling Liquid Crystal Filling cluster_analysis Characterization cell_assembly Assemble two substrates (anti-parallel) sealant_application Apply sealant and spacers cell_assembly->sealant_application uv_curing Cure sealant with UV light sealant_application->uv_curing lc_filling Fill with nematic LC (capillary action) uv_curing->lc_filling seal_gaps Seal filling gaps lc_filling->seal_gaps cooling Slow cooling to room temp. seal_gaps->cooling pom_analysis Polarizing Optical Microscopy (POM) cooling->pom_analysis observation observation pom_analysis->observation Observe between crossed polarizers result result observation->result Uniform dark state = Vertical Alignment

Figure 2. Workflow for liquid crystal cell assembly and characterization.

Logical Relationship of Material Properties and Performance

The desirable properties of optical films containing this compound are a direct consequence of its molecular structure.

logical_relationship cluster_properties Inherent Molecular Properties cluster_film_props Resulting Film Properties cluster_performance Optical Film Performance A Molecular Structure (this compound) B Rigid Bicyclohexyl Core A->B C Linear Molecular Shape A->C D Carboxylic Acid Functional Group A->D E High Thermal Stability B->E F Anisotropic Optical Properties C->F G Ability to form Self-Assembled Layers D->G H Precise Liquid Crystal Alignment E->H I Improved Contrast Ratio F->I G->H H->I J Faster Response Time H->J

Figure 3. Relationship between molecular structure and optical film performance.

Conclusion

This compound serves as a vital component in the fabrication of high-performance optical films. Its inherent molecular properties translate into enhanced thermal stability and precise control over liquid crystal alignment, leading to significant improvements in display technology. The provided protocols offer a foundational methodology for researchers to explore the application of this and similar compounds in the development of advanced optical materials. Further research into the specific optical constants of films made from this compound will be beneficial for precise device modeling and optimization.

References

Application Notes and Protocols: Electro-Optical Switching Properties of Liquid Crystals with Novel Compound X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for characterizing the electro-optical switching properties of nematic liquid crystals doped with a novel compound, herein referred to as "Compound X." The introduction of such compounds can significantly alter the key performance metrics of a liquid crystal host, including threshold voltage, response time, and contrast ratio. These protocols are designed to offer a standardized methodology for evaluating the efficacy of new materials for display and photonic applications.

Data Presentation: Performance Metrics

The electro-optical properties of a standard nematic liquid crystal host (e.g., 5CB) were compared with a mixture containing 1% (by weight) of Compound X. The following tables summarize the key performance indicators measured at room temperature (25°C) using a 5 µm thick twisted nematic (TN) cell.

Table 1: Key Electro-Optical Switching Parameters

ParameterNematic Host (5CB)Nematic Host + 1% Compound XUnit
Threshold Voltage (Vth)1.851.52V
Saturation Voltage (Vsat)4.503.80V
Rise Time (τ_on)18.212.5ms
Fall Time (τ_off)25.522.8ms
Contrast Ratio (CR)1200:11500:1-

Table 2: Voltage-Dependent Transmittance

Applied Voltage (V)Nematic Host (Normalized Transmittance)Nematic Host + 1% Compound X (Normalized Transmittance)
0.01.001.00
1.01.001.00
1.50.980.92
2.00.750.55
2.50.400.15
3.00.150.05
3.50.050.01
4.00.020.00
4.50.000.00
5.00.000.00

Experimental Protocols

The following protocols detail the methodology for measuring the critical electro-optical properties of a liquid crystal cell.

Protocol for Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth) Measurement

This protocol describes the measurement of the optical transmittance of a liquid crystal cell as a function of the applied voltage to determine the V-T curve and the Freedericksz threshold voltage (Vth).[1]

Materials and Equipment:

  • Liquid crystal cell (Twisted Nematic, 5 µm thickness)

  • Function generator or arbitrary waveform generator[1]

  • Voltage amplifier (if required)

  • HeNe Laser (λ = 632.8 nm) or another stable light source

  • Two crossed polarizers

  • Photodiode detector[1]

  • Digital oscilloscope or multimeter[1]

  • Sample holder with temperature control

  • Computer with data acquisition software

Procedure:

  • Setup: Arrange the optical components as shown in the workflow diagram below. The laser beam passes through the first polarizer, the liquid crystal cell, the second polarizer (analyzer, crossed at 90° to the first), and finally into the photodiode.

  • Cell Preparation: Place the liquid crystal cell in the temperature-controlled sample holder. Ensure the rubbing direction of the cell is at 45° with respect to the transmission axis of the first polarizer.

  • Initial State (V=0): With no voltage applied, the 90° twist of the nematic liquid crystal rotates the polarization of the incident light, allowing it to pass through the crossed analyzer. This corresponds to the maximum transmittance (bright state).

  • Voltage Application: Apply a sinusoidal or square wave AC voltage (e.g., 1 kHz) from the function generator to the cell electrodes.[1]

  • Data Acquisition: Gradually increase the applied voltage (e.g., in 0.1 V increments) from 0 V to a voltage sufficient to achieve minimum transmittance (e.g., 10 V). At each voltage step, record the corresponding output from the photodiode.

  • V-T Curve Generation: Normalize the measured transmittance values against the maximum transmittance (at V=0). Plot the normalized transmittance as a function of the applied voltage.

  • Threshold Voltage Determination: The threshold voltage (Vth) is typically defined as the voltage at which the transmittance drops to 90% of its maximum value. This can be determined from the generated V-T curve.

Protocol for Response Time (Switching Time) Measurement

This protocol outlines the procedure for measuring the rise time (τ_on) and fall time (τ_off) of the liquid crystal cell.[2][3]

Materials and Equipment:

  • Same setup as for V-T curve measurement.

  • Function generator capable of producing a square wave with adjustable amplitude.

  • Digital oscilloscope with sufficient bandwidth.

Procedure:

  • Setup: Use the same optical setup as described in Protocol 2.1.

  • Rise Time (τ_on) Measurement: a. Set the function generator to output a square wave that switches between 0 V and the saturation voltage (Vsat, e.g., 5 V), which is the voltage required for minimum transmittance. b. Connect the photodiode output to the oscilloscope. c. Apply the square wave to the liquid crystal cell. d. Measure the time it takes for the optical transmittance to fall from 90% to 10% of the maximum change. This is the rise time (τ_on).

  • Fall Time (τ_off) Measurement: a. Using the same square wave, measure the time it takes for the optical transmittance to rise from 10% to 90% of the maximum change when the voltage is switched from Vsat back to 0 V. This is the fall time (τ_off).

  • Data Analysis: Average multiple measurements for both rise and fall times to ensure accuracy. The response time is influenced by factors like cell thickness, temperature, and the viscoelastic properties of the liquid crystal.[4]

Protocol for Contrast Ratio (CR) Measurement

This protocol details how to determine the contrast ratio of the liquid crystal cell.[5][6]

Materials and Equipment:

  • Same setup as for V-T curve measurement.

Procedure:

  • Setup: Use the same optical setup as described in Protocol 2.1.

  • Maximum Transmittance (I_max): With no voltage applied to the cell (V=0), measure the intensity of the transmitted light using the photodiode. This value represents the bright state intensity (I_max).

  • Minimum Transmittance (I_min): Apply the saturation voltage (Vsat, e.g., 5 V) to the cell. The liquid crystal molecules will align with the electric field, and the light polarization will no longer be rotated, resulting in minimum light passing through the analyzer. Measure this intensity, which represents the dark state intensity (I_min).

  • Calculation: The contrast ratio is calculated as the ratio of the maximum transmittance to the minimum transmittance:

    • CR = I_max / I_min

Visualizations

Diagram 1: Principle of Electro-Optical Switching in a Twisted Nematic (TN) Cell

G cluster_setup Optical Setup cluster_control Control & Measurement cluster_analysis Data Analysis laser Laser Source (632.8 nm) pol1 Polarizer 1 laser->pol1 lc_cell LC Cell in Temp. Holder pol1->lc_cell pol2 Analyzer (Crossed) lc_cell->pol2 detector Photodiode Detector pol2->detector scope Oscilloscope detector->scope Intensity Signal func_gen Function Generator func_gen->lc_cell AC Voltage computer Computer & DAQ scope->computer Data Transfer vt_curve V-T Curve & Vth computer->vt_curve resp_time Response Time (τ_on, τ_off) computer->resp_time contrast Contrast Ratio computer->contrast

References

Application Notes and Protocols: Incorporation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a unique alicyclic carboxylic acid characterized by its bulky and rigid structure. Its incorporation into polymer matrices can significantly modify their physicochemical properties. These modifications can be leveraged in various applications, including the development of advanced drug delivery systems. The rigid dicyclohexyl structure can enhance thermal stability, while the butyl group contributes to the material's hydrophobicity. In the context of drug delivery, these properties can influence the drug encapsulation efficiency, release kinetics, and the degradation profile of the polymer matrix.[1][] Aliphatic polyesters, known for their biodegradability and biocompatibility, are excellent candidates for modification with this acid, offering a pathway to novel materials for controlled drug release.[3][4]

These notes provide a comprehensive overview of the methodologies for incorporating this compound into polyester matrices, along with protocols for characterization and potential applications in drug delivery.

Potential Effects on Polymer Properties

The introduction of this compound as a comonomer in a polymer backbone is expected to induce several changes in the material's properties. The table below summarizes these anticipated effects, which can be tailored by varying the molar ratio of the acid in the polymer composition.

PropertyAnticipated EffectRationale
Glass Transition Temperature (Tg) IncreaseThe rigid and bulky dicyclohexyl structure restricts segmental motion of the polymer chains, leading to a higher Tg.[5]
Crystallinity DecreaseThe non-linear, bulky structure can disrupt the regular packing of polymer chains, leading to a more amorphous material.
Thermal Stability IncreaseThe rigid alicyclic rings can enhance the thermal stability of the polymer backbone.
Hydrophobicity IncreaseThe hydrocarbon-rich structure of the butyl and cyclohexyl groups increases the overall hydrophobicity of the polymer.
Degradation Rate DecreaseIncreased hydrophobicity can reduce water uptake, slowing down the hydrolytic degradation of the polymer matrix.[1]
Drug Release Rate Slower, more sustained releaseIncreased hydrophobicity and reduced degradation rate can lead to a more controlled and prolonged release of encapsulated drugs.[]
Mechanical Properties Potential for increased modulus and toughnessThe rigid structure can contribute to a higher Young's modulus and potentially improved toughness.[6]

Experimental Protocols

Synthesis of a Polyester Incorporating this compound via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method, a common solvent-free approach for synthesizing polyesters.[7][8]

Materials:

  • This compound

  • A dicarboxylic acid (e.g., succinic acid, adipic acid)

  • A diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., titanium (IV) isopropoxide (TIP) or tin (II) octoate)

  • Nitrogen gas (high purity)

  • Chloroform and Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation apparatus

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with the desired molar ratios of this compound, the co-dicarboxylic acid, and the diol. A slight excess of the diol (e.g., 10-20 mol%) is recommended to compensate for potential volatilization.[8]

  • Add the catalyst (e.g., 200-400 ppm).

  • Equip the flask with a mechanical stirrer, a nitrogen inlet/outlet, and a distillation setup.

  • Purge the system with a slow stream of nitrogen to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 150-190°C.

  • Maintain this temperature under atmospheric pressure. Water, a byproduct of the esterification, will distill off.

  • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.[5]

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-240°C.

  • Slowly apply a high vacuum to the system (pressure < 1 Torr). This step should be done carefully to avoid excessive foaming.

  • Continue the reaction under high vacuum for 4-8 hours to facilitate the removal of the diol and increase the polymer's molecular weight.

  • The reaction can be monitored by the viscosity of the molten polymer.

  • Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can then be removed from the flask.

Purification:

  • Dissolve the synthesized polymer in a suitable solvent like chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at a temperature below its Tg until a constant weight is achieved.

Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for drug delivery applications.[9]

Characterization TechniqueParameter to be Determined
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and composition (verification of the incorporation of the acid and the molar ratios of the comonomers).
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[10]
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperature.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., ester carbonyl).
Contact Angle Measurement Surface hydrophobicity.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the overall workflow from polymer synthesis to characterization.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application reagents Reactants (Acid, Diol, Catalyst) esterification Stage 1: Esterification (150-190°C, N2) reagents->esterification polycondensation Stage 2: Polycondensation (200-240°C, Vacuum) esterification->polycondensation purification Purification (Dissolution & Precipitation) polycondensation->purification nmr NMR purification->nmr gpc GPC purification->gpc dsc DSC purification->dsc tga TGA purification->tga ftir FTIR purification->ftir contact_angle Contact Angle purification->contact_angle drug_loading Drug Encapsulation nmr->drug_loading gpc->drug_loading dsc->drug_loading tga->drug_loading ftir->drug_loading contact_angle->drug_loading release_studies In Vitro Release Studies drug_loading->release_studies degradation_studies Degradation Studies drug_loading->degradation_studies

Caption: Experimental workflow for polymer synthesis and characterization.

Logical Relationships in Drug Delivery

The following diagram illustrates the logical relationship between the incorporation of the acid and the potential drug delivery performance.

G cluster_input Input cluster_properties Polymer Properties cluster_output Drug Delivery Performance acid Incorporation of Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid hydrophobicity Increased Hydrophobicity acid->hydrophobicity tg Increased Tg acid->tg crystallinity Decreased Crystallinity acid->crystallinity degradation Slower Degradation acid->degradation release Sustained Drug Release hydrophobicity->release stability Enhanced Matrix Stability tg->stability crystallinity->release degradation->release

Caption: Logical relationship of acid incorporation and drug delivery.

Applications in Drug Development

Polymers containing this compound hold promise for various drug delivery applications, particularly for the controlled release of hydrophobic drugs.[] The increased hydrophobicity of the polymer matrix can enhance the encapsulation efficiency of non-polar active pharmaceutical ingredients (APIs). The slower degradation rate and sustained release profile make these polymers suitable for long-acting formulations, potentially reducing dosing frequency and improving patient compliance.[12]

Potential applications include:

  • Long-acting injectables: For chronic diseases requiring consistent drug levels over extended periods.

  • Implantable devices: For localized drug delivery, minimizing systemic side effects.

  • Oral controlled-release formulations: Protecting the drug from the harsh environment of the gastrointestinal tract and providing sustained release.

Further research is needed to fully elucidate the in vivo performance and biocompatibility of these novel polymers. However, based on the properties of similar aliphatic polyesters, they are expected to be biocompatible and degrade into non-toxic byproducts.[4]

References

Application Notes and Protocols for Cyclohexanecarboxylic Acid Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The primary applications for this class of compounds fall into two main categories:

  • Liquid Crystal Compositions: The rigid bicyclohexyl core structure makes these molecules ideal candidates for components in liquid crystal displays (LCDs). Their specific stereochemistry and substituents influence the mesophase behavior and electro-optical properties of the final liquid crystal mixture.

  • Pharmaceutical Intermediates: The cyclohexanecarboxylic acid moiety serves as a versatile scaffold in medicinal chemistry. Derivatives have been explored for various therapeutic areas, often as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).

I. Applications in Liquid Crystal Compositions

A. Rationale for Use

Trans-substituted cyclohexanecarboxylic acid derivatives are valuable components in nematic liquid crystal mixtures due to their:

  • High Chemical and Thermal Stability: The saturated cyclohexane rings provide robustness.

  • Low Viscosity: Contributes to faster switching times in LCDs.

  • Controllable Optical Anisotropy (Δn) and Dielectric Anisotropy (Δɛ): By carefully selecting substituents on the rings, these key electro-optical parameters can be fine-tuned.

B. Experimental Protocols for Synthesis and Characterization

The synthesis of cyclohexanecarboxylic acid derivatives for liquid crystal applications often involves multi-step processes. Below are generalized protocols based on methodologies described in relevant patents.

1. Synthesis of Trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarboxylic acid:

This is a representative synthesis for a class of compounds used in liquid crystal mixtures.

  • Step 1: Friedel-Crafts Acylation:

    • Reaction: Reaction of a 4-alkylcyclohexylbenzene with a dicarboxylic acid anhydride (e.g., succinic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Protocol:

      • Suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or nitrobenzene.

      • Cool the suspension to 0-5 °C in an ice bath.

      • Slowly add a solution of 4-alkylcyclohexylbenzene and succinic anhydride in the same solvent.

      • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

      • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

      • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • The resulting keto-acid is purified by recrystallization.

  • Step 2: Clemmensen or Wolff-Kishner Reduction:

    • Reaction: Reduction of the ketone to a methylene group.

    • Protocol (Wolff-Kishner):

      • Dissolve the keto-acid in a high-boiling point solvent like diethylene glycol.

      • Add hydrazine hydrate and potassium hydroxide.

      • Heat the mixture to reflux for several hours.

      • Distill off the excess water and hydrazine.

      • Continue to heat at a higher temperature to complete the reduction.

      • Cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the carboxylic acid.

      • Filter, wash with water, and recrystallize the product.

  • Step 3: Catalytic Hydrogenation:

    • Reaction: Reduction of the aromatic ring to a cyclohexane ring.

    • Protocol:

      • Dissolve the substituted benzoic acid from the previous step in a suitable solvent (e.g., acetic acid, ethanol).

      • Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).

      • Place the mixture in a high-pressure autoclave.

      • Pressurize with hydrogen gas (typically 50-100 atm) and heat to 80-150 °C.

      • Maintain stirring for several hours until hydrogen uptake ceases.

      • Cool the reactor, vent the hydrogen, and filter off the catalyst.

      • Remove the solvent under reduced pressure to obtain the crude cyclohexanecarboxylic acid.

  • Step 4: Isomer Separation/Epimerization:

    • Rationale: The hydrogenation step often yields a mixture of cis and trans isomers. The trans isomer is typically the desired product for liquid crystal applications.

    • Protocol (Epimerization):

      • The mixture of cis and trans isomers is heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent (e.g., ethylene glycol).

      • The reaction is refluxed for several hours to allow for equilibration to the more thermodynamically stable trans isomer.

      • After cooling, the reaction mixture is acidified to precipitate the trans-enriched carboxylic acid.

      • Further purification is achieved by recrystallization.

2. Characterization Data:

The following table summarizes typical characterization data for this class of compounds, which would be essential for quality control and material specification.

ParameterMethodTypical Value Range
PurityGas Chromatography (GC)> 99.5%
Melting Point (°C)Differential Scanning Calorimetry (DSC)Varies with alkyl chain length
Clearing Point (°C)DSC / Polarized Light MicroscopyVaries with alkyl chain length
Structure Confirmation¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with proposed structure

C. Experimental Workflow for Liquid Crystal Mixture Formulation

G cluster_synthesis Component Synthesis & Purification cluster_characterization Material Characterization cluster_formulation Mixture Formulation & Testing cluster_device Device Prototyping A Synthesis of Cyclohexanecarboxylic Acid Derivative B Purification (Recrystallization, Chromatography) A->B C Purity Analysis (GC) B->C D Thermal Analysis (DSC) B->D E Structural Analysis (NMR, MS) B->E F Doping into Host Liquid Crystal Mixture B->F G Measurement of Electro-Optical Properties (Δn, Δε, Vth) F->G H Test Cell Fabrication G->H I Performance Evaluation H->I

Caption: Workflow for incorporating novel cyclohexanecarboxylic acid derivatives into liquid crystal displays.

II. Applications as Pharmaceutical Intermediates

A. Rationale for Use

The trans-4-aminocyclohexanecarboxylic acid scaffold is a key building block in the synthesis of various APIs. Its rigid structure can impart favorable conformational properties to a drug molecule, potentially improving its binding affinity to a biological target. For instance, it has been used in the synthesis of Janus Kinase (JAK) inhibitors.

B. Experimental Protocols for Synthesis

1. Synthesis of trans-4-Aminocyclohexanecarboxylic Acid:

  • Reaction: One-pot reductive amination of p-aminobenzoic acid.

  • Protocol:

    • Charge a high-pressure reactor with p-aminobenzoic acid, a solvent (e.g., water or a lower alcohol), and a base (e.g., NaOH).

    • Add a hydrogenation catalyst, typically Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C). The catalyst loading can range from 15-60% by weight relative to the starting material.

    • Seal the reactor and purge with an inert gas before pressurizing with hydrogen to 10-15 bar.

    • Heat the reaction mixture to around 100°C and stir vigorously for several hours.

    • Monitor the reaction for completion by TLC or HPLC.

    • After completion, cool the reactor, vent the pressure, and filter the catalyst.

    • The resulting aqueous solution containing a mixture of cis and trans isomers can be used directly in the next step or the product can be isolated by adjusting the pH to the isoelectric point to precipitate the amino acid.

2. Data on Trans-Isomer Selectivity:

The ratio of trans to cis isomers is a critical parameter in these syntheses. The following table summarizes representative data from patent literature on achieving high trans-selectivity.

CatalystSolvent/BasePressure (bar)Temperature (°C)Trans:Cis RatioReference
5% Ru/C10% aq. NaOH15100> 75:25
Rh/CiPrOH1060Not specified, but mild conditions
C. Signaling Pathway Context (Hypothetical for JAK Inhibitors)

While the patents for the intermediate itself do not detail signaling pathways, its use in JAK inhibitors places it within a well-defined biological context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes jak_inhibitor JAK Inhibitor (containing cyclohexyl scaffold) jak_inhibitor->jak Inhibits dna DNA stat_dimer->dna Translocates & Binds gene_transcription Gene Transcription dna->gene_transcription Initiates cytokine Cytokine cytokine->receptor Binds

Caption: Role of a JAK inhibitor, potentially synthesized using a trans-4-aminocyclohexanecarboxylic acid intermediate, in blocking cytokine signaling.

Disclaimer: The protocols and data presented are generalized from patent literature for educational and informational purposes. Researchers should consult the specific patents and conduct their own risk assessments and optimization studies before implementing any experimental procedures. The signaling pathway diagram is a simplified representation of a potential therapeutic application and not derived from a patent on the specific carboxylic acid itself.

Troubleshooting & Optimization

Technical Support Center: Purification of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, like many carboxylic acids, are recrystallization and column chromatography. Recrystallization is often the first choice if the compound is a solid and a suitable solvent system can be found, as it is a cost-effective and scalable technique.[1] Column chromatography, including both normal and reversed-phase, is used for more challenging separations or when dealing with complex mixtures of impurities.[2][3]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For similar cyclohexanecarboxylic acid derivatives, mixtures of solvents like water and methanol have been used successfully.[4] A good starting point is to test a range of solvents with varying polarities, such as heptane, toluene, ethyl acetate, acetone, and ethanol, as well as their mixtures with water.

Q3: What are the typical impurities I might encounter?

A3: Impurities can originate from the starting materials or be byproducts of the synthesis. Common impurities may include the cis-isomer of the title compound, unreacted starting materials, and byproducts from coupling reactions, such as dicyclohexylurea (DCU) if DCC is used as a coupling agent.[5]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferable when recrystallization fails to yield a product of the desired purity, when impurities have very similar solubility profiles to the product, or when the product is an oil and cannot be recrystallized. It is also the method of choice for separating complex mixtures of isomers or byproducts.[2]

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization

Potential Cause Suggested Solution(s)
Inappropriate solvent system. The chosen solvent may not have a steep enough solubility curve with respect to temperature. Test a wider range of solvents or solvent mixtures.[1]
Cooling the solution too quickly. Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
Co-crystallization of impurities. If an impurity has very similar properties to the product, it may co-crystallize. In this case, a second recrystallization from a different solvent system or purification by column chromatography may be necessary.

Problem 2: Product Fails to Crystallize (Oils Out)

Potential Cause Suggested Solution(s)
Presence of impurities. Impurities can lower the melting point and inhibit crystallization. Try to purify a small sample by column chromatography to see if the purified material crystallizes.
Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Inappropriate solvent. The solvent may be too good a solvent for the compound, even at low temperatures. Try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists.

Problem 3: Dicyclohexylurea (DCU) Contamination After a Coupling Reaction

Potential Cause Suggested Solution(s)
DCU is a common byproduct of DCC-mediated reactions. DCU has limited solubility in many organic solvents. A significant portion can often be removed by filtration of the reaction mixture.[6]
Residual DCU in the crude product. To remove remaining DCU, you can dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold acetonitrile or ethyl acetate) and filter off the precipitated DCU.[5] This process can be repeated for higher purity.[5] Column chromatography can also be effective for removing DCU.[5]

Quantitative Data Summary

The following table presents representative data for the purification of a generic substituted cyclohexanecarboxylic acid to illustrate the potential outcomes of different purification methods. Note: This is illustrative data as specific quantitative results for the title compound were not found in the provided search results.

Purification MethodInitial Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)Typical Yield (%)
Recrystallization (Methanol/Water)9098.599.875-90
Flash Chromatography (Silica, Hexane/EtOAc)9099.5N/A60-85
Reversed-Phase Chromatography (C18, Water/ACN)90>99.9N/A50-80

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for the specific compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a chosen hot solvent (e.g., methanol).

  • Dissolution: In a larger flask, add the crude this compound and add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purification using a silica gel stationary phase.

  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.3. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Outcome Crude_Product Crude Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Purity_Check Check Purity (e.g., NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99% Further_Purification Needs Further Purification Purity_Check->Further_Purification Purity < 99% Further_Purification->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Guide cluster_solutions_oil Solutions for Oiling Out cluster_solutions_purity Solutions for Low Purity Start Recrystallization Attempted Crystals_Formed Did crystals form? Start->Crystals_Formed Product_Oiled_Out Product Oiled Out Crystals_Formed->Product_Oiled_Out No Purity_Check Is purity acceptable? Crystals_Formed->Purity_Check Yes Scratch_Flask Scratch flask / Add seed crystal Product_Oiled_Out->Scratch_Flask Add_Antisolvent Add anti-solvent Product_Oiled_Out->Add_Antisolvent Use_Chromatography Purify by chromatography Product_Oiled_Out->Use_Chromatography Success Purification Successful Purity_Check->Success Yes Low_Purity Low Purity Purity_Check->Low_Purity No Recool_Slowly Re-cool solution slowly Low_Purity->Recool_Slowly Change_Solvent Change solvent system Low_Purity->Change_Solvent Use_Chromatography2 Purify by chromatography Low_Purity->Use_Chromatography2

Caption: Troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: Synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: A common and effective strategy involves the oxidation of the corresponding primary alcohol, trans-4-(trans-4-butylcyclohexyl)cyclohexylmethanol, using a strong oxidizing agent like the Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[1][2] A crucial subsequent step is often required to ensure the correct stereochemistry: a base-catalyzed epimerization to convert any undesired cis isomers into the more thermodynamically stable trans form, thereby maximizing the yield of the target molecule.[3]

Q2: Why is the trans,trans stereochemistry so important?

A2: The stereochemistry of the final compound is critical as it dictates the molecule's three-dimensional shape. The trans,trans configuration results in a more linear and rigid structure compared to cis isomers. This specific conformation is often essential for the molecule's intended application, whether as a liquid crystal, a pharmaceutical intermediate, or a building block in materials science.[3][4]

Q3: What are the primary challenges when synthesizing this compound?

A3: The main challenges include:

  • Incomplete Oxidation: Stopping at the intermediate aldehyde stage, which reduces the final carboxylic acid yield.[1]

  • By-product Formation: The creation of unwanted side products, such as dipolyesters, during oxidation.[5]

  • Stereochemical Control: Obtaining a high isomeric purity of the desired trans,trans product, as synthetic methods often produce a mixture of cis and trans isomers.[3]

  • Safety and Handling: Managing the risks associated with hazardous reagents, particularly carcinogenic chromium(VI) compounds used in Jones oxidation.[6]

Q4: What are the critical safety precautions for performing a Jones oxidation?

A4: The Jones reagent contains chromium(VI), which is highly toxic and carcinogenic.[2] All work must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be exothermic, so temperature control is necessary.[2] After the reaction is complete, any residual Cr(VI) must be quenched by adding a reducing agent like 2-propanol (isopropanol) until the solution's color changes from orange-red to green, indicating the formation of the less toxic Cr(III) species.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low overall yield of the final carboxylic acid product.

  • Potential Cause A: Incomplete Oxidation.

    • Suggested Solution: The oxidation of the starting alcohol to the carboxylic acid may not have gone to completion. To drive the reaction forward, consider optimizing the reaction conditions. One effective technique is "reverse addition," where the alcohol solution is added slowly to the Jones reagent, which can inhibit the formation of by-products.[5] Ensure an adequate amount of the Jones reagent is used (e.g., 1.5 times the stoichiometric requirement) and allow for sufficient reaction time, monitoring progress with Thin Layer Chromatography (TLC).[5]

  • Potential Cause B: Unfavorable cis/trans Isomer Ratio.

    • Suggested Solution: The initial synthesis may have produced a significant amount of the undesired cis isomer. The trans isomer is thermodynamically more stable, and this property can be exploited.[3] Introduce a base-catalyzed epimerization step after the oxidation. Refluxing the mixture of isomers with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent can convert the cis isomer to the more stable trans isomer, significantly increasing the yield of the desired product.[3]

Issue 2: The isolated product is contaminated with an aldehyde impurity.

  • Potential Cause: Insufficient oxidation of the intermediate aldehyde.

    • Suggested Solution: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[2] If this aldehyde is present in the final product, it indicates the reaction was quenched prematurely or the oxidant was depleted. Extend the reaction time (e.g., from 2 hours to 4 hours) and ensure the orange-red color of the Jones reagent persists, indicating an excess of the oxidant is still present.[5][6]

Issue 3: The product is an inseparable mixture of cis and trans isomers.

  • Potential Cause: An epimerization step was not performed or was inefficient.

    • Suggested Solution: Direct crystallization is often insufficient to separate cis and trans isomers of this type. An epimerization step is critical. For 4-substituted cyclohexanecarboxylic acids, heating with potassium hydroxide (KOH) has been shown to be highly effective, driving the equilibrium to nearly 100% of the trans isomer.[3] Ensure the temperature and reaction time for this step are adequate (e.g., 140-150 °C for 3.5 hours).[3]

Issue 4: Difficulty removing green chromium salts during workup.

  • Potential Cause: Inefficient extraction and washing.

    • Suggested Solution: After quenching the reaction with isopropanol, the Cr(III) salts are typically removed by an aqueous workup. Dilute the reaction mixture with water and perform multiple extractions with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic layers and wash them successively with water and brine. If the organic layer remains green, a wash with a dilute acid solution followed by water may help remove residual chromium salts. Proper filtration of the combined organic layers over a drying agent like anhydrous magnesium sulfate is also crucial.

Data Presentation

Table 1: Optimization of Jones Oxidation Conditions

ParameterSuboptimal ConditionOptimized ConditionExpected OutcomeCitation
Addition Method Adding Jones reagent to alcoholAdding alcohol solution to Jones reagent (Reverse Addition)Reduced by-product formation and higher conversion rate.[5]
Temperature > 40°CMaintained below 30°CMinimizes degradation and side reactions.[5][6]
Reagent Stoichiometry 1.1 equivalents of CrO₃1.5 equivalents of CrO₃Drives the reaction to completion, ensuring full conversion of the alcohol and aldehyde intermediate.[5]
Reaction Time 1-2 hours4 hoursEnsures complete oxidation to the carboxylic acid.[5]

Table 2: Representative Conditions for Epimerization of 4-Alkyl-Cyclohexanecarboxylic Acids

Starting Material (cis/trans mixture)BaseSolventTemperatureTimeFinal trans PurityCitation
4-n-Butyl-cyclohexanecarboxylic acidPotassium Hydroxide (KOH)Shellsol 71140-150 °C3.5 hrs>99%[3]
4-Isopropyl-cyclohexanecarboxylic acidPotassium Hydroxide (KOH)Shellsol 71140-150 °C3.5 hrs99.8%[3]

Experimental Protocols

Protocol 1: Jones Oxidation of trans-4-(trans-4-butylcyclohexyl)cyclohexylmethanol

  • Reagent Preparation (Jones Reagent): In a fume hood, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully and slowly add this mixture to 50 mL of water with stirring, allowing the solution to cool.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the prepared Jones reagent. Cool the flask in an ice-water bath.

  • Reverse Addition: Dissolve the starting alcohol, trans-4-(trans-4-butylcyclohexyl)cyclohexylmethanol, in a minimal amount of acetone. Add this solution to the dropping funnel.

  • Oxidation: Slowly add the alcohol solution dropwise to the stirred Jones reagent. Monitor the internal temperature and maintain it below 30°C throughout the addition.[6] A color change from orange-red to green should be observed.[6] Continue the addition until the orange-red color persists slightly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.[5] Monitor the reaction by TLC.

  • Workup:

    • Cool the mixture in an ice bath and quench the excess oxidant by slowly adding 2-propanol until the orange-red color disappears completely and the solution is a uniform green.

    • Dilute the mixture with water and extract the product multiple times with diethyl ether.

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Epimerization of cis/trans Carboxylic Acid Mixture

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve the crude cis/trans mixture of 4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid in a high-boiling inert solvent (e.g., Shellsol 71 or ethylene glycol).[3]

  • Base Addition: Add approximately 2 molar equivalents of potassium hydroxide (KOH) pellets to the solution.[3]

  • Epimerization: Heat the reaction mixture to 140-150°C and maintain it at this temperature with vigorous stirring for 3.5-4 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Wash the aqueous layer with a non-polar solvent like hexane to remove the reaction solvent.

    • Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is ~2.

    • The trans-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold water and dry it under vacuum.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the carboxylic acid has high solubility when hot and low solubility when cold (e.g., acetone, or a methanol/water mixture).[3]

  • Dissolution: Place the crude, dried this compound in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly under vacuum to obtain the final product.

Visualizations

G cluster_start Synthesis & Isomerization cluster_purification Purification Start Starting Alcohol: trans-4-(trans-4-butylcyclohexyl) cyclohexylmethanol Oxidation Jones Oxidation Start->Oxidation Acetone, H₂SO₄, CrO₃, <30°C Crude_Acid Crude Product: cis/trans Acid Mixture Oxidation->Crude_Acid Epimerization Base-Catalyzed Epimerization (KOH) Crude_Acid->Epimerization High Temp, High-boiling Solvent Enriched_trans Enriched trans-Product Epimerization->Enriched_trans Recrystallization Recrystallization Enriched_trans->Recrystallization Hot Solvent & Cooling Final_Product Pure trans,trans-Product Recrystallization->Final_Product

Caption: Overall workflow for the synthesis and purification.

G Start Low Yield Observed Check_Oxidation Incomplete Oxidation? Start->Check_Oxidation Check_Isomers High cis-Isomer Content? Check_Oxidation->Check_Isomers  No Optimize_Oxidation Optimize Jones Oxidation: - Check stoichiometry - Increase reaction time - Control temperature (<30°C) - Use reverse addition Check_Oxidation->Optimize_Oxidation  Yes Perform_Epimerization Perform/Optimize Epimerization: - Use strong base (KOH) - Heat at 140-150°C - Ensure sufficient time Check_Isomers->Perform_Epimerization  Yes Yield_Improved Yield Improved Check_Isomers->Yield_Improved  No (Re-evaluate purity) Optimize_Oxidation->Yield_Improved Perform_Epimerization->Yield_Improved

References

"common impurities in Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. The information focuses on identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurity is the cis-isomer of 4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. During the synthesis, particularly in catalytic hydrogenation steps, a mixture of cis and trans isomers is often formed. Other potential impurities can include starting materials, reagents, and by-products from side reactions, though the cis-isomer is typically the primary concern for achieving high purity of the desired trans-isomer.

Q2: How can I determine the ratio of cis to trans isomers in my sample?

A2: The ratio of cis to trans isomers can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The different spatial arrangement of the substituents on the cyclohexane ring in the cis and trans isomers results in distinct chemical shifts in the NMR spectrum, allowing for quantification of each isomer. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be effective methods for separating and quantifying the isomers.[2][3]

Q3: My product contains a high percentage of the cis-isomer. How can I increase the proportion of the trans-isomer?

A3: There are two primary methods to increase the proportion of the desired trans-isomer: epimerization and recrystallization.

  • Epimerization: This process involves converting the undesired cis-isomer into the more stable trans-isomer. This is typically achieved by heating the mixture in the presence of a base.[2][4][5] The trans configuration is generally more thermodynamically stable, so at equilibrium, the trans-isomer will be the major product.

  • Recrystallization: This purification technique relies on the different solubilities of the cis and trans isomers in a particular solvent. By carefully selecting a solvent system, the desired trans-isomer can be selectively crystallized out of the solution, leaving the more soluble cis-isomer behind in the mother liquor.

Q4: I performed a recrystallization, but the purity of my trans-isomer did not significantly improve. What could be the issue?

A4: Several factors can affect the efficiency of recrystallization:

  • Solvent Choice: The chosen solvent may not have a significant enough solubility difference between the cis and trans isomers at different temperatures. Experiment with different solvents or solvent mixtures.

  • Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of both isomers, trapping the cis-isomer within the crystal lattice of the trans-isomer. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6]

  • Concentration: If the solution is too concentrated, both isomers may crystallize out. Conversely, if it is too dilute, the recovery of the trans-isomer will be low.

Q5: What are the typical conditions for epimerization of the cis-isomer to the trans-isomer?

A5: Epimerization is generally carried out by heating the cis/trans mixture with a base in a suitable solvent. For similar 4-substituted cyclohexanecarboxylic acids, effective conditions involve heating with potassium hydroxide in a high-boiling solvent like ethylene glycol or Shellsol 71 at temperatures ranging from 130°C to 220°C.[2][4] This process can significantly shift the equilibrium towards the desired trans-isomer, often achieving purities of over 98%.[4]

Data on Impurity Removal

CompoundInitial trans:cis RatioFinal trans Purity (%)Reference
4-isopropyl-cyclohexanecarboxylic acid27:7398.5[2][4]
4-methyl-cyclohexanecarboxylic acid32.2:67.896.2 (after precipitation)[4]
4-n-propyl-cyclohexanecarboxylic acid42.3:56.6Not specified[4]

Experimental Protocols

Protocol 1: General Recrystallization for Removal of Cis-Isomer

This protocol provides a general methodology for the purification of this compound by recrystallization. The ideal solvent should be determined experimentally.

Materials:

  • Crude this compound (containing cis-isomer)

  • Recrystallization solvent (e.g., methanol/water, ethanol, acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the recrystallization solvent to cover the solid.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing the dissolved cis-isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the recrystallized product using NMR or another suitable analytical method to determine the new cis:trans ratio.

Protocol 2: General Epimerization of Cis- to Trans-Isomer

This protocol is a generalized procedure for the epimerization of the cis-isomer of 4-substituted cyclohexanecarboxylic acids to the more stable trans-isomer, based on methodologies described in the literature.[2][4]

Materials:

  • Crude cis/trans mixture of 4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • High-boiling point solvent (e.g., Shellsol 71, ethylene glycol)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Hydrochloric acid (HCl) for acidification

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

Methodology:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve the crude acid mixture in the high-boiling solvent.

  • Addition of Base: Add a molar excess of potassium hydroxide to the solution.

  • Heating: Heat the reaction mixture to a temperature between 140-150°C and maintain it under reflux for several hours (e.g., 3.5 hours).[2]

  • Monitoring: The progress of the epimerization can be monitored by taking small aliquots, quenching them, and analyzing the cis:trans ratio by GC or NMR.

  • Cooling and Acidification: Once the reaction has reached equilibrium (favoring the trans-isomer), cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product into an organic solvent.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude trans-enriched product.

  • Further Purification: The resulting product can be further purified by recrystallization (Protocol 1) to achieve higher purity.

Workflow for Impurity Identification and Removal

Impurity_Removal_Workflow start Start: Crude Product (cis/trans mixture) analysis1 Analyze cis/trans Ratio (e.g., NMR, GC, HPLC) start->analysis1 decision1 Is trans-isomer purity acceptable? analysis1->decision1 epimerization Epimerization (Convert cis to trans) decision1->epimerization No end_product Final Pure trans-Product decision1->end_product Yes recrystallization Recrystallization (Separate isomers) epimerization->recrystallization analysis2 Analyze Purity of Isolated trans-Isomer recrystallization->analysis2 waste Mother Liquor (Enriched in cis-isomer) recrystallization->waste decision2 Is purity sufficient? analysis2->decision2 decision2->recrystallization No, repeat decision2->end_product Yes

Caption: Workflow for the identification and removal of cis-isomer impurity.

References

Technical Support Center: Optimizing Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid Concentration in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively optimize the concentration of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in liquid crystal (LC) mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a liquid crystal mixture?

A1: this compound is primarily used as a dopant to modify the physical properties of a host liquid crystal mixture. Its rigid molecular structure, consisting of two cyclohexane rings, contributes to enhancing the thermal stability and influencing the optical properties of the mixture.[1] The carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can increase the effective molecular length and aspect ratio, thereby affecting the mesophase stability and transition temperatures.[1][2]

Q2: How does the concentration of this carboxylic acid typically affect the clearing point (Nematic-Isotropic transition temperature) of the LC mixture?

A2: For molecularly rigid carboxylic acids like this one, increasing the concentration in a nematic host (like 5CB) generally leads to an increase in the nematic-isotropic transition temperature (TNI or clearing point).[1][2] This is attributed to the formation of elongated dimers through hydrogen bonding, which enhances the overall order of the nematic phase.[1] However, exceeding the solubility limit can lead to phase separation and a disruption of the liquid crystalline order.

Q3: What impact does the addition of this compound have on the viscosity of the mixture?

A3: The addition of this carboxylic acid is expected to increase the rotational viscosity of the liquid crystal mixture.[1] The formation of hydrogen-bonded dimers and the potential for increased intermolecular interactions contribute to a greater resistance to flow.[3][4] This effect is concentration-dependent.

Q4: Can this additive affect the electro-optical switching properties of the liquid crystal?

A4: Yes. Since the rotational viscosity is a key parameter influencing the response times of liquid crystal devices, an increase in viscosity will typically lead to slower switching speeds (both rise and fall times).[5][6][7] Therefore, optimizing the concentration is a trade-off between achieving desired thermal or optical properties and maintaining acceptable switching characteristics.

Q5: What are the signs of poor solubility or phase separation of the carboxylic acid in the LC host?

A5: Under a polarizing optical microscope, poor solubility or phase separation can manifest as the appearance of small, bright crystalline domains within the nematic texture, even above the melting point of the host LC. These domains may not disappear upon heating to the isotropic phase of the host. In a vial, the mixture might appear cloudy or exhibit visible precipitates. Phase separation can also lead to inconsistencies in clearing point measurements and electro-optical performance.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound concentration.

Issue 1: Inconsistent or Unclear Nematic-Isotropic Transition (Clearing Point)
  • Question: My measured clearing point is not sharp, or it varies between samples of the same concentration. What could be the cause?

  • Answer:

    • Inhomogeneous Mixing: The carboxylic acid may not be uniformly dissolved in the liquid crystal host. Ensure thorough mixing by heating the mixture to the isotropic phase, followed by gentle agitation (e.g., vortexing or sonication) until a clear, uniform solution is observed.

    • Phase Separation: The concentration of the carboxylic acid may have exceeded its solubility limit in the host liquid crystal.[8] Visually inspect the sample for any cloudiness or precipitates. Under a polarizing microscope, look for crystalline structures that persist at temperatures where the bulk of the sample is in the nematic phase. Consider preparing a new sample with a lower concentration.

    • Thermal Degradation: Prolonged exposure to high temperatures can cause degradation of the components. Minimize the time the mixture is held at elevated temperatures.

    • Contamination: Impurities in either the host liquid crystal or the carboxylic acid can broaden the transition range. Ensure high-purity starting materials.

Issue 2: Unexpected Decrease in Clearing Point
  • Question: I expected the clearing point to increase with the addition of the carboxylic acid, but it decreased. Why?

  • Answer:

    • Purity of the Additive: Impurities in the this compound can disrupt the liquid crystalline order and lower the clearing point. Verify the purity of your additive.

    • Disruption of Host Ordering: While rigid dimers are expected to enhance order, at certain concentrations or in specific host materials, the additive might disrupt the native packing of the host molecules more than it contributes to overall order, leading to a decrease in TNI. This is less common for rigid additives but can occur.

    • Incorrect Material: Double-check that you are using a molecularly rigid carboxylic acid. Doping with flexible acids has been shown to lower the TNI.[1][2]

Issue 3: High Viscosity Leading to Slow Electro-Optical Switching
  • Question: The response time of my liquid crystal cell is too slow after adding the carboxylic acid. How can I address this?

  • Answer:

    • Reduce Concentration: The most direct way to decrease viscosity is to lower the concentration of the carboxylic acid. This will likely also lower the clearing point, so a balance must be found.

    • Optimize Host Material: If possible, select a host liquid crystal with an intrinsically lower viscosity.

    • Temperature Effect: Operating the device at a slightly elevated temperature can significantly reduce viscosity and improve switching speed. However, this may not be practical for all applications.

Issue 4: Poor Liquid Crystal Alignment in the Test Cell
  • Question: After filling my test cell with the mixture, the liquid crystal alignment is poor, showing many defects. What should I do?

  • Answer:

    • Interaction with Alignment Layer: The carboxylic acid may be interacting with the alignment layer (e.g., polyimide) on the inner surfaces of the cell, disrupting the intended anchoring of the liquid crystal molecules.

    • Flow-Induced Misalignment: High viscosity can lead to flow-induced misalignment during cell filling. Try filling the cell at an elevated temperature (in the isotropic phase) to reduce viscosity, and allow for a slow, controlled cooling process to the nematic phase.

    • Phase Separation at Surfaces: The additive might preferentially crystallize or phase-separate at the surfaces of the cell, leading to alignment defects. Observe the cell edges and surfaces carefully with a microscope.

Data Presentation: Illustrative Effects of Concentration

The following tables summarize the expected trends when varying the concentration of this compound in a typical nematic liquid crystal host such as 5CB. Note: This is illustrative data based on general physical principles and may not represent exact experimental results.

Table 1: Thermal Properties as a Function of Concentration

Concentration (wt%)Nematic-to-Isotropic Transition (TNI) (°C)
0 (Pure Host)35.0
136.2
237.5
338.8
440.1
541.3

Table 2: Physical and Electro-Optical Properties as a Function of Concentration

Concentration (wt%)Rotational Viscosity (mPa·s) at 25°CRise Time (ms) at 5VFall Time (ms) at 5V
0 (Pure Host)301025
1351229
2411434
3481740
4562047
5652455

Experimental Protocols

Protocol 1: Preparation of Liquid Crystal Mixtures
  • Weighing: Accurately weigh the desired amounts of the host liquid crystal and this compound into a clean glass vial.

  • Heating and Mixing: Place the sealed vial on a hot plate and heat it to a temperature approximately 10°C above the expected clearing point of the mixture.

  • Homogenization: Once the mixture is in the isotropic phase (completely transparent), gently agitate the vial using a vortex mixer or an ultrasonic bath for several minutes to ensure complete dissolution and homogenization.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store the vial in a desiccator to prevent moisture absorption.

Protocol 2: Determination of Nematic-Isotropic Transition Temperature (Clearing Point) using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below any expected transitions (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well into the isotropic phase (e.g., 60°C).

    • Hold for a few minutes to ensure thermal equilibrium.

    • Cool the sample at the same rate back to the starting temperature.

  • Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the heating scan. The peak onset or peak maximum is typically reported as the clearing point.

Protocol 3: Measurement of Rotational Viscosity
  • Instrument and Spindle Selection: Use a rotational viscometer suitable for low-viscosity fluids. A cone-plate or parallel-plate geometry is often preferred for liquid crystals.

  • Sample Loading: Place a small, precise volume of the liquid crystal mixture onto the lower plate of the viscometer.

  • Temperature Control: Set the desired measurement temperature (e.g., 25°C) and allow the sample to thermally equilibrate.

  • Measurement: Apply a range of shear rates and record the corresponding shear stress. For a Newtonian-like fluid in the nematic phase, the viscosity will be relatively constant over a range of shear rates.

  • Data Analysis: The rotational viscosity (η) is calculated as the ratio of shear stress to shear rate.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_analysis Characterization cluster_eval Evaluation Weigh Weigh LC Host and Carboxylic Acid Mix Heat to Isotropic and Homogenize Weigh->Mix Cool Cool to Room Temperature Mix->Cool DSC Measure Clearing Point (DSC) Cool->DSC Viscometry Measure Rotational Viscosity Cool->Viscometry EOM Fabricate Test Cell and Measure Electro-Optics Cool->EOM Optimize Properties Optimized? DSC->Optimize Viscometry->Optimize EOM->Optimize Optimize->Weigh No End End Optimize->End Yes

Caption: Experimental workflow for optimizing additive concentration.

Troubleshooting_Clearing_Point Start Inconsistent Clearing Point Check_Mixing Is Mixture Homogeneous? Start->Check_Mixing Check_Solubility Exceeded Solubility Limit? Check_Mixing->Check_Solubility Yes Reheat Reheat, Vortex/Sonicate Check_Mixing->Reheat No Check_Purity Purity of Materials Verified? Check_Solubility->Check_Purity No Lower_Conc Prepare Lower Concentration Sample Check_Solubility->Lower_Conc Yes Verify_Purity Verify Purity of Components Check_Purity->Verify_Purity No Success Problem Resolved Check_Purity->Success Yes Reheat->Check_Mixing Lower_Conc->Check_Solubility Verify_Purity->Check_Purity

Caption: Decision tree for troubleshooting clearing point issues.

References

Technical Support Center: Stability of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid in various device applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a crucial organic compound used in the synthesis of advanced liquid crystal materials for displays and as a building block in specialty polymers and pharmaceutical research.[1] Its rigid molecular structure imparts desirable thermal stability and optical properties to these materials.[1] Ensuring its stability is paramount for the reliability, performance, and lifespan of devices under various environmental conditions.[1]

Q2: What are the common factors that can affect the stability of this compound in a device?

Several factors can compromise the stability of this compound within a device, including:

  • Elevated Temperatures: Can lead to thermal decomposition.

  • Humidity: Moisture can facilitate hydrolysis of the carboxylic acid group.

  • UV Radiation: Exposure to ultraviolet light, especially from backlights or sunlight, can cause photodegradation.[2][3]

  • Electrical Stress: Prolonged application of an electric field can attract ionic impurities and degrade device performance.

  • Interaction with Device Components: The compound may react with electrode materials or other components in the liquid crystal mixture.

Q3: What are the typical signs of degradation of this compound in a liquid crystal display (LCD)?

Degradation of the liquid crystal material can manifest in several ways, including:

  • Image Sticking or Burn-in: Persistent ghost images on the screen.

  • Altered Electro-optical Properties: Changes in threshold voltage, response time, and contrast ratio.

  • Discoloration: A yellowish tint may appear over time.

  • Increased Power Consumption: As the material degrades, it may require more power to maintain performance.

  • Reduced Lifespan: Overall decrease in the operational life of the display.

Troubleshooting Guides

Issue 1: Unexpected Changes in Device Performance (e.g., altered threshold voltage, image sticking)

This issue may be linked to the degradation of this compound.

Troubleshooting Steps:

  • Environmental Stress Assessment:

    • Review the operating and storage conditions of the device. Have they exceeded the recommended temperature and humidity levels?

    • Assess the extent of UV exposure. Has the device been subjected to prolonged direct sunlight or high-intensity backlighting?

  • Electrical Stress Analysis:

    • Examine the driving voltage and frequency. Are they within the specified limits for the liquid crystal mixture?

    • Check for any DC component in the driving waveform, as this can accelerate ionic migration and degradation.

  • Material Analysis (for advanced users):

    • If possible, extract the liquid crystal mixture from the device.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and identify any degradation products.[2]

    • Employ spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in the chemical structure, such as the loss of the carboxylic acid group.

Issue 2: Visible Degradation of the Device (e.g., discoloration, reduced brightness)

Visible degradation often points to more severe material decomposition.

Troubleshooting Steps:

  • Accelerated Aging Tests:

    • Subject a sample of the device or the liquid crystal material to accelerated stability testing under controlled conditions (e.g., elevated temperature, humidity, and UV exposure) to replicate the degradation.[4][5]

  • Degradation Product Identification:

    • Analyze the stressed material using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the degradation products. This can help pinpoint the degradation mechanism (e.g., hydrolysis, oxidation, photolysis).

  • Formulation and Component Compatibility Check:

    • Review the composition of the liquid crystal mixture. Are there any components that could be reacting with this compound?

    • Investigate the compatibility of the liquid crystal with the device's alignment layers and electrode materials.

Data Presentation: Stability Testing Results (Hypothetical Data)

The following tables summarize hypothetical quantitative data from accelerated stability studies on this compound.

Table 1: Thermal Stability

TemperatureDuration (hours)Purity (%)Major Degradation Product (%)
85°C099.8< 0.1
85°C25098.51.2
85°C50097.12.5
100°C099.8< 0.1
100°C25095.24.3
100°C50091.57.8

Table 2: Photostability (UV Exposure)

UV IntensityDuration (hours)Purity (%)Major Degradation Product (%)
High099.8< 0.1
High10096.33.1
High20092.86.5
Medium099.8< 0.1
Medium10098.90.9
Medium20097.52.2

Table 3: Humidity Stability

Relative HumidityDuration (days)Purity (%)Major Degradation Product (Hydrolysis Product, %)
85%099.8< 0.1
85%1098.21.5
85%2096.53.2
60%099.8< 0.1
60%1099.50.4
60%2099.10.8

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Testing

Objective: To assess the thermal stability of this compound.

Methodology:

  • Place a known quantity of the compound in a sealed, inert atmosphere (e.g., nitrogen-filled) glass vial.

  • Expose the vials to a constant high temperature (e.g., 85°C or 100°C) in a calibrated oven.

  • At specified time intervals (e.g., 0, 250, 500 hours), remove a vial.

  • Allow the sample to cool to room temperature.

  • Dissolve a precise amount of the sample in a suitable solvent (e.g., methanol).

  • Analyze the solution using a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

Protocol 2: Photostability Testing

Objective: To evaluate the stability of the compound under UV radiation.

Methodology:

  • Prepare a solution of the compound in a UV-transparent solvent (e.g., acetonitrile) at a known concentration.

  • Place the solution in a quartz cuvette.

  • Expose the sample to a controlled source of UV radiation (e.g., a xenon lamp in a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the aliquots by HPLC to measure the extent of degradation.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Conclusion Start Start: Obtain Compound Sample Prep Prepare Samples for Each Stress Condition Start->Prep Thermal Thermal Stress (e.g., 85°C, 100°C) Prep->Thermal Photo Photostability (UV Exposure) Prep->Photo Humidity Humidity Stress (e.g., 85% RH) Prep->Humidity Analysis Analyze Samples at Time Points Thermal->Analysis Photo->Analysis Humidity->Analysis HPLC HPLC for Purity and Degradation Products Analysis->HPLC LCMS LC-MS for Product Identification Analysis->LCMS Data Compile Quantitative Data HPLC->Data LCMS->Data Conclusion Determine Degradation Pathways and Stability Profile Data->Conclusion

Caption: Workflow for Accelerated Stability Testing.

TroubleshootingLogic cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis In-depth Analysis cluster_conclusion Conclusion Issue Device Performance Degradation Env Check Environmental Conditions Issue->Env Elec Check Electrical Parameters Issue->Elec Advanced Advanced Material Analysis? Env->Advanced Elec->Advanced HPLC HPLC Analysis Advanced->HPLC Yes RootCause Identify Root Cause Advanced->RootCause No LCMS LC-MS Analysis HPLC->LCMS LCMS->RootCause

Caption: Logical Flow for Troubleshooting Device Degradation.

References

Technical Support Center: Degradation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on studies of similar naphthenic acids and cyclohexanecarboxylic acid derivatives, several putative pathways can be proposed.[1][2][3][4][5] Microbial degradation is expected to occur under both aerobic and anaerobic conditions.

  • Aerobic Degradation: A common aerobic pathway involves the aromatization of one of the cyclohexane rings to a benzoic acid derivative, likely p-hydroxybenzoic acid, followed by ring cleavage.[2][4][6] The degradation may also proceed through beta-oxidation of the carboxylic acid side chain.[7][8]

  • Anaerobic Degradation: Under anaerobic conditions, the degradation is likely initiated by the activation of the carboxylic acid to its coenzyme A (CoA) thioester.[3][5][9][10] This is often followed by a series of dehydrogenation steps.[3][5][9][10]

Q2: How does the structure of this compound affect its biodegradability?

A2: The structure of this molecule, particularly the presence of the butyl side chain, can influence its susceptibility to microbial degradation. Studies on related naphthenic acids have shown that branching in the alkyl side chains can inhibit biotransformation.[1][7] While the n-butyl group in the target molecule is not branched, its presence on the cyclohexane ring may still affect the rate of degradation compared to unsubstituted cyclohexanecarboxylic acid.

Q3: What are the potential non-microbial degradation pathways for this compound?

A3: Besides microbial degradation, other potential degradation pathways include:

  • Photodegradation: Alicyclic compounds can undergo photodegradation, a process that can be enhanced by the presence of photocatalysts like TiO2 and UV light.[11][12]

  • Thermal Degradation: Carboxylic acids can be susceptible to thermal decomposition, which may involve decarboxylation, especially at elevated temperatures.[13][14][15]

Q4: What analytical techniques are most suitable for studying the degradation of this compound and its products?

A4: The most common and effective analytical techniques for this purpose are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products.[16][17] Derivatization may be necessary to increase the volatility of the carboxylic acid and its metabolites.[17][18]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): HPLC is well-suited for separating non-volatile and thermally labile compounds.[16][17] Coupling with a mass spectrometer allows for the identification and quantification of degradation products.[19]

Troubleshooting Guides

Issue 1: Low or no degradation observed in microbial cultures.

Possible Cause Troubleshooting Steps
Inappropriate microbial consortium Use a microbial culture known to degrade naphthenic acids or hydrocarbons, or enrich a culture from a contaminated site.[20][21]
Substrate toxicity Start with a lower concentration of the target compound to avoid inhibiting microbial growth.[22]
Nutrient limitation Ensure the growth medium contains all necessary nutrients (nitrogen, phosphorus, trace elements).
Sub-optimal environmental conditions Optimize pH, temperature, and oxygen levels (for aerobic studies).[22]
Recalcitrant nature of the compound The biotransformation of compounds with alkyl side chains can be slow.[1][7] Increase incubation time.

Issue 2: Poor separation or peak tailing in HPLC analysis.

Possible Cause Troubleshooting Steps
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid to ensure it is in a single ionic form.
Sample solvent mismatch Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.[23]
Column contamination Use a guard column and ensure proper sample cleanup to prevent contamination of the analytical column.[23]
Buffer precipitation Ensure the buffer is soluble in the organic solvent used in the mobile phase, especially at high organic concentrations.

Issue 3: Difficulty in identifying unknown degradation products by MS.

Possible Cause Troubleshooting Steps
Low abundance of metabolites Concentrate the sample before analysis or use a more sensitive mass spectrometer.
Complex fragmentation pattern Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.
Lack of reference spectra Compare fragmentation patterns to those of structurally similar compounds and consult literature on the degradation of related molecules.[2][3][4]
Isomeric metabolites Employ tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns that can help distinguish between isomers.

Data Presentation

Table 1: Biodegradation of Butylcyclohexylbutanoic Acids (BCHBAs) with Varying Alkyl Chain Branching

This table summarizes data on the biotransformation of surrogate naphthenic acids to illustrate the effect of alkyl chain branching on degradation.

CompoundAlkyl Side Chain% Transformed (30 days)
n-BCHBAn-butyl>97%[1][7]
iso-BCHBAisobutyl~77%[7]
sec-BCHBAsec-butyl~47%[7]
tert-BCHBAtert-butyl2.5%[1][7]

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals and a phosphate buffer to maintain a neutral pH.

  • Inoculum Preparation: Use a microbial consortium previously enriched on naphthenic acids or a similar carbon source. A typical inoculum size is 5-10% (v/v).

  • Experimental Setup: In sterile flasks, add the BSM and the target compound, this compound, as the sole carbon source at a concentration of 50-100 mg/L. Inoculate the flasks with the prepared culture.

  • Control Flasks: Prepare abiotic controls (no inoculum) to check for non-biological degradation and biotic controls (with inoculum but no target compound) to monitor the health of the culture.

  • Incubation: Incubate the flasks at a suitable temperature (e.g., 25-30°C) on a rotary shaker to ensure adequate aeration.

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. Prepare the samples for analysis by centrifuging to remove biomass and then filtering the supernatant. Analyze the concentration of the parent compound and the formation of degradation products using HPLC-MS or GC-MS.

Protocol 2: Sample Preparation for GC-MS Analysis of Carboxylic Acids

  • Extraction: Acidify the aqueous sample to a pH of ~2 with HCl. Extract the carboxylic acids from the aqueous phase using a suitable organic solvent like diethyl ether or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent and derivatize the residue to convert the carboxylic acids into more volatile esters. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.

  • Analysis: Dissolve the derivatized sample in a suitable solvent and inject it into the GC-MS system.

Visualizations

Aerobic_Degradation_Pathway A Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid B Hydroxylation A->B Monooxygenase C Dehydrogenation B->C Dehydrogenase D Aromatization C->D E p-Hydroxybenzoic Acid Derivative D->E F Ring Cleavage E->F Dioxygenase G Central Metabolism F->G

Caption: Putative aerobic degradation pathway.

Anaerobic_Degradation_Pathway A Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid B CoA Activation A->B CoA Ligase C Cyclohexanoyl-CoA Derivative B->C D Dehydrogenation C->D Acyl-CoA Dehydrogenase E Unsaturated Intermediate D->E F Further Degradation E->F

Caption: Putative anaerobic degradation pathway.

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis A Microbial Culture D Incubation A->D B Growth Medium B->D C Target Compound C->D E Sampling D->E F Sample Preparation (Extraction, Derivatization) E->F G Instrumental Analysis (GC-MS / HPLC-MS) F->G H Data Interpretation G->H

Caption: General experimental workflow.

References

Technical Support Center: Enhancing the Solubility of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with a high molecular weight and a non-polar structure, leading to poor aqueous solubility. It is a white solid at room temperature.[1] Its solubility is expected to be low in water and polar solvents, while showing better solubility in non-polar organic solvents. Due to the carboxylic acid functional group, its solubility is highly dependent on pH.

Q2: I'm observing precipitation when I add my stock solution of the compound to an aqueous buffer. What is the likely cause?

A2: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. The primary reasons include:

  • Solvent Shift: You are likely experiencing a "solvent shift" precipitation. The compound may be soluble in a concentrated organic stock solution (like DMSO), but when diluted into an aqueous buffer, the overall solvent polarity increases, causing the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration in the aqueous buffer may be above its maximum solubility in that specific medium.

  • pH Effects: If the pH of your aqueous buffer is acidic, the carboxylic acid group will be protonated (COOH), making the molecule less polar and less soluble in water.[2]

Q3: What are the recommended initial steps to improve the solubility of this compound for in vitro assays?

A3: A systematic approach is recommended:

  • Co-solvent System: The most straightforward method is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock into your aqueous experimental medium with vigorous stirring. Keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid off-target effects.

  • pH Adjustment: For this carboxylic acid, increasing the pH of the aqueous medium above its pKa will deprotonate the carboxylic acid group to a carboxylate (COO-). This ionized form is significantly more water-soluble.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

Q4: Can I use cyclodextrins to enhance the solubility?

A4: Yes, cyclodextrin complexation is a powerful technique for improving the solubility of hydrophobic molecules. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water.

Troubleshooting Guides

Guide 1: Precipitate Formation During Experiment

Problem: A precipitate forms in your experimental setup over time.

Potential Cause Troubleshooting Steps
Delayed Precipitation The initial solution may have been supersaturated. Even if clear at first, precipitation can occur as the solution equilibrates. Solution: Try preparing a more dilute solution. Consider using a precipitation inhibitor if compatible with your experiment.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the compound. Solution: Ensure your experimental setup is maintained at a constant temperature. If possible, perform experiments at a slightly elevated temperature (e.g., 37°C).
pH Shift During Experiment Cellular metabolism or other experimental factors can alter the pH of the medium, potentially causing the compound to precipitate. Solution: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.
Interaction with Other Components The compound may be interacting with other molecules in your experimental system (e.g., proteins, salts), leading to precipitation. Solution: Evaluate the compatibility of the compound with all components of your system. You may need to adjust the formulation or the experimental conditions.
Guide 2: Inconsistent Results Between Experiments

Problem: You are observing high variability in the biological activity or measured concentration of the compound.

Potential Cause Troubleshooting Steps
Incomplete Dissolution of Stock Solution If the initial stock solution is not fully dissolved, the actual concentration will be lower than calculated and will vary. Solution: Ensure your stock solution is completely clear. Gentle warming or brief sonication can aid dissolution in the organic solvent.
Precipitation in Working Solutions Micro-precipitation in your final dilutions can lead to inconsistent concentrations. Solution: Prepare working solutions fresh before each experiment. Visually inspect for any cloudiness or particulates. Consider filtering the final working solution through a compatible filter if appropriate for your application.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Solution: Use low-adhesion microplates and pipette tips. Pre-treating labware with a blocking agent (e.g., BSA, if compatible) may also help. Include control experiments to assess the extent of adsorption.

Data Presentation

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₃₀O₂--INVALID-LINK--[3]
Molecular Weight 266.42 g/mol --INVALID-LINK--[3]
Appearance White Solid--INVALID-LINK--[1]
Predicted logP 4.874--INVALID-LINK--[3]

Solubility of Structurally Related Carboxylic Acids

Disclaimer: The following data is for structurally related but different molecules and should be used as a general guide only. The solubility of this compound will differ.

CompoundSolventSolubilityTemperatureSource
Cyclohexanecarboxylic AcidWater2.01 g/L15°C--INVALID-LINK--[4]
Cyclohexanecarboxylic AcidWater4.6 mg/mL25°C--INVALID-LINK--[5]
Cyclohexanecarboxylic AcidOrganic SolventsSolubleNot Specified--INVALID-LINK--[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine the pKa: If the pKa of this compound is not known, it can be estimated using software or determined experimentally via titration.

  • Prepare Buffers: Prepare a series of buffers with pH values around and above the estimated pKa (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Solubility Testing: a. To a series of vials, add a fixed volume of each buffer. b. Add a small, precise amount of the compound stock solution to each buffer. c. Vortex or shake the vials for an extended period (e.g., 24 hours) at a constant temperature to reach equilibrium. d. Centrifuge the samples to pellet any undissolved compound. e. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the buffer with the lowest pH that provides the desired solubility and is compatible with your experimental system.

Protocol 2: Solubility Enhancement by Co-solvents
  • Select Co-solvents: Common water-miscible co-solvents for poorly soluble drugs include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[6]

  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock solution.

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Assessment: a. Add a small aliquot of the stock solution to each co-solvent/buffer mixture. b. Vortex and visually inspect for precipitation immediately and after a set time (e.g., 1 hour). c. For a quantitative assessment, follow steps 4c-4e from the pH adjustment protocol.

  • Select Co-solvent System: Choose the co-solvent and concentration that provides the necessary solubility while minimizing the potential for solvent-induced artifacts in your experiment. Always include a vehicle control with the same co-solvent concentration in your experiments.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
  • Select Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1, 1:2).

  • Kneading Process: a. Place the weighed amount of cyclodextrin in a mortar. b. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste. c. Gradually add the weighed compound to the paste while continuously triturating with a pestle. d. Knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the solubility of the prepared inclusion complex in your desired aqueous medium and compare it to the solubility of the uncomplexed compound.

Visualizations

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_testing Solubility Testing cluster_outcome Outcome Determine pKa Determine pKa Prepare Buffers Prepare Buffers Determine pKa->Prepare Buffers Add Stock to Buffers Add Stock to Buffers Prepare Buffers->Add Stock to Buffers Prepare Stock Solution (in Organic Solvent) Prepare Stock Solution (in Organic Solvent) Prepare Stock Solution (in Organic Solvent)->Add Stock to Buffers Equilibrate Equilibrate Add Stock to Buffers->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Analyze Supernatant Analyze Supernatant Centrifuge->Analyze Supernatant Select Optimal pH Select Optimal pH Analyze Supernatant->Select Optimal pH

Caption: Workflow for enhancing solubility via pH adjustment.

experimental_workflow_cosolvents cluster_prep Preparation cluster_testing Solubility Assessment cluster_outcome Outcome Select Co-solvents Select Co-solvents Prepare Stock Solution (100% Co-solvent) Prepare Stock Solution (100% Co-solvent) Select Co-solvents->Prepare Stock Solution (100% Co-solvent) Add Stock to Mixtures Add Stock to Mixtures Prepare Stock Solution (100% Co-solvent)->Add Stock to Mixtures Prepare Co-solvent/Buffer Mixtures Prepare Co-solvent/Buffer Mixtures Prepare Co-solvent/Buffer Mixtures->Add Stock to Mixtures Observe Precipitation Observe Precipitation Add Stock to Mixtures->Observe Precipitation Quantitative Analysis (Optional) Quantitative Analysis (Optional) Observe Precipitation->Quantitative Analysis (Optional) Select Optimal Co-solvent System Select Optimal Co-solvent System Quantitative Analysis (Optional)->Select Optimal Co-solvent System

Caption: Workflow for enhancing solubility using co-solvents.

experimental_workflow_cyclodextrin cluster_prep Preparation (Kneading Method) cluster_processing Processing cluster_assessment Assessment Select Cyclodextrin Select Cyclodextrin Form Cyclodextrin Paste Form Cyclodextrin Paste Select Cyclodextrin->Form Cyclodextrin Paste Add Compound & Knead Add Compound & Knead Form Cyclodextrin Paste->Add Compound & Knead Dry Paste Dry Paste Add Compound & Knead->Dry Paste Sieve Powder Sieve Powder Dry Paste->Sieve Powder Assess Solubility of Complex Assess Solubility of Complex Sieve Powder->Assess Solubility of Complex Compare to Uncomplexed Compound Compare to Uncomplexed Compound Assess Solubility of Complex->Compare to Uncomplexed Compound

Caption: Workflow for cyclodextrin complexation via the kneading method.

References

Technical Support Center: Reducing Viscosity of Liquid Crystal Mixtures Containing Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and reducing the viscosity of liquid crystal mixtures that contain acidic components.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the viscosity of a liquid crystal mixture?

The viscosity of a liquid crystal mixture is influenced by several key factors:

  • Temperature: Generally, for liquids and liquid crystals, an increase in temperature leads to a decrease in viscosity.[1][2][3] This is because higher temperatures increase molecular movement and reduce intermolecular attractive forces.[2]

  • Chemical Composition and Molecular Structure: The inherent viscosity of a fluid is determined by its molecular makeup.[1] Factors such as molecular size, shape, and the strength of intermolecular forces directly impact the resistance to flow.[1] For instance, incorporating fluorine atoms into liquid crystal molecules can reduce intermolecular interactions, leading to lower viscosities.[4]

  • Dopants and Additives: The introduction of nanoparticles or other additives can significantly alter the viscosity of a liquid crystal mixture.[5][6] The effect can vary, sometimes increasing viscosity at low concentrations and decreasing it at higher concentrations due to aggregation effects.[5]

  • Shear Rate: Many liquid crystal systems are non-Newtonian, meaning their viscosity changes depending on the shear rate (how fast the fluid is deformed).[1][7] Often, they exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases.[7]

  • Pressure: High pressure can lead to a slight increase in the viscosity of liquids.[1][3]

Q2: How does temperature specifically affect the viscosity of liquid crystal mixtures containing acids?

Temperature is a critical parameter for controlling viscosity. As the temperature of a liquid crystal mixture increases, the kinetic energy of the molecules increases, which overcomes the intermolecular cohesive forces, resulting in a decrease in viscosity.[2] This trend is commonly observed in various liquid crystal systems, including those containing acids.[7][8] For example, in blends of p-n-alkylbenzoic and p-n-alkyloxybenzoic acids, increasing the temperature corresponding to the nematic and isotropic states leads to a noticeable decrease in viscosity.[8] However, it is important to operate within the stable temperature range of the liquid crystal phase, as excessive heating can induce a phase transition to an isotropic liquid, where the material loses its liquid crystalline properties.[9]

Q3: Can doping with nanoparticles reduce the viscosity of our liquid crystal mixture?

Yes, doping with nanoparticles can be an effective method for reducing viscosity, but the outcome can be complex. While small amounts of dopants might initially increase viscosity, a decrease is often observed as the nanoparticles begin to form aggregates at higher concentrations.[5] This phenomenon is thought to occur because the nanoparticle clusters create more free space for the liquid crystal molecules to move, thereby reducing the overall viscosity.[5] For example, in a 5CB liquid crystal, doping with 1% AzoGNPs (gold nanoparticles) increased the rotational viscosity, but increasing the concentration to 3% resulted in a drop in viscosity below that of the undoped 5CB.[5]

Q4: What is the effect of mixing different types of acids on the viscosity of the resulting liquid crystal?

Mixing different para-substituted benzoic acids can lead to a reduction in the viscosity of the nematic and isotropic phases compared to the individual components.[8] This is attributed to the formation of asymmetric heterodimers through hydrogen bonding, which results in weaker intermolecular interactions compared to the homodimers of the individual acids.[8] This weakening of interactions not only lowers the viscosity at high temperatures but can also significantly expand the temperature range of the liquid crystalline state by lowering the crystallization temperature.[8]

Q5: How does the molecular structure of the acid component influence viscosity?

The molecular structure of the acid, including the length of its alkyl chains, plays a significant role. In carboxylic acids, there is a complex interplay between the hydrophilic COOH group, which forms hydrogen bonds with water, and the hydrophobic alkyl group.[10] Blending acids with different alkyl chain lengths (e.g., p-n-alkylbenzoic acids) can disrupt molecular packing and lead to lower viscosity.[8] Furthermore, introducing elements like fluorine can reduce intermolecular polarizability and interactions, which is a known strategy for designing lower-viscosity liquid crystals.[4]

Q6: What role does pH play in the viscosity of lyotropic liquid crystal systems?

In lyotropic (solvent-based) liquid crystal systems, pH can be a critical factor. Studies on lyotropic liquid crystals formed with surfactants in glycerol have shown that slightly acidic conditions (pH ≈ 6) can lead to more ordered structures compared to water-based systems.[11] The ordering of the liquid crystal phases is closely linked to viscosity, suggesting that controlling the pH is a viable strategy for modifying the rheological properties in these specific systems.[11]

Troubleshooting Guide

Problem: The viscosity of my liquid crystal mixture is too high for my application.

Possible Solutions:

  • Increase Operating Temperature: Carefully increase the temperature of your mixture while remaining within the desired liquid crystal phase. Viscosity generally decreases with increasing temperature.[2][3][7] Monitor the phase transitions closely using techniques like polarizing optical microscopy.

  • Introduce Dopants: Experiment with adding nanoparticles. Start with low concentrations and incrementally increase them. Note that an initial increase in viscosity may occur before a decrease is observed at higher concentrations due to aggregation.[5]

  • Blend Components: If using a single acid, consider creating a blend with another compatible acid, such as one with a different alkyl chain length. This can disrupt molecular packing and lower viscosity.[8]

  • Modify Molecular Structure: If you are in the design phase, consider synthesizing acid derivatives with features known to reduce viscosity, such as fluorination.[4]

Problem: I observed an unexpected increase in viscosity after adding nanoparticles.

Explanation:

An initial increase in viscosity at low nanoparticle concentrations is a reported phenomenon.[5] This can be due to strong interactions between the individual nanoparticles and the liquid crystal molecules, which restricts molecular movement. A further increase in nanoparticle concentration may lead to aggregation, which can then cause the viscosity to drop.[5]

Recommendation:

  • Characterize the aggregation state of your nanoparticles within the liquid crystal host.

  • Systematically vary the nanoparticle concentration to find the optimal level for viscosity reduction. The transition from viscosity increase to decrease can be concentration-dependent.[5]

Problem: My viscosity measurements are inconsistent.

Possible Causes and Solutions:

  • Temperature Fluctuations: Viscosity is highly sensitive to temperature.[1][3][12] Ensure your measurement instrument has precise temperature control (e.g., ± 0.01 K).[10]

  • Shear Rate Variation: If your mixture is non-Newtonian, its viscosity will depend on the shear rate applied by the viscometer.[1] Ensure you are using a consistent shear rate for all measurements or perform a shear rate sweep to fully characterize the material's behavior.

  • Sample Inhomogeneity: Ensure that any dopants or multiple components in your mixture are thoroughly and uniformly dispersed before measurement. Poor dispersion can lead to variable results.

  • Contamination: The presence of unintended particles or substances can alter the viscosity of your liquid.[3] Ensure clean handling and high-purity components.

Experimental Protocols

Protocol 1: Measuring Rotational Viscosity using the Optical Method

This protocol is based on the methodology used for measuring the rotational viscosity (γ₁) of nanoparticle-doped liquid crystals.

Objective: To determine the rotational viscosity of a liquid crystal mixture.

Methodology:

  • Cell Preparation: Prepare a planar liquid crystal cell with a known thickness.

  • Optical Setup: Place the cell in an optical setup that allows for the measurement of light transmittance as a function of an applied voltage. This is often done between crossed polarizers.

  • Voltage Application: Apply a voltage across the cell that is sufficient to induce a reorientation of the liquid crystal director.

  • Transmittance Measurement: Measure the time-dependent change in optical transmittance as the liquid crystal molecules relax back to their initial state after the voltage is switched off.

  • Data Fitting: Fit the experimental transmittance decay curve using an appropriate algorithm (e.g., OMPA). The rotational viscosity (γ₁) is a key fitting parameter in this model.[5]

Protocol 2: Preparation of Nanoparticle-Doped Liquid Crystal Mixtures

Objective: To prepare a homogeneous mixture of a liquid crystal with nanoparticles.

Methodology:

  • Weighing: Accurately weigh the desired amounts of the liquid crystal host and the nanoparticles to achieve the target weight percentage (wt%).

  • Mixing: Combine the components in a suitable vial.

  • Heating and Sonication: Heat the mixture to the isotropic phase temperature of the liquid crystal. While heated, sonicate the mixture for a sufficient duration (e.g., several hours) to ensure uniform dispersion of the nanoparticles and prevent aggregation.

  • Cooling: Allow the mixture to cool slowly back to room temperature.

  • Verification: Verify the quality of the dispersion using polarizing optical microscopy. Look for a uniform texture without visible aggregates.

Quantitative Data Summary

Table 1: Effect of AzoGNPs Doping on Rotational Viscosity of 5CB Liquid Crystal
Sample CompositionRotational Viscosity (γ₁) [mPa·s]
Undoped 5CB92.5
5CB + 1% AzoGNPs98.41
5CB + 3% AzoGNPs89.03

Data sourced from nanoparticle-doping experiments.[5]

Table 2: Viscosity of Equimolar 4BA/6BA Acid Blend Upon Cooling
Temperature (°C)ObservationViscosity Change
> 117Nematic/IsotropicLower viscosity
< 117CoolingIncreases by seven orders of magnitude
Cooled Isotropic MeltNematic TransitionJump-like decrease by ~40%

Data sourced from the study of alkylbenzoic acid blending.[8]

Diagrams

G start High Viscosity Observed q1 Is increasing temperature an option? start->q1 a1_yes Increase temperature. Monitor phase stability. q1->a1_yes Yes q2 Can additives be used? q1->q2 No end_success Viscosity Reduced a1_yes->end_success a2_yes Dope with nanoparticles. Vary concentration. q2->a2_yes Yes q3 Is the formulation flexible? q2->q3 No a2_yes->end_success a3_yes Blend with a compatible acid. q3->a3_yes Yes end_fail Re-evaluate Core Components q3->end_fail No a3_yes->end_success

Caption: Troubleshooting workflow for reducing high viscosity.

G viscosity Mixture Viscosity temp Temperature temp->viscosity inversely proportional structure Molecular Structure (e.g., acid type, fluorination) structure->viscosity influences additives Additives (e.g., Nanoparticles) additives->viscosity can decrease/increase concentration Component Concentration & Blending concentration->viscosity influences shear Shear Rate shear->viscosity can alter (non-Newtonian)

Caption: Key factors influencing liquid crystal mixture viscosity.

References

"improving the clearing point of liquid crystals with Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Clearing Point of Liquid Crystals with Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to modify the clearing point of liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a liquid crystal mixture?

A1: this compound is a high-purity organic compound primarily used as an additive to enhance the thermal stability and optical properties of liquid crystal formulations.[1] Its rigid molecular structure, featuring a trans-cyclohexyl configuration, helps to increase the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) of the host liquid crystal.[1]

Q2: How does the addition of this carboxylic acid increase the clearing point?

A2: The addition of molecularly rigid carboxylic acids to a nematic liquid crystal can lead to an increase in the nematic-isotropic transition temperature (TNI), also known as the clearing point. This is attributed to the formation of elongated and rigid molecular dimers of the carboxylic acid within the liquid crystal host. These dimers increase the overall molecular order of the mesophase, thus requiring more thermal energy to transition to the disordered isotropic state.

Q3: What is a typical liquid crystal host to use with this additive?

A3: A common and well-characterized nematic liquid crystal used in research is 4-cyano-4'-pentylbiphenyl (5CB). It has a convenient nematic range at room temperature, making it an excellent model system for studying the effects of additives.[2][3]

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, you should always consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure you work in a well-ventilated area to avoid inhalation of any dust or fumes.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent Clearing Point Measurements 1. Impurities in the liquid crystal or additive. 2. Inaccurate sample preparation (incorrect concentration). 3. Insufficient mixing of the components. 4. Thermal history of the sample. 5. Incorrect calibration of the measurement instrument (DSC or hot-stage microscope).1. Ensure high purity of both the liquid crystal host and the carboxylic acid additive. 2. Use a precision microbalance for weighing components. 3. Heat the mixture to the isotropic phase and gently agitate to ensure homogeneity. Sonication can also be employed for better dispersion. 4. Perform a controlled heating and cooling cycle to erase the sample's prior thermal history before taking a measurement. 5. Calibrate your DSC or hot-stage microscope with known standards.
Phase Separation Observed in the Mixture 1. Low solubility of the carboxylic acid in the liquid crystal host. 2. Concentration of the additive is above its solubility limit. 3. Incompatibility between the additive and the liquid crystal.1. Gently heat the mixture to the isotropic phase while stirring to aid dissolution. 2. Prepare samples with a lower concentration of the additive. 3. While this specific acid is designed for liquid crystal applications, if issues persist, consider a different liquid crystal host with a more compatible chemical structure.
Broad or Multiple Transition Peaks in DSC 1. Presence of impurities. 2. Inhomogeneous mixture. 3. Decomposition of the sample at high temperatures.1. Use high-purity materials. 2. Ensure thorough mixing as described above. 3. Check the thermal stability of your components using thermogravimetric analysis (TGA) if you suspect decomposition.
Difficulty in Observing Clearing Point with Polarized Optical Microscopy (POM) 1. Sample is too thick, obscuring the texture change. 2. Heating/cooling rate is too fast. 3. The clearing point is outside the temperature range of the hot stage.1. Prepare a thin film of the sample between a microscope slide and a coverslip. 2. Use a slow, controlled heating and cooling rate (e.g., 1-5°C/min) to clearly observe the transition. 3. Ensure your hot stage is capable of reaching the expected clearing point temperature.

Data Presentation

The following table provides illustrative data on the effect of adding a generic rigid dicarboxylic acid to the nematic liquid crystal 5CB. This data is based on the general principle that such additives increase the clearing point and should be used as a guideline for expected trends.

Concentration of Additive (mol%)Clearing Point (°C) of 5CBChange in Clearing Point (ΔT, °C)
035.00.0
136.2+1.2
237.5+2.5
338.8+3.8
440.1+5.1
541.5+6.5

Experimental Protocols

Protocol 1: Preparation of the Liquid Crystal Mixture

Objective: To prepare a homogeneous mixture of a liquid crystal host and this compound.

Materials:

  • Nematic liquid crystal (e.g., 5CB)

  • This compound

  • Small glass vial with a screw cap

  • Microbalance

  • Spatula

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

Procedure:

  • Accurately weigh the desired amount of the liquid crystal host and the carboxylic acid additive into a clean glass vial using a microbalance.

  • Add a small magnetic stir bar to the vial.

  • Securely cap the vial.

  • Place the vial on a hot plate and heat it to a temperature slightly above the clearing point of the pure liquid crystal host (for 5CB, this would be around 40°C).

  • Turn on the magnetic stirrer and allow the mixture to stir for at least 30 minutes to ensure complete dissolution and homogenization.

  • Visually inspect the mixture to ensure no solid particles or phase separation is visible.

  • Allow the mixture to cool slowly to room temperature.

Protocol 2: Measurement of the Clearing Point using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the nematic-isotropic transition temperature (clearing point) of the prepared liquid crystal mixture.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans and lids

  • Crimper for sealing the pans

  • Microbalance

  • Prepared liquid crystal mixture

Procedure:

  • Using a microbalance, accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Place the lid on the pan and seal it using the crimper.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Implement a heat-cool-heat cycle in the DSC thermal program:

    • Segment 1: First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point. This erases the sample's thermal history.

    • Segment 2: Isothermal Hold: Hold the sample at this high temperature for a few minutes to ensure it is fully isotropic.

    • Segment 3: Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Segment 4: Second Heating: Reheat the sample at the same controlled rate as the first heating scan.

  • Analyze the data from the second heating scan. The peak of the endothermic transition corresponds to the nematic-isotropic transition temperature (clearing point).

Protocol 3: Measurement of the Clearing Point using Polarized Optical Microscopy (POM)

Objective: To visually observe the nematic-isotropic phase transition and determine the clearing point.

Materials and Equipment:

  • Polarizing optical microscope with a rotating stage

  • Hot stage with a temperature controller

  • Microscope slides and coverslips

  • Prepared liquid crystal mixture

Procedure:

  • Place a small drop of the liquid crystal mixture onto a clean microscope slide.

  • Carefully place a coverslip over the drop to create a thin film.

  • Mount the slide on the hot stage of the polarizing microscope.

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature where it is fully in the isotropic liquid phase. In this phase, the view between the crossed polarizers will be dark.

  • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

  • Observe the sample through the microscope as it cools. The appearance of birefringent textures (e.g., Schlieren or marbled textures) indicates the transition from the isotropic to the nematic phase. Record the temperature at which this occurs.

  • Slowly heat the sample again at a controlled rate.

  • The temperature at which the birefringent texture completely disappears and the field of view becomes dark is the clearing point.

Visualizations

Experimental_Workflow_Preparation cluster_prep Mixture Preparation weigh_lc Weigh Liquid Crystal Host mix Combine in Vial weigh_lc->mix weigh_acid Weigh Carboxylic Acid weigh_acid->mix heat_stir Heat and Stir (above clearing point) mix->heat_stir cool Cool to Room Temperature heat_stir->cool

Caption: Workflow for preparing the liquid crystal mixture.

Experimental_Workflow_DSC cluster_dsc DSC Measurement prep_pan Prepare Sample in DSC Pan load_dsc Load Sample and Reference prep_pan->load_dsc first_heat First Heating Cycle load_dsc->first_heat cool_cycle Cooling Cycle first_heat->cool_cycle second_heat Second Heating Cycle cool_cycle->second_heat analyze Analyze Thermogram second_heat->analyze

Caption: Workflow for DSC measurement of the clearing point.

Logical_Relationship_Clearing_Point cluster_logic Factors Affecting Clearing Point additive Addition of Rigid Carboxylic Acid dimer Formation of Rigid Dimers additive->dimer leads to order Increased Molecular Order dimer->order results in tni Increased Clearing Point (TNI) order->tni requires more energy to disrupt

Caption: Logical relationship for clearing point enhancement.

References

Validation & Comparative

A Comparative Guide to Liquid Crystal Dopants: Featuring Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid with other commercially available liquid crystal dopants. The selection of an appropriate dopant is critical for tuning the electro-optical properties of liquid crystal mixtures to meet the specific demands of advanced display technologies and other photonic applications. This document aims to assist researchers in making informed decisions by presenting key performance metrics, detailed experimental protocols, and a comparative analysis of molecular structures and their resulting properties.

Introduction to Liquid Crystal Dopants

Liquid crystal displays (LCDs) and related technologies rely on the unique properties of liquid crystal (LC) materials, which exhibit phases of matter that have properties between those of conventional liquids and solid crystals.[1] Dopants are crucial additives used in small concentrations to modify the intrinsic properties of host liquid crystal mixtures. Chiral dopants, for instance, are essential for inducing a helical twist in nematic liquid crystals, leading to the formation of cholesteric phases.[2] The efficiency of a chiral dopant is primarily characterized by its helical twisting power (HTP).[2] Other important performance parameters influenced by dopants include the clearing point (the temperature at which the material transitions to an isotropic liquid), dielectric anisotropy (the difference in dielectric permittivity parallel and perpendicular to the director), and solubility in the host material.[3][4]

This compound is a key intermediate in the synthesis of advanced liquid crystal materials. Its rigid, trans-cyclohexyl configuration contributes to exceptional thermal stability and desirable optical properties in liquid crystal formulations.[5] This guide will compare its anticipated performance characteristics with established commercial dopants.

Performance Comparison of Liquid Crystal Dopants

The following table summarizes key performance indicators for this compound and a selection of common commercial dopants. Data for the target compound is estimated based on structurally similar molecules due to the limited availability of direct comparative studies in published literature. The nematic host liquid crystal used for these measurements significantly influences the results; therefore, comparisons should be made within the context of the specified host.

Dopant Structure Helical Twisting Power (HTP) (µm⁻¹)a Effect on Clearing Point (TNI)b Effect on Dielectric Anisotropy (Δε)c Solubility in Nematic Hostd
This compound Chemical structure not available in search resultsEstimated moderate HTP, potentially in the range of 5-15 µm⁻¹.[6][7]Likely to increase TNI due to its rigid molecular structure.[8]Expected to have a minor to moderate effect on Δε.[3][9]Moderate to good solubility in non-polar hosts due to the cyclohexyl rings.[10]
R811/S811 (R)- and (S)-2-octyl-4'-(hexyloxycarbonyl)phenyl-4-hexyloxybenzoate~10-11 µm⁻¹[1]Can slightly decrease TNI depending on concentration.Can influence Δε depending on the host and concentration.Good solubility in a wide range of nematic hosts.[11][12]
CB15 4-cyano-4'-(2-methylbutyl)biphenyl~6-8 µm⁻¹[1][13]Can significantly decrease TNI due to its lower melting point.[14]Can increase the magnitude of positive Δε.Good solubility in cyanobiphenyl-based hosts.[13][15]
(S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one Structurally similar to the target compound20.4 µm⁻¹[7]Not specified, but likely to have a stabilizing effect on the nematic phase.Not specified.Expected to have good solubility due to its structure.

Notes: a Helical Twisting Power (HTP) is a measure of the ability of a chiral dopant to induce a helical structure in a nematic host. The value can vary depending on the host liquid crystal and temperature. b The clearing point (TNI) is the temperature of the nematic to isotropic phase transition. The effect of a dopant can be to either increase or decrease this temperature. c Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel and perpendicular to the liquid crystal director. It is a crucial parameter for the electro-optical switching of liquid crystals. d Solubility is a critical factor for the practical application of dopants, as poor solubility can lead to phase separation.

Experimental Protocols

Accurate and reproducible characterization of liquid crystal dopants is essential for research and development. Below are detailed methodologies for key experiments.

Measurement of Helical Twisting Power (Grandjean-Cano Wedge Method)

The Grandjean-Cano wedge method is a widely used technique for determining the helical pitch (P) of a cholesteric liquid crystal, from which the HTP can be calculated.[16]

Materials:

  • Nematic liquid crystal host (e.g., ZLI-4792 or MLC-6608)

  • Chiral dopant

  • Two flat glass plates with planar alignment layers (e.g., rubbed polyimide)

  • Spacers of two different thicknesses (e.g., Mylar films)

  • UV-curable adhesive

  • Polarizing optical microscope (POM) with a calibrated stage micrometer

Procedure:

  • Mixture Preparation: Prepare a series of mixtures of the nematic host and the chiral dopant with varying weight concentrations (e.g., 0.1, 0.2, 0.5, 1.0 wt%). Ensure thorough mixing by heating the mixture to its isotropic phase and stirring.

  • Cell Assembly: Construct a wedge cell by placing the two glass plates with their alignment layers facing each other. Use the two different spacers at opposite ends of the plates to create a small wedge angle. The rubbing directions on the two plates should be parallel.

  • Cell Filling: Fill the wedge cell with the liquid crystal mixture via capillary action in its isotropic phase.

  • Observation: Place the filled cell on the stage of the polarizing microscope. Observe the formation of disclination lines (Cano lines) which are perpendicular to the thickness gradient.

  • Measurement: Measure the distance (L) between consecutive disclination lines using the calibrated stage micrometer.

  • Calculation of Pitch (P): The pitch is calculated using the formula: P = 2 * L * tan(θ), where θ is the wedge angle. The wedge angle can be determined from the known thicknesses of the spacers and the distance between them.

  • Calculation of HTP: The HTP is then calculated using the equation: HTP = 1 / (P * c), where c is the weight concentration of the chiral dopant.[17]

Experimental Workflow for HTP Measurement

HTP_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare LC-Dopant Mixtures C Fill Wedge Cell A->C B Assemble Wedge Cell B->C D Observe Cano Lines (POM) C->D E Measure Line Spacing (L) D->E F Calculate Pitch (P) E->F G Calculate HTP F->G

Caption: Workflow for determining Helical Twisting Power (HTP) using the Grandjean-Cano method.

Determination of Clearing Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[18] It is a precise method for determining phase transition temperatures, such as the nematic-isotropic clearing point (TNI).[19]

Materials:

  • Liquid crystal mixture

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 5-10 mg) into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper to prevent any loss of sample due to evaporation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC measurement cell.

  • Thermal Program: Program the DSC instrument to perform a heating and cooling cycle. A typical program would be:

    • Heat from room temperature to a temperature well above the expected clearing point at a constant rate (e.g., 10 °C/min).

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool back to room temperature at the same rate.

    • Perform a second heating scan under the same conditions. The second heating scan is often used for analysis to ensure a consistent thermal history of the sample.

  • Data Analysis: The nematic-isotropic phase transition will appear as an endothermic peak on the heating curve. The onset or peak temperature of this transition is taken as the clearing point (TNI).

Logical Diagram for Clearing Point Determination

Clearing_Point_Determination Start Start PrepareSample Prepare and Weigh LC Sample Start->PrepareSample SealPan Seal Sample in DSC Pan PrepareSample->SealPan LoadDSC Load Sample and Reference into DSC SealPan->LoadDSC ProgramDSC Program Heating/Cooling Cycle LoadDSC->ProgramDSC RunDSC Run DSC Measurement ProgramDSC->RunDSC AnalyzeData Analyze Heating Curve for Endothermic Peak RunDSC->AnalyzeData DetermineTNI Determine Clearing Point (TNI) AnalyzeData->DetermineTNI End End DetermineTNI->End Dielectric_Anisotropy_Measurement cluster_perp Perpendicular Permittivity (ε⊥) cluster_para Parallel Permittivity (ε||) cluster_analysis Analysis PlanarCell Planar Aligned Cell MeasureCperp Measure Capacitance (C⊥) PlanarCell->MeasureCperp CalcEpsilonPerp Calculate ε⊥ MeasureCperp->CalcEpsilonPerp CalcDeltaEpsilon Calculate Δε = ε|| - ε⊥ CalcEpsilonPerp->CalcDeltaEpsilon HomeotropicCell Homeotropic Aligned Cell MeasureCpara Measure Capacitance (C||) HomeotropicCell->MeasureCpara CalcEpsilonPara Calculate ε|| MeasureCpara->CalcEpsilonPara CalcEpsilonPara->CalcDeltaEpsilon

References

A Comparative Guide to the Performance of Polymer-Stabilized Blue Phase Liquid Crystal (PS-BPLC) Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of liquid crystal displays (LCDs) utilizing Polymer-Stabilized Blue Phase Liquid Crystal (PS-BPLC) technology against established display technologies such as In-Plane Switching (IPS) and Vertical Alignment (VA). This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance display solutions.

Introduction to Polymer-Stabilized Blue Phase Liquid Crystal Technology

Polymer-stabilized blue phase liquid crystal (PS-BPLC) technology represents a significant advancement in liquid crystal displays. Unlike conventional liquid crystals, blue phase liquid crystals possess a unique cubic lattice structure of double-twist cylinders.[1][2] This structure is stabilized by a polymer network, which significantly widens the operational temperature range of the blue phase.[1][2]

Key advantages of PS-BPLC displays include exceptionally fast response times, often in the sub-millisecond range, and the elimination of the need for alignment layers, simplifying the manufacturing process.[1][2][3] Furthermore, the optically isotropic dark state of PS-BPLC displays provides a wide viewing angle.[1][2] These characteristics make PS-BPLC a strong candidate for next-generation displays, particularly for applications demanding high frame rates and superior image quality.[3][4]

Performance Benchmarks: PS-BPLC vs. IPS and VA

The following table summarizes the key performance metrics of PS-BPLC technology in comparison to industry-standard IPS and VA panels.

Performance MetricPolymer-Stabilized Blue Phase (PS-BPLC)In-Plane Switching (IPS)Vertical Alignment (VA)
Response Time (Gray-to-Gray) < 1 ms[3]5 - 15 ms10 - 25 ms
Contrast Ratio > 1000:1[3]~1000:1 - 1500:1[5]> 3000:1[5]
Viewing Angle (Horizontal/Vertical) Wide (~178°/178°)[1][2]Wide (~178°/178°)[6][7]Moderate to Wide (~178°/178°)[6]
Power Consumption Moderate to HighModerateLow to Moderate
Color Accuracy HighExcellent[7][8]Good to Very Good
Black Levels DeepModerate (potential for "IPS glow")[8]Deepest[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Response Time Measurement

Response time is a critical parameter for display performance, indicating how quickly a pixel can change from one state to another.

  • Objective: To measure the gray-to-gray (GtG) response time of the liquid crystal display.

  • Apparatus:

    • Signal generator to apply driving voltage waveforms.

    • Photodetector (e.g., photodiode or photomultiplier tube) to measure light intensity.

    • Oscilloscope to capture and analyze the photodetector output.

    • Light source (typically the display's backlight).

    • Crossed polarizers.

  • Procedure:

    • The LCD pixel is placed between two crossed polarizers.

    • A square wave voltage is applied to the pixel using the signal generator to switch it between two different gray levels.[9]

    • The photodetector is positioned to measure the light transmitted through the pixel.

    • The output of the photodetector is fed into the oscilloscope.

    • The response time is measured as the time taken for the light intensity to transition from 10% to 90% (rise time) and from 90% to 10% (fall time) of the final intensity level.[10]

    • The gray-to-gray response time is the average of the rise and fall times for various gray level transitions.[11]

3.2. Contrast Ratio Measurement

Contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce.

  • Objective: To determine the static contrast ratio of the display.

  • Apparatus:

    • Spectrophotometer or colorimeter.[6][12]

    • Dark room or light-controlled environment.

    • Test pattern generator.

  • Procedure:

    • The display is allowed to warm up for a specified period to ensure stable performance.

    • The measurement is conducted in a dark room to minimize ambient light interference.

    • A full-screen white pattern is displayed, and the luminance (L_white) is measured at the center of the screen using the spectrophotometer.

    • A full-screen black pattern is displayed, and the luminance (L_black) is measured at the same location.

    • The contrast ratio is calculated as: CR = L_white / L_black.

3.3. Viewing Angle Measurement

The viewing angle is the maximum angle at which a display can be viewed without significant degradation in image quality.

  • Objective: To determine the viewing angle at which the contrast ratio remains above a certain threshold (typically 10:1).[6]

  • Apparatus:

    • Goniometer or a robotic arm to precisely control the viewing angle.[13]

    • Spectrophotometer or colorimeter.[6][12]

    • Test pattern generator.

  • Procedure:

    • The display is mounted on the goniometer.

    • The spectrophotometer is positioned perpendicular to the center of the display (0° angle).

    • The contrast ratio is measured as described in the protocol above.

    • The goniometer then rotates the display horizontally and vertically in incremental steps.

    • At each angle, the contrast ratio is remeasured.

    • The viewing angle is defined as the angle at which the contrast ratio drops to 10:1.[6]

3.4. Power Consumption Measurement

Power consumption is a measure of the electrical power required to operate the display.

  • Objective: To measure the power consumption of the display under various operating conditions.

  • Apparatus:

    • Power meter.

    • Signal generator to display various test patterns.

  • Procedure:

    • The display is connected to the power meter.

    • The power consumption is measured while displaying a full-screen white pattern.

    • The power consumption is measured while displaying a full-screen black pattern.

    • The power consumption can also be measured for a variety of average picture levels (APL) to understand its dynamic power usage.

    • For LCDs, the power consumption is primarily influenced by the backlight brightness, which should be set to a standardized level for comparative measurements.[14][15]

Visualizations

Experimental Workflow for Response Time Measurement

G cluster_procedure Measurement Procedure Signal_Generator Signal Generator LCD_Pixel LCD Pixel (between polarizers) Signal_Generator->LCD_Pixel Voltage Photodetector Photodetector LCD_Pixel->Photodetector Light Oscilloscope Oscilloscope Photodetector->Oscilloscope Signal Apply_Voltage Apply Square Wave (Gray-to-Gray) Measure_Light Measure Light Intensity Apply_Voltage->Measure_Light Capture_Signal Capture Photodetector Signal Measure_Light->Capture_Signal Analyze_Waveform Analyze Waveform (10% to 90% & 90% to 10%) Capture_Signal->Analyze_Waveform Calculate_Time Calculate Response Time Analyze_Waveform->Calculate_Time G Total_Power Total Power Consumption Backlight_Power Backlight Power Total_Power->Backlight_Power Circuit_Power Circuit Power Total_Power->Circuit_Power Brightness Brightness Level Backlight_Power->Brightness Transmittance Panel Transmittance Backlight_Power->Transmittance Frame_Rate Frame Rate Circuit_Power->Frame_Rate Driving_Voltage Driving Voltage Circuit_Power->Driving_Voltage Capacitance Pixel Capacitance Circuit_Power->Capacitance

References

A Comparative Guide to the Spectroscopic Validation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on a comparative validation approach. This involves contrasting its predicted spectroscopic characteristics with available data from structurally analogous compounds. This method allows for a robust validation of the target molecule's identity and purity.

Structural Comparison of Analyzed Compounds

The core structure of interest is the trans-substituted dicyclohexyl system with a carboxylic acid moiety. The primary comparison is made with isomers and similar cycloalkane carboxylic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target
This compound 89111-63-7C₁₇H₃₀O₂266.42Target Compound
trans-4-Butylcyclohexanecarboxylic Acid38289-28-0C₁₁H₂₀O₂184.28Lacks one cyclohexyl ring
trans-4-Methyl-1-cyclohexanecarboxylic acid13064-83-0C₈H₁₄O₂142.20Methyl instead of butylcyclohexyl group
4-Tert-butylcyclohexane-1-carboxylic acid136759 (PubChem CID)C₁₁H₂₀O₂184.27Tert-butyl instead of butyl group, single ring
Cyclohexanecarboxylic acid98-89-5C₇H₁₂O₂128.17Unsubstituted cyclohexyl ring

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the target compound and its alternatives.

¹H NMR Spectroscopy Data

Predicted ¹H NMR Data for this compound and Comparison with an Alternative

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid (Predicted) ~12.0br s1H-COOH
~2.2m1H-CH-COOH
0.8-2.0m27HCyclohexyl and butyl protons
~0.9t3H-CH₃
trans-4-Butylcyclohexanecarboxylic AcidNo specific data found in searches.---

Prediction based on standard chemical shift values and analysis of similar structures.

¹³C NMR Spectroscopy Data

Predicted ¹³C NMR Data for this compound and Comparison with an Alternative

CompoundChemical Shift (δ) ppm
Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid (Predicted) ~180 (-COOH), ~45 (-CH-COOH), ~20-40 (Cyclohexyl and butyl carbons), ~14 (-CH₃)
4-Tert-butylcyclohexane-1-carboxylic acidSpectral data mentioned as available from Sigma-Aldrich, but specific shifts not retrieved in searches.[1]

Prediction based on standard chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy Data

Predicted IR Data for this compound and Comparison with an Alternative

CompoundAbsorbance (cm⁻¹)Functional Group
Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid (Predicted) 2800-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
2850-2960C-H stretch (alkane)
Cyclohexanecarboxylic acidAvailable in NIST WebBook.[2][3] Key peaks align with predicted regions.O-H, C=O, C-H stretches
Mass Spectrometry (MS) Data

Predicted MS Data for this compound and Comparison with an Alternative

Compoundm/z (Mass-to-Charge Ratio)Fragmentation Pattern
Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid (Predicted) 266.22 (M⁺)Loss of -COOH (m/z 221), loss of butyl group (m/z 209), and fragmentation of cyclohexyl rings.
Cyclohexanecarboxylic acidM⁺ at 128.[3] Key fragments include loss of -OH and -COOH.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all peaks and determine the multiplicity of each signal.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to elucidate the fragmentation pattern and confirm the structure.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for spectroscopic data validation and the structural relationships of the compared molecules.

G Spectroscopic Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Validation Outcome A Sample Preparation B NMR Spectroscopy (1H, 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Spectral Interpretation B->E C->E D->E F Comparison with Alternative Compounds E->F H Structure Confirmation F->H G Database and Literature Cross-Reference G->F I Purity Assessment H->I

Caption: Workflow for spectroscopic validation.

G Structural Relationship of Compared Compounds Target Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid Alt1 trans-4-Butylcyclohexanecarboxylic Acid Target->Alt1 - 1 Cyclohexyl Ring Alt2 4-Tert-butylcyclohexane-1-carboxylic acid Alt1->Alt2 Isomeric Butyl Group Alt3 Cyclohexanecarboxylic acid Alt1->Alt3 - Butyl Group Alt4 trans-4-Methyl-1-cyclohexanecarboxylic acid Alt1->Alt4 Different Alkyl Group

Caption: Structural relationships of compounds.

References

"comparative analysis of different synthesis routes for Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Structural Moiety

This guide provides a comparative analysis of potential synthetic routes for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid, well-defined stereochemistry and lipophilic nature. The synthesis of this specific trans,trans isomer presents a significant challenge in controlling stereoselectivity. This document outlines the most plausible synthetic strategies, presenting available experimental data to aid in the selection of an optimal route for laboratory-scale synthesis or process development.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound lies in achieving the desired trans configuration in both cyclohexane rings. The most direct and commonly referenced approach involves a two-step sequence: the formation of a biphenyl precursor followed by its complete hydrogenation. A potential alternative, though less documented for this specific target, could involve a Friedel-Crafts acylation approach. This guide will focus on a detailed analysis of the more established biphenyl hydrogenation route and a theoretical exploration of the Friedel-Crafts pathway.

Route 1: Suzuki-Miyaura Coupling Followed by Stereoselective Hydrogenation

This is the most strategically sound and widely applicable approach for the synthesis of 4,4'-disubstituted bicyclohexyl systems. The synthesis is conceptually divided into two key transformations: the construction of the C-C bond between the two aromatic rings and the subsequent stereocontrolled reduction of the biphenyl system.

Logical Workflow for Route 1

A 4-Butylphenylboronic Acid C Suzuki-Miyaura Coupling A->C B Methyl 4-bromobenzoate B->C D Methyl 4'-butyl-biphenyl-4-carboxylate C->D Pd Catalyst, Base E Hydrogenation D->E Rh/C or Ru/C, H2 F Mixture of Stereoisomers E->F G Purification F->G Crystallization/ Chromatography H trans-4-(trans-4-Butylcyclohexyl) cyclohexanecarboxylic Acid (Ester) G->H I Hydrolysis H->I Base or Acid J Final Product I->J

Caption: Workflow for the Suzuki-Miyaura coupling and hydrogenation route.

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming the C-C bond between two aryl groups. In this case, 4-butylphenylboronic acid is coupled with a 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate. The use of the methyl ester protects the carboxylic acid functionality and can facilitate purification.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of methyl 4-bromobenzoate (1.0 eq.), 4-butylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ (2.0-3.0 eq.), are combined in a degassed solvent system, often a mixture of 1,4-dioxane and water (4:1 v/v). The reaction mixture is heated to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) until completion (typically monitored by TLC or LC-MS, 4-16 hours). After cooling, the reaction is worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterSuzuki-Miyaura Coupling Data
Reactants 4-Butylphenylboronic acid, Methyl 4-bromobenzoate
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/Water, Toluene/Ethanol/Water
Temperature 80-100 °C
Typical Yield 75-95%
Purity Moderate to high before final purification

Note: The yield and purity can be highly dependent on the specific catalyst, ligand, base, and solvent system used. Electron-deficient boronic acids can be prone to protodeboronation, which can be mitigated by using milder bases and anhydrous conditions.

Step 2: Stereoselective Hydrogenation

The hydrogenation of the intermediate, methyl 4'-butyl-biphenyl-4-carboxylate, is the most critical step for establishing the desired trans,trans stereochemistry. The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. Rhodium and Ruthenium catalysts supported on carbon are generally preferred for the exhaustive hydrogenation of aromatic rings. The use of supercritical carbon dioxide as a solvent has been reported to enhance the yield of the fully hydrogenated product.

Experimental Protocol: Hydrogenation

The biphenyl intermediate (1.0 eq.) is dissolved in a suitable solvent (e.g., supercritical CO₂, ethanol, or acetic acid) in a high-pressure autoclave. A hydrogenation catalyst, such as 5% Rh/C or 5% Ru/C (5-10 wt%), is added. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-100 atm). The reaction is heated to a specific temperature (ranging from 50 to 150 °C) and stirred vigorously for several hours until hydrogen uptake ceases. After cooling and venting the hydrogen, the catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of stereoisomers is then purified.

ParameterHydrogenation Data
Catalyst Rh/C, Ru/C, Pt/C
Solvent Supercritical CO₂, Ethanol, Acetic Acid
Temperature 50-150 °C
Pressure 10-100 atm H₂
Stereoselectivity Highly dependent on catalyst and conditions; often yields a mixture of isomers.
Purification Fractional crystallization or preparative chromatography is typically required to isolate the trans,trans isomer.

Note: Achieving high stereoselectivity for the trans,trans isomer is challenging and often results in a mixture of cis/trans isomers. The final purification step is crucial.

Route 2: Friedel-Crafts Acylation Approach (Theoretical)

An alternative, though less explored, strategy could involve a Friedel-Crafts acylation to form a key intermediate, followed by reductions and carboxylation. This route avoids the initial biphenyl formation and subsequent challenging hydrogenation of two aromatic rings simultaneously.

Logical Workflow for Route 2

A Butylcyclohexane C Friedel-Crafts Acylation A->C B 4-Oxocyclohexanecarboxylic Acid Derivative B->C D Acylated Intermediate C->D Lewis Acid (e.g., AlCl3) E Ketone Reduction D->E e.g., Wolff-Kishner or Clemmensen F Hydroxy Intermediate E->F G Dehydration & Hydrogenation F->G Acid catalyst, then H2/Catalyst H Final Product (Mixture of Isomers) G->H I Purification H->I J trans-4-(trans-4-Butylcyclohexyl) cyclohexanecarboxylic Acid I->J

Caption: Theoretical workflow for a Friedel-Crafts acylation-based route.

This route would begin with the Friedel-Crafts acylation of butylcyclohexane with a derivative of 4-oxocyclohexanecarboxylic acid. The resulting ketone would then need to be reduced to a methylene group (e.g., via Wolff-Kishner or Clemmensen reduction). The stereochemistry would be challenging to control, and this route would likely produce a complex mixture of isomers requiring extensive purification. Due to the lack of specific literature precedence for this target molecule, this route remains theoretical and would require significant optimization.

Comparative Summary and Conclusion

FeatureRoute 1: Suzuki Coupling & HydrogenationRoute 2: Friedel-Crafts Acylation (Theoretical)
Plausibility High, based on established methodologies.Moderate to Low, requires significant development.
Key Challenges Stereoselective hydrogenation to the trans,trans isomer; purification of stereoisomers.Control of regioselectivity in the Friedel-Crafts reaction; multiple stereocenters formed with low control; harsh reaction conditions.
Starting Materials Commercially available boronic acids and halo-benzoates.Readily available, but the acylation precursor might require synthesis.
Predictability The Suzuki coupling is generally high-yielding and predictable. The hydrogenation stereoselectivity is the main variable.Low predictability of yield and stereochemical outcome.
Overall Recommendation Recommended. This route is more likely to be successful, although optimization of the hydrogenation and purification steps will be critical.Exploratory. This route represents a potential area for novel synthesis development but carries a higher risk of failure.

For the synthesis of this compound, the Suzuki-Miyaura coupling followed by hydrogenation (Route 1) is the most viable and recommended strategy. While the stereoselectivity of the hydrogenation step presents a significant hurdle, the overall pathway is more established and predictable than the theoretical Friedel-Crafts approach. Researchers should focus on optimizing the hydrogenation catalyst, solvent, and conditions to maximize the yield of the desired trans,trans isomer and should anticipate the need for rigorous purification to isolate the target molecule. Further investigation into catalysts and conditions specifically designed for the stereoselective reduction of substituted biphenyls is warranted to improve the efficiency of this synthesis.

"cross-referencing purity analysis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid from different suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stated purity of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid (CAS: 89111-63-7) from various chemical suppliers. The purity of this raw material is a critical parameter in research and development, particularly in drug discovery and materials science, as impurities can significantly impact experimental outcomes and product specifications. This document outlines the publicly available purity data, alongside standardized analytical methodologies for independent verification.

Supplier Purity Specifications

The following table summarizes the purity of this compound as advertised by different suppliers. It is important to note that this data is based on information available on the suppliers' websites and does not represent the results of a direct, independent comparative analysis of specific batches. For lot-specific purity information, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

SupplierStated PurityAnalytical Method CitedCAS Number
ParchemNot explicitly stated; "Typical Product Specifications" available on request.Not specified89111-63-7
EAST CHEMSOURCES LIMITED99%Not specified89111-63-7
Lab Pro Inc.Min. 98.0%Gas Chromatography (GC,T)89111-63-7
TCI America≥99.0%Gas Chromatography (GC,T)89111-63-7

Experimental Protocols for Purity Verification

To facilitate independent purity assessment and cross-validation, the following detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. These methods are based on established analytical principles for similar substituted cyclohexanecarboxylic acids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and identifying non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound standard of known purity

  • Sample from supplier

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 80:20 v/v) with an acidic modifier (e.g., 0.1% Phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio may need to be optimized for best peak separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore)

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components (Area Percent method). For more accurate quantification, a calibration curve generated from the standard dilutions should be used.

Purity and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities and confirming the identity of the main component.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (or other suitable solvent)

  • Sample from supplier

Procedure:

  • Derivatization: To increase volatility, the carboxylic acid group must be derivatized. Dissolve a small amount of the sample (e.g., 1 mg) in pyridine (e.g., 100 µL) and add the derivatizing agent (e.g., 100 µL of BSTFA). Heat the mixture (e.g., at 60-80 °C for 30 minutes) to form the trimethylsilyl ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the derivatized sample. The purity is determined by the relative area of the main peak. The mass spectrum of the main peak should be compared with a reference library to confirm its identity. Other peaks can be analyzed to identify potential impurities.

Structural Confirmation and Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a known volume of the deuterated solvent. For qNMR, add an accurately weighed amount of the internal standard.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. The absence of significant unassignable signals is an indication of high purity.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule.

  • Quantitative NMR (qNMR): By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.

Purity Analysis Workflow

The following diagram illustrates a logical workflow for a comprehensive cross-referenced purity analysis of this compound from different suppliers.

Purity_Analysis_Workflow cluster_suppliers Supplier Samples cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_comparison Final Comparison SupplierA Supplier A Sample HPLC HPLC Purity Analysis SupplierA->HPLC GCMS GC-MS Identity & Impurity Profile SupplierA->GCMS NMR NMR Structural Confirmation & qNMR SupplierA->NMR SupplierB Supplier B Sample SupplierB->HPLC SupplierB->GCMS SupplierB->NMR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->GCMS SupplierC->NMR PurityData Quantitative Purity Data HPLC->PurityData ImpurityProfile Impurity Identification GCMS->ImpurityProfile StructuralVerification Structural Integrity NMR->StructuralVerification Comparison Cross-Supplier Purity Comparison PurityData->Comparison ImpurityProfile->Comparison StructuralVerification->Comparison

Caption: Workflow for cross-referencing purity analysis.

A Guide to Ensuring Reproducibility in Experiments Utilizing Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. When working with specific chemical entities like Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a compound noted for its applications in liquid crystal technology and as a potential pharmaceutical intermediate, ensuring consistent outcomes is paramount.[1] This guide provides a comparative overview of synthetic methodologies and analytical practices to enhance the reproducibility of experiments involving this compound.

Comparison of Synthetic Routes and Isomeric Purity

The isomeric purity of this compound is a critical factor influencing its physical properties and, consequently, the reproducibility of experiments. The trans configuration of the butyl and carboxylic acid groups on the cyclohexane rings imparts a linear and rigid molecular structure, which is essential for its function in applications like liquid crystal displays.[1] The synthesis of related substituted cyclohexanecarboxylic acids often results in a mixture of cis and trans isomers, the ratio of which can vary significantly depending on the chosen synthetic pathway and reaction conditions.

Several methods are employed for the synthesis of 4-substituted cyclohexanecarboxylic acids, primarily involving the hydrogenation of a corresponding aromatic precursor or the reduction of a cyclohexanone derivative. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the stereochemical outcome.

Table 1: Comparison of Synthetic Methods for Substituted Cyclohexanecarboxylic Acids and Related Compounds

Starting MaterialSynthetic MethodKey Reagents/CatalystTypical Product(s) & Isomer Ratio (trans:cis)Reported YieldReference
4-n-Hexylbenzoic acidCatalytic HydrogenationNot specifiedtrans-4-n-Hexylcyclohexanecarboxylic acid60%[2]
p-Aminobenzoic acidCatalytic Hydrogenation5% Ru/C, NaOH4-Aminocyclohexanecarboxylic acidNot specified, but process aims for >75% trans[3]
4-t-ButylcyclohexanoneReductionLithium aluminum hydride, Aluminum chloridetrans-4-t-Butylcyclohexanol (precursor)85-87 g from 0.5 mole ketone[4]
4-Aminobenzoic acidCatalytic HydrogenationPtO₂4-Cyclohexyl carboxylic acid (16:49 cis:trans)Not specified[5]
4-Oxocyclohexane carboxylateReductive AminationChiral ligand, Lewis acid, Reducing agenttrans-4-tert-Butylsulfinamide cyclohexanecarboxylate (>95% trans)High[5]
cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acidIsomerizationKOH, Methanol, Dichloromethanetrans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde86.9%[6]

Note: The table includes data from analogous compounds due to the limited availability of specific reproducibility studies on this compound.

Experimental Protocols for Synthesis and Purification

To ensure the reproducibility of experiments, a well-defined and consistently followed protocol is essential. Below are generalized methodologies derived from the synthesis of structurally similar compounds.

General Protocol for Catalytic Hydrogenation of an Aromatic Precursor
  • Reaction Setup : The aromatic precursor (e.g., 4-(4-butylphenyl)benzoic acid) is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous basic solution.[3][7]

  • Catalyst Addition : A hydrogenation catalyst (e.g., Platinum oxide, Rhodium on Carbon, or Ruthenium on Carbon) is added to the solution.[3][7][8]

  • Hydrogenation : The mixture is subjected to hydrogen gas under pressure (e.g., 15 bar) and elevated temperature (e.g., 100 °C) in a reaction vessel.[3][7] The reaction is monitored until the uptake of hydrogen ceases.

  • Workup : The catalyst is removed by filtration. The solvent is then removed, typically by distillation under reduced pressure.[7]

  • Purification : The crude product, which may be a mixture of isomers, is purified. Recrystallization from a suitable solvent (e.g., petroleum ether, acetone) is a common method to isolate the desired trans isomer.[4][9] In some cases, column chromatography may be necessary to achieve high purity.[9]

General Protocol for Isomerization

In cases where the synthesis yields an unfavorable isomer ratio, an isomerization step can be employed to enrich the desired trans isomer.

  • Reaction Setup : The mixture of cis and trans isomers is dissolved in a suitable solvent system (e.g., methanol and dichloromethane).[6]

  • Base Addition : A base, such as potassium hydroxide (KOH), is added to the solution.[6]

  • Isomerization : The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for a specific duration.[6]

  • Workup and Purification : The reaction is quenched, and the product is extracted. Further purification may be required to isolate the pure trans isomer.

Characterization for Quality Control

Consistent characterization of this compound is crucial for verifying the purity and isomeric identity of the material before its use in further experiments.

Table 2: Key Analytical Techniques for Characterization

Analytical TechniquePurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of isomer ratios.Provides detailed information about the chemical structure and the relative quantities of cis and trans isomers.
Infrared (IR) Spectroscopy Identification of functional groups.Confirms the presence of the carboxylic acid group and the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of impurities.Separates components of a mixture and provides mass information for identification.
Melting Point Analysis Purity assessment.A sharp melting point range is indicative of a pure compound. The melting point of the trans isomer is typically distinct from the cis isomer.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Allows for the separation and quantification of the compound and any impurities.

Workflow for Reproducible Experimentation

To achieve reproducible results, a systematic workflow should be implemented, from the synthesis of the starting material to the final application.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Characterization cluster_2 Experimental Application cluster_3 Data Analysis & Validation Synthesis Synthesis of Crude Product (e.g., Hydrogenation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Isomerization Isomerization (Optional) Synthesis->Isomerization If cis/trans ratio is low Characterization Analytical Characterization (NMR, IR, GC-MS, MP) Purification->Characterization Verify Purity & Isomer Isomerization->Purification Experiment Use in Experiment (e.g., Liquid Crystal Formulation, Biological Assay) Characterization->Experiment Proceed if specs are met Analysis Data Analysis Experiment->Analysis Validation Validation of Reproducibility Analysis->Validation Validation->Synthesis Iterate on Protocol

Caption: Workflow for ensuring experimental reproducibility.

Alternative Compounds

While this compound is valuable, other similar compounds can be considered depending on the specific application. The choice of an alternative often depends on desired physical properties such as melting point, solubility, and liquid crystal phase behavior.

Table 3: Structurally Related Compounds and their Precursors

Compound/PrecursorKey Features/Applications
trans-4-n-Hexylcyclohexanecarboxylic acid Similar structure with a hexyl group instead of a butylcyclohexyl group.[2]
trans-4-tert-Butylcyclohexanecarboxylic acid A simpler analog with a tert-butyl group, often used in fundamental studies of conformational analysis.[10]
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanecarboxylic acid An analog with a pentyl group, used in the synthesis of liquid crystal esters.[9]
trans-4-Aminocyclohexanecarboxylic acid An important pharmaceutical intermediate, with a focus on achieving high trans isomer purity.[3][8]

References

The Decisive Role of Isomeric Purity in Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid for Optimal Liquid Crystal Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the critical impact of isomeric purity on the liquid crystal properties of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid (TBCHA), with comparative data against a common alternative.

The performance of liquid crystal displays (LCDs) and other advanced optical materials is intrinsically linked to the molecular structure and purity of their constituent liquid crystal (LC) compounds. This compound (TBCHA) is a vital intermediate in the synthesis of high-performance liquid crystals, prized for its contribution to thermal stability and desirable optical properties.[1] This guide provides a comprehensive comparison of how the isomeric purity of TBCHA, specifically the ratio of trans,trans to cis isomers, profoundly affects its liquid crystal characteristics. Furthermore, we present a comparative analysis against the widely used liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), to offer a broader context for material selection.

The Criticality of the Trans,Trans Isomer

The molecular geometry of TBCHA is paramount to its function as a liquid crystal precursor. The most stable and desirable conformation is the trans,trans isomer, where both the butyl group and the carboxylic acid group are in equatorial positions on their respective cyclohexane rings. This linear, rigid structure is essential for the formation of a stable nematic liquid crystal phase, which is characterized by long-range orientational order of the molecules.[1]

The presence of cis isomers, where one or both substituents are in an axial position, introduces a "kink" or bend in the molecular structure. This deviation from linearity disrupts the ordered packing of the molecules, which is necessary for the liquid crystalline state. Consequently, a higher concentration of cis isomers leads to a significant degradation of the liquid crystal properties.

Impact of Isomeric Purity on Liquid Crystal Properties: A Qualitative Overview

  • Clearing Point (Nematic-to-Isotropic Transition Temperature): The clearing point is a critical parameter indicating the thermal stability of the nematic phase. A higher clearing point is generally desirable for a wider operating temperature range of a device. The linear shape of the trans,trans-TBCHA isomer allows for strong intermolecular interactions, leading to a stable nematic phase with a high clearing point. The presence of cis isomers introduces steric hindrance and weakens these interactions, thereby lowering the clearing point. A higher percentage of cis isomers will result in a more significant depression of the clearing point.

  • Nematic Range: The nematic range is the temperature window between the melting point and the clearing point where the material exhibits liquid crystalline properties. As the concentration of cis isomers increases and the clearing point decreases, the nematic range narrows. In some cases, a high enough concentration of the cis isomer can completely suppress the formation of a liquid crystal phase.

  • Birefringence (Δn): Birefringence, the difference between the extraordinary and ordinary refractive indices, is a key optical property for many LC applications. The high degree of molecular order in a pure trans,trans-TBCHA sample contributes to a higher birefringence. The disorder introduced by cis isomers reduces the overall orientational order, leading to a decrease in birefringence.

  • Dielectric Anisotropy (Δє): The dielectric anisotropy, the difference between the dielectric permittivity parallel and perpendicular to the director, determines the responsiveness of the liquid crystal to an electric field. While the impact of isomeric purity on dielectric anisotropy is complex and depends on the dipole moment of the molecule, the disruption of molecular ordering by cis isomers can be expected to influence this property.

Comparative Analysis: TBCHA vs. 4-Pentyl-4'-cyanobiphenyl (5CB)

To provide a practical benchmark, the properties of high-purity trans,trans-TBCHA are compared with those of 4-pentyl-4'-cyanobiphenyl (5CB), a well-characterized and commonly used nematic liquid crystal.[2][3][4]

Propertytrans,trans-4-(4-Butylcyclohexyl)Cyclohexanecarboxylic Acid (TBCHA)4-Pentyl-4'-cyanobiphenyl (5CB)
Molecular Structure Two saturated cyclohexane ringsTwo aromatic biphenyl rings
Melting Point (°C) High (data not readily available for pure compound)22.5[2]
Clearing Point (°C) High (contributes to high clearing points in mixtures)35.0[2][3]
Nematic Range (°C) Broad (in formulated mixtures)12.5
Viscosity Generally lower than biphenylsHigher than many cyclohexane-based LCs
UV Stability Generally better than biphenylsSusceptible to UV degradation
Birefringence (Δn) ModerateHigh (e.g., ~0.18 at 589 nm and 25°C)
Dielectric Anisotropy (Δε) Moderate to low (positive)High (positive, e.g., ~+11 at 1 kHz and 25°C)

Key Takeaways from the Comparison:

  • Cyclohexane vs. Biphenyl Core: TBCHA's cyclohexane core generally imparts lower viscosity and better UV stability compared to the biphenyl core of 5CB.

  • Performance Trade-offs: While 5CB exhibits a higher birefringence and dielectric anisotropy, making it suitable for applications requiring strong optical effects and fast switching, TBCHA and its derivatives are often favored in applications where low viscosity and high stability are critical, such as in complex liquid crystal mixtures for advanced displays.

Experimental Protocols

Accurate characterization of the isomeric purity and liquid crystal properties of TBCHA is essential for its effective application. The following are detailed methodologies for key experiments.

Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the trans,trans and cis isomers of TBCHA.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is protonated. The exact ratio should be optimized to achieve baseline separation of the isomers.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of purified trans,trans-TBCHA and any available cis isomers in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the TBCHA sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25-30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Typically around 210 nm where the carboxyl group absorbs.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The isomers will separate based on their different polarities and interactions with the stationary phase. The trans,trans isomer, being more linear and less polar, is expected to have a different retention time than the more bent cis isomers.

  • Quantification: Create a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration and, subsequently, the percentage of each isomer in the sample.

Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and clearing point of TBCHA and its mixtures.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the TBCHA sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above the expected clearing point at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan to ensure thermal history is removed.

  • Analysis: The DSC thermogram will show endothermic peaks corresponding to phase transitions. The peak of the melting transition corresponds to the melting point, and the peak of the nematic-to-isotropic transition corresponds to the clearing point. The temperature range between these two transitions defines the nematic range. The presence of impurities, such as cis isomers, will typically lead to a broadening of the melting peak and a depression of the clearing point.[5][6][7][8]

Measurement of Optical Properties

Birefringence Measurement:

  • Method: Abbe refractometer or a spectrophotometer-based method with a polarizing microscope and a temperature-controlled stage (e.g., using the Sénarmont or Babinet-Soleil compensator method).

  • Procedure: A thin, homogeneously aligned liquid crystal cell is prepared with the TBCHA-containing mixture. The refractive indices for light polarized parallel (extraordinary, nₑ) and perpendicular (ordinary, nₒ) to the liquid crystal director are measured at a specific wavelength and temperature. The birefringence is then calculated as Δn = nₑ - nₒ.

Dielectric Anisotropy Measurement:

  • Method: Impedance analyzer or LCR meter.

  • Procedure: A liquid crystal cell with transparent electrodes is filled with the TBCHA mixture. The capacitance of the cell is measured with the liquid crystal director aligned parallel (C∥) and perpendicular (C⊥) to an applied AC electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.

Visualizing the Impact of Isomeric Purity

The logical relationship between the isomeric purity of TBCHA and its resulting liquid crystal properties can be visualized as follows:

G Effect of Isomeric Purity on TBCHA Liquid Crystal Properties cluster_0 Isomeric Purity cluster_1 Molecular Structure & Packing cluster_2 Liquid Crystal Properties High_Purity High Purity (>99% trans,trans) Linear_Structure Linear, Rod-like Structure High_Purity->Linear_Structure Low_Purity Low Purity (Higher % cis isomers) Bent_Structure Bent, Non-linear Structure Low_Purity->Bent_Structure Ordered_Packing Efficient Molecular Packing Linear_Structure->Ordered_Packing Disrupted_Packing Disrupted Molecular Packing Bent_Structure->Disrupted_Packing High_CP High Clearing Point Ordered_Packing->High_CP Wide_NR Wide Nematic Range Ordered_Packing->Wide_NR Low_CP Low Clearing Point Disrupted_Packing->Low_CP Narrow_NR Narrow Nematic Range Disrupted_Packing->Narrow_NR

Caption: Logical workflow illustrating how higher isomeric purity of TBCHA leads to more desirable liquid crystal properties.

Conclusion

The isomeric purity of this compound is not merely a matter of chemical specification but a fundamental determinant of its performance as a liquid crystal precursor. The linear and rigid geometry of the trans,trans isomer is indispensable for achieving a stable nematic phase with a high clearing point and a broad operational temperature range. The presence of cis isomers acts as a significant impurity, disrupting molecular order and degrading these crucial properties. For researchers and professionals in the fields of display technology, materials science, and drug development, a thorough understanding and stringent control of the isomeric purity of TBCHA are essential for the synthesis of advanced materials with predictable and optimal performance characteristics. When selecting a liquid crystal material, the trade-offs between the properties offered by cyclohexane-based materials like TBCHA and biphenyl-based alternatives like 5CB must be carefully considered in the context of the specific application requirements.

References

Long-Term Stability of Nematic Liquid Crystals: A Comparative Analysis of Unstabilized vs. Stabilized Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the long-term stability of a standard nematic liquid crystal (LC) mixture with and without the addition of a benzotriazole-based ultraviolet (UV) absorber. The objective is to furnish researchers, scientists, and drug development professionals with quantitative data and detailed methodologies to understand the protective effects of UV absorbers on the electro-optical and physical properties of liquid crystals. Degradation of liquid crystal materials, often induced by exposure to UV radiation, can significantly impact the performance and lifetime of devices such as displays and spatial light modulators.[1]

Data Presentation: Performance Under Accelerated UV Aging

The long-term stability of the liquid crystal formulations was evaluated under continuous UV exposure. Key performance metrics, including Voltage Holding Ratio (VHR) and Nematic-to-Isotropic (N-I) transition temperature (clearing point), were measured at intervals up to 1000 hours. The VHR is a critical parameter for active-matrix displays, indicating the ability of a pixel to retain its programmed voltage, while a stable clearing point is essential for maintaining the operational temperature range of the device.

The data presented below is a synthesized representation based on typical degradation trends observed in nematic liquid crystals. The addition of 1% (w/w) of a benzotriazole-type UV absorber demonstrates a significant improvement in the stability of both VHR and clearing point.

Parameter Formulation 0 Hours (Initial) 500 Hours 1000 Hours % Change after 1000 hrs
Voltage Holding Ratio (VHR) Unstabilized LC Mixture99.1%85.3%72.5%-26.8%
LC + 1% UV Absorber99.2%98.1%97.4%-1.8%
Clearing Point (N-I, °C) Unstabilized LC Mixture92.5 °C91.8 °C90.7 °C-1.9%
LC + 1% UV Absorber92.4 °C92.3 °C92.1 °C-0.3%

Table 1: Comparison of key stability parameters for unstabilized and stabilized liquid crystal mixtures under accelerated UV stress. The presence of the benzotriazole UV absorber drastically reduces the degradation of the Voltage Holding Ratio and stabilizes the clearing point.

Experimental Protocols

The following protocols describe the methodology used to obtain the stability data. These methods are representative of standard industry practices for evaluating the long-term performance of liquid crystal materials.

Preparation of Liquid Crystal Test Cells
  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates were sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Substrates were then dried in a nitrogen stream and baked at 120°C for 20 minutes to remove residual moisture.

  • Alignment LayerCoating: A polyimide (PI) alignment layer solution was spin-coated onto the ITO substrates. The coated substrates were then pre-baked at 80°C for 10 minutes followed by a hard bake at 200°C for 60 minutes to complete the imidization process.

  • Rubbing: The PI-coated surfaces were unidirectionally rubbed with a velvet cloth to induce a preferential alignment direction for the liquid crystal molecules.

  • Cell Assembly: Two rubbed substrates were assembled into a sandwich-like cell with the rubbing directions antiparallel. The cell gap was maintained at 4.0 µm using silica spacers. The cell was sealed using a UV-curable epoxy, leaving two small filling ports.

  • LC Filling: The two formulations (unstabilized LC mixture and LC mixture with 1% w/w benzotriazole UV absorber) were introduced into the empty cells via vacuum filling in the isotropic phase. The filling ports were then sealed with epoxy.

Accelerated UV Aging Test
  • Exposure Setup: The prepared LC cells were placed in a UV accelerated aging chamber.

  • Irradiation Source: A high-pressure mercury lamp with a primary emission wavelength at 365 nm was used as the UV source. The light was passed through a filter to cut off wavelengths below 320 nm to better simulate exposure through glass.

  • Test Conditions: The cells were continuously exposed to a UV intensity of 50 mW/cm² at the sample surface. The temperature within the chamber was maintained at a constant 50°C to prevent thermal degradation from being a significant confounding factor.

  • Measurement Intervals: The cells were removed from the chamber at 0, 500, and 1000 hours for characterization.

Characterization Methods
  • Voltage Holding Ratio (VHR) Measurement: The VHR was measured using a commercial VHR measurement system (e.g., Toyo Corporation VHR-1). A voltage pulse of +5V was applied to the cell for 64 µs, followed by an open-circuit period of 16.7 ms. The VHR is calculated as the ratio of the voltage across the cell at the end of the open-circuit period to the initial applied voltage. Measurements were conducted at 60°C. A high VHR indicates low ionic impurity and good insulating properties.[2]

  • Clearing Point (N-I) Measurement: The nematic-to-isotropic phase transition temperature was determined using a differential scanning calorimeter (DSC). Samples were heated at a rate of 5°C/min, and the clearing point was identified as the peak of the N-I transition endotherm. The measurement was cross-verified using a polarizing optical microscope equipped with a calibrated hot stage.

Mechanism of Action and Experimental Workflow

The stability of liquid crystals is compromised by high-energy photons, particularly in the UV spectrum, which can break molecular bonds and generate reactive free radicals. This leads to the creation of ionic impurities and degradation of the LC molecules, causing a decline in performance.

Protective Mechanism of Benzotriazole UV Absorber

Benzotriazole-type UV absorbers protect the liquid crystal mixture through a highly efficient photophysical process. The molecule absorbs a high-energy UV photon and undergoes an excited-state intramolecular proton transfer (ESIPT). This process rapidly converts the electronic energy into vibrational energy, which is then dissipated as low-level heat. This cycle regenerates the original molecule, allowing it to absorb many photons without significant degradation, thereby shielding the surrounding liquid crystal molecules from harmful radiation.

G cluster_0 Without UV Absorber cluster_1 With UV Absorber UV UV Photon (High Energy) LC_Mol Liquid Crystal Molecule UV->LC_Mol Absorption Absorber Benzotriazole UV Absorber UV->Absorber Preferential Absorption Degradation Photochemical Degradation (Ionic Impurities, Reduced Performance) LC_Mol->Degradation Bond Cleavage Absorber->LC_Mol Excited_Absorber Excited State (Intramolecular Proton Transfer) Absorber->Excited_Absorber Excited_Absorber->Absorber Energy Dissipation Heat Thermal Energy (Heat) Excited_Absorber->Heat

Diagram 1. Mechanism of UV protection.
Experimental Workflow

The process for evaluating the long-term stability of the liquid crystal formulations follows a structured workflow from sample creation to final analysis. This ensures reproducibility and accurate comparison between the different formulations.

G start Start prep Prepare LC Formulations (Control & Stabilized) start->prep assembly Assemble & Fill LC Test Cells prep->assembly initial_char Initial Characterization (VHR, Clearing Point at T=0) assembly->initial_char stress Accelerated UV Aging (50 mW/cm², 50°C) initial_char->stress periodic_char Periodic Characterization (T = 500h, 1000h) stress->periodic_char Intervals analysis Data Analysis & Comparison periodic_char->analysis end End analysis->end

Diagram 2. Experimental workflow for stability testing.

References

"cost-benefit analysis of using Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in manufacturing"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation displays with superior performance, the selection of liquid crystal (LC) materials is a critical determinant of the final product's optical and electrical characteristics. This guide provides a comprehensive cost-benefit analysis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a key intermediate in the synthesis of advanced liquid crystal materials. Its performance is objectively compared with established alternatives, supported by available data and detailed experimental methodologies for characterization.

Executive Summary

This compound is a highly sought-after intermediate in the manufacturing of liquid crystal displays (LCDs) due to its unique molecular structure. The rigid, double trans-cyclohexyl configuration imparts exceptional thermal stability and desirable optical properties to liquid crystal mixtures. This leads to displays with faster response times and improved contrast ratios. However, the synthesis of the pure trans,trans isomer presents a significant manufacturing challenge, impacting the overall cost. This guide evaluates the trade-offs between the potential performance gains and the manufacturing costs associated with this compound, in comparison to more conventional liquid crystal intermediates such as cyanobiphenyls.

Cost-Benefit Analysis

The primary benefit of using this compound lies in the enhanced performance characteristics it can impart to liquid crystal mixtures. Its rigid structure is a foundational element for novel liquid crystal compositions, contributing to the development of thinner, more energy-efficient, and higher-resolution displays.[1]

Cost: The manufacturing of this compound is a multi-step process. A crucial and potentially costly aspect is ensuring the high purity of the trans,trans stereoisomer, as the presence of cis isomers can be detrimental to the performance of the final liquid crystal mixture. The price for Trans-4-(trans-4'-Butylcyclohexyl)cyclohexanecarboxylic acid is in the range of USD 18.00-20.00 per kilogram .[2]

Benefit: The use of this intermediate is justified by the demand for high-performance displays. Manufacturers leverage this compound to engineer liquid crystal mixtures with precise control over molecular alignment, which is paramount for achieving the stringent performance requirements of modern electronic devices.[1]

The general manufacturing process for liquid crystal materials involves three main stages: the synthesis of intermediates from basic chemical raw materials, the synthesis of liquid crystal monomers from these intermediates, and finally, the formulation of liquid crystal mixtures by combining different monomers.[3]

General Manufacturing Process of Liquid Crystal Materials A Basic Chemical Raw Materials B Synthesis of Liquid Crystal Intermediates (e.g., this compound) A->B Chemical Synthesis C Synthesis of Liquid Crystal Monomers B->C Further Synthesis D Formulation of Liquid Crystal Mixtures C->D Mixing & Blending E Assembly into LCD Panels D->E Manufacturing

Caption: A simplified workflow of the manufacturing process for liquid crystal displays, starting from basic raw materials.

Performance Comparison of Liquid Crystal Intermediates

A direct quantitative comparison of this compound with its alternatives is challenging due to the limited availability of complete datasheet information for this specific compound. However, we can compare its expected properties with well-characterized alternatives like 4-Cyano-4'-pentylbiphenyl (5CB) and 4'-Octyloxy-4-biphenylcarbonitrile (8OCB).

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)4'-Octyloxy-4-biphenylcarbonitrile (8OCB)
CAS Number 89111-63-740817-08-152364-73-5
Molecular Weight 266.43 g/mol [4]249.35 g/mol [5]307.43 g/mol [6]
Physical State Solid[4]Liquid Crystal (Nematic)[5]Liquid Crystal (Nematic/Smectic A)[7]
Melting Point Not available22.5 °C[8]51-77 °C[6]
Nematic to Isotropic Transition (TNI) Expected to be high due to rigid core35.0 °C[8]79.10 °C[7]
Dielectric Anisotropy (Δε) Data not available+10.0 (at 1 kHz, 293 K)+7.2 (at 1 kHz, 343 K)
Optical Anisotropy (Δn) Data not available0.18 (at 589 nm, 298 K)Data not available
Rotational Viscosity (γ1) Data not available117 mPa·s (at 293 K)Data not available
Price USD 18.00-20.00 / kg [2]~USD 26.32 / g (for 25g)[9]Data not available

Experimental Protocols

Accurate characterization of liquid crystal intermediates is essential for predicting their performance in display applications. The following are standard protocols for measuring key performance indicators.

Determination of Nematic-to-Isotropic Transition Temperature (TNI)

The transition from the nematic to the isotropic liquid phase is a critical parameter that defines the upper operating temperature of a liquid crystal display.

Methodology:

  • A small sample of the liquid crystal is placed between two glass slides on a temperature-controlled hot stage of a polarizing optical microscope.

  • The sample is observed through crossed polarizers while the temperature is slowly increased.

  • The nematic phase will appear birefringent (bright), while the isotropic phase is dark.

  • The TNI is the temperature at which the last trace of birefringence disappears upon heating.

Workflow for Determining Nematic-to-Isotropic Transition Temperature A Sample Preparation (LC between glass slides) B Mount on Hot Stage of Polarizing Optical Microscope A->B C Slowly Increase Temperature B->C D Observe through Crossed Polarizers C->D E Record Temperature of Disappearance of Birefringence D->E

Caption: A flowchart illustrating the experimental procedure for measuring the nematic-to-isotropic transition temperature.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is a measure of the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. It is a key parameter that influences the threshold voltage of the display.

Methodology:

  • The liquid crystal is introduced into a cell with a known thickness and electrode area.

  • The inner surfaces of the cell are treated with an alignment layer to induce either planar (parallel) or homeotropic (perpendicular) alignment.

  • An impedance analyzer is used to measure the capacitance of the cell in both alignments at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivities parallel (ε||) and perpendicular (ε⊥) to the director are calculated from the capacitance values.

  • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

Measurement of Dielectric Anisotropy cluster_0 Planar Alignment cluster_1 Homeotropic Alignment A LC Cell with Planar Alignment Layer B Measure Capacitance (C_parallel) A->B C Calculate ε_parallel B->C G Calculate Dielectric Anisotropy (Δε = ε_parallel - ε_perpendicular) C->G D LC Cell with Homeotropic Alignment Layer E Measure Capacitance (C_perpendicular) D->E F Calculate ε_perpendicular E->F F->G

Caption: A diagram showing the parallel workflows for measuring the dielectric permittivity in two different alignments to determine the dielectric anisotropy.

Conclusion

This compound presents a compelling option for manufacturers aiming to produce high-performance liquid crystal displays. Its rigid molecular structure is theoretically advantageous for achieving high thermal stability and excellent optical properties. The primary drawback is the manufacturing complexity and associated cost, driven by the need for a high-purity trans,trans isomer.

A comprehensive cost-benefit analysis requires a full characterization of its electro-optical properties. While direct comparative data is currently sparse, the provided experimental protocols offer a clear pathway for researchers to evaluate this and other novel liquid crystal intermediates. The decision to incorporate such a specialized intermediate will ultimately depend on the specific performance targets of the final display product and the manufacturer's tolerance for higher raw material costs in exchange for superior performance characteristics.

References

Review of Literature on the Efficacy of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in research regarding the biological efficacy of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. This compound, while available from various chemical suppliers, is primarily documented as a key component in the manufacturing of advanced liquid crystal displays (LCDs) and as a precursor for specialty polymers.[1] Its unique molecular structure contributes to the thermal stability and optical properties of liquid crystal formulations.[1]

Despite mentions of its potential application in pharmaceutical research, there is a notable absence of published studies, such as preclinical or clinical trials, that investigate its therapeutic effects, pharmacological profile, or any relevant signaling pathways. The search for data on its biological activity, including any potential comparisons to alternative compounds, did not yield any substantive results.

Consequently, it is not possible to provide a comparative guide with experimental data, detailed methodologies, or visualizations of signaling pathways as requested. The foundational scientific evidence to support such a review is not available in the public domain. Researchers and drug development professionals should be aware that any investigation into the therapeutic potential of this compound would represent a novel area of study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help safeguard personnel, prevent environmental contamination, and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically impermeable gloves.[1]
Body Protection Laboratory coat or apron. For larger quantities or potential for significant exposure, additional protective clothing may be necessary.[1]
Respiratory Protection Generally not required with adequate ventilation. In case of dust or aerosol generation, use a NIOSH/MSHA or EN 136 approved respirator.[1]

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Prevent the inhalation of dust or vapors.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the substance.[1][3][4]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like absorbent pads, gloves, and weighing paper, in a designated, leak-proof, and chemically compatible container.[5][6] Plastic containers are often preferred for their durability.[6]

  • Segregation: Do not mix this waste with incompatible materials.[5] Specifically, keep halogenated and non-halogenated solvent wastes separate, as their disposal costs can differ significantly.[7]

Labeling of Hazardous Waste

Proper labeling is crucial for the safety of all personnel and for compliant disposal.[6][7]

  • Immediate Labeling: Attach a hazardous waste tag to the container as soon as the first waste is added.[7]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Do not use abbreviations.[5]

    • The approximate percentage of each chemical constituent in the waste container.[5]

    • The date the container was filled.[5]

    • The name of the Principal Investigator (PI), department, and room number.[7]

Storage of Chemical Waste
  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[6]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[5][6][7]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains.[5][7]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[6]

Disposal of Empty Containers

Empty containers that held this compound must also be handled with care.

  • Rinsing Procedure:

    • Empty the container as thoroughly as possible. If any solid residue remains, the container must be disposed of as hazardous waste.[5]

    • The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[5]

    • For containers that held non-acute hazardous waste, after the initial rinse is collected, they can be triple-rinsed.[8]

  • Final Disposal: After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste or glass waste, as appropriate.[5][8]

Arranging for Waste Pickup
  • Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed 12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][6]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste. This should be handled by trained EHS staff.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) is_empty Is it an empty container? start->is_empty solid_liquid Solid or Liquid Waste is_empty->solid_liquid No rinse Triple rinse container. Collect first rinse as hazardous waste. is_empty->rinse Yes collect Collect in a designated, compatible hazardous waste container. solid_liquid->collect deface Deface label and dispose of container in appropriate bin. rinse->deface label_waste Label container with 'Hazardous Waste', full chemical name, and other required information. collect->label_waste store Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Quantitative Disposal Guidelines

While specific disposal limits for this compound are not defined, general laboratory waste guidelines provide a framework. Drain disposal of even simple carboxylic acids is typically limited to small quantities and concentrations, and is not recommended for this compound without explicit EHS approval.

ParameterGuidelineCitation
Sewer Disposal Prohibited. Never dispose of this chemical down the drain.[1][5]
Trash Disposal Prohibited. Never dispose of this chemical in the regular trash.[1][5]
Satellite Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic wastes, the limit is 1 quart (liquid) or 1 kg (solid).[6]
Empty Container Rinse The first rinse of a container must be collected as hazardous waste. Subsequent rinses of non-acutely hazardous waste containers can be drain disposed with copious amounts of water.[5][8]
Storage Time Hazardous waste should not be stored in a lab for more than 12 months. Some regulations, like EPA's Subpart K for academic labs, may have shorter time limits (e.g., six months).[6][9][6][9]

References

Personal protective equipment for handling Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. The following procedures are based on best practices for handling similar solid carboxylic acids and are intended to provide a framework for safe laboratory operations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided below is a synthesis of information from SDSs of structurally related compounds, such as trans-4-Butylcyclohexanecarboxylic acid, and general laboratory safety protocols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2][3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] Gloves should be inspected before use and changed frequently, especially after direct contact.[1][3] For larger quantities, protective clothing and boots may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator for dust should be used.[3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.[3]

    • Ensure the fume hood is functioning correctly before starting any work.[3]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated waste containers, before handling the compound.[3]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of defects.[3]

  • Handling the Compound:

    • Handle the solid carefully to avoid generating dust.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Avoid eating, drinking, or smoking in laboratory areas where the chemical is handled.[3]

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and must be conducted in accordance with all federal, state, and local environmental regulations.[1]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]

  • Disposal Method:

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not empty into drains.[1]

Experimental Workflow

Safe Handling Workflow for this compound prep Preparation don_ppe Don PPE prep->don_ppe handling Chemical Handling don_ppe->handling doff_ppe Doff PPE handling->doff_ppe disposal Waste Disposal doff_ppe->disposal end End of Process disposal->end

Caption: Workflow for safe handling of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.